molecular formula C8H12O6 B1210850 Gadusol CAS No. 76663-30-4

Gadusol

Número de catálogo: B1210850
Número CAS: 76663-30-4
Peso molecular: 204.18 g/mol
Clave InChI: KENOUOLPKKQXMX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3,5,6-Trihydroxy-5-(hydroxymethyl)-2-methoxy-2-cyclohexen-1-one is a member of cyclohexenones.
Gadusol is a natural product found in Artemia salina with data available.

Propiedades

Número CAS

76663-30-4

Fórmula molecular

C8H12O6

Peso molecular

204.18 g/mol

Nombre IUPAC

3,4,5-trihydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-one

InChI

InChI=1S/C8H12O6/c1-14-6-4(10)2-8(13,3-9)7(12)5(6)11/h7,9,11-13H,2-3H2,1H3

Clave InChI

KENOUOLPKKQXMX-UHFFFAOYSA-N

SMILES

COC1=C(C(C(CC1=O)(CO)O)O)O

SMILES canónico

COC1=C(C(C(CC1=O)(CO)O)O)O

Sinónimos

1,4,5-trihydroxy-5-hydroxymethyl-2-methoxycyclohex-1-en-3-one
gadusol

Origen del producto

United States

Foundational & Exploratory

Gadusol: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadusol (C₈H₁₂O₆) is a naturally occurring cyclohexenone derivative first identified in the roe of Atlantic cod (Gadus morhua).[1] Initially believed to be of dietary origin, subsequent research has revealed its de novo biosynthesis in a range of vertebrates, including fish, amphibians, reptiles, and birds.[1][2] Functioning as a potent, transparent sunscreen, this compound provides critical protection against ultraviolet (UV) radiation, particularly during embryonic and larval stages in fish.[3][4] Its remarkable photostability and antioxidant properties have garnered significant interest for potential applications in pharmaceuticals and cosmetics. This guide provides a detailed examination of the chemical structure of this compound, its physicochemical properties, biosynthetic pathway, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 3,4,5-trihydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-one.[5][6][7] Its molecular structure is characterized by a cyclohexenone core, which is a six-membered ring containing a ketone and a carbon-carbon double bond.[6] This core is substituted with multiple hydroxyl groups and a methoxy (B1213986) group, contributing to its chemical reactivity and physical properties. The conjugated system within the ring is responsible for its strong UV-absorbing capabilities.[5]

Structural Identifiers
  • IUPAC Name: 3,4,5-trihydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-one[5][6][7]

  • Molecular Formula: C₈H₁₂O₆[5][6][7]

  • Molecular Weight: 204.18 g/mol [5][6][7]

  • CAS Number: 76663-30-4[5][6]

  • SMILES: COC1=C(C(C(CC1=O)(CO)O)O)O[5][6][7]

  • InChI Key: KENOUOLPKKQXMX-UHFFFAOYSA-N[5][6]

Quantitative Physicochemical Data

The physicochemical properties of this compound, particularly its UV absorption, are pH-dependent. This is due to the tautomeric equilibrium between its enol and enolate forms.[8][9] Below pH 4.2, the enol form predominates, while at neutral or higher pH, the enolate form is the major species.[8]

PropertyValueConditionsReference(s)
Molecular Weight 204.18 g/mol -[5][6][7]
pKa 4.2Aqueous solution[8]
UV Absorption Maximum (λmax) 268 nmAcidic (pH < 4.2)[1][5][8]
296 nmNeutral to Basic (pH ≥ 7)[1][5][8]
Molar Extinction Coefficient (ε) 12,400 L·mol⁻¹·cm⁻¹at 268 nm[5][8]
21,800 L·mol⁻¹·cm⁻¹at 296 nm[5][8]

Biosynthesis of this compound

Unlike mycosporine-like amino acids (MAAs), which are typically acquired through diet in vertebrates, this compound is synthesized de novo.[2][10] The biosynthetic pathway is remarkably concise, involving two key enzymes that convert a substrate from the pentose (B10789219) phosphate (B84403) pathway into the final product.

The biosynthesis begins with sedoheptulose-7-phosphate .[6][11] The first dedicated step is catalyzed by 2-epi-5-epi-valiolone synthase (EEVS) , a type of sugar phosphate cyclase.[11][12] This enzyme converts the starting sugar into the intermediate 2-epi-5-epi-valiolone , which contains the core cyclohexane (B81311) ring structure.[10][11]

The second and final step is carried out by a bifunctional enzyme, a methyltransferase-oxidoreductase (MT-Ox) .[11][12] This enzyme first methylates the intermediate and then performs an oxidation to yield this compound.[5] This two-enzyme pathway has been identified in zebrafish and is conserved across various vertebrate species.[12]

Gadusol_Biosynthesis This compound Biosynthetic Pathway S7P Sedoheptulose-7-Phosphate EEV 2-epi-5-epi-valiolone S7P->EEV enzyme1 EEVS (2-epi-5-epi-valiolone synthase) This compound This compound EEV->this compound enzyme2 MT-Ox (Methyltransferase-Oxidoreductase) enzyme1->EEV enzyme2->this compound

Caption: The enzymatic conversion of sedoheptulose-7-phosphate to this compound.

Experimental Protocols

Isolation and Extraction of this compound from Zebrafish Embryos

This protocol is adapted from methodologies described for the confirmation of de novo this compound synthesis in zebrafish (Danio rerio).[2][13]

Objective: To isolate and extract this compound from zebrafish embryos for analytical characterization.

Materials:

  • Zebrafish embryos (72 hours post-fertilization, hpf)

  • Euthanasia solution (ice-cold water/induced hypoxia)

  • Liquid nitrogen

  • Pestle and mortar

  • Lyophilizer (freeze-dryer)

  • Methanol (B129727) (MeOH), HPLC grade

  • Water (H₂O), HPLC grade

  • Centrifuge and microcentrifuge tubes

  • HPLC system with a C18 column

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Methodology:

  • Embryo Collection: Collect zebrafish embryos at 72 hpf.

  • Euthanasia: Euthanize the embryos by rapid chilling on ice for 30 minutes to induce hypoxia.[13]

  • Lyophilization: Remove excess media, freeze the embryos at -80°C, and lyophilize overnight until completely dry.[13]

  • Homogenization: Grind the freeze-dried embryos into a fine powder using a pestle and mortar under liquid nitrogen.[13]

  • Extraction:

    • Transfer the powder to a pre-weighed glass vial.

    • Add an extraction solvent of 80:20 Methanol:Water (v/v).

    • Vortex thoroughly and incubate for 15 minutes at room temperature.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the debris.

  • Sample Preparation: Carefully collect the supernatant containing the this compound extract. Filter the supernatant through a 0.22 µm syringe filter before analysis.

  • Analysis:

    • HPLC: Analyze the extract using a reverse-phase HPLC system. The mobile phase can consist of a gradient of water and methanol with 0.1% formic acid. Monitor the eluent at 268 nm and 296 nm.

    • ESI-MS: Confirm the presence of this compound by analyzing the HPLC fractions or a direct infusion of the extract via ESI-MS, looking for the characteristic mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺.

Heterologous Production of this compound in Engineered Yeast

This compound can be produced on a larger scale by introducing the zebrafish biosynthetic genes into a microbial host, such as Komagataella phaffii (formerly Pichia pastoris) or Saccharomyces cerevisiae.[2][14]

Objective: To engineer a yeast strain for the heterologous production of this compound.

Materials:

  • Yeast expression vectors (e.g., pPICZ or pYES series)

  • Competent yeast cells (K. phaffii or S. cerevisiae)

  • Zebrafish cDNA library or synthetic genes for EEVS and MT-Ox

  • Restriction enzymes and DNA ligase (or Gibson Assembly/yeast homologous recombination materials)

  • Yeast growth media (e.g., YPD, BMGY, BMMY for Pichia; SC dropout media for Saccharomyces)

  • Methanol or galactose for induction

  • Standard molecular biology equipment for cloning and yeast transformation

Methodology:

  • Gene Cloning:

    • Amplify the coding sequences for zebrafish EEVS and MT-Ox enzymes via PCR.

    • Clone the genes into a suitable yeast expression vector under the control of an inducible promoter (e.g., AOX1 for Pichia, GAL1 for Saccharomyces). Both genes can be placed in the same vector or in separate vectors for co-transformation.

  • Yeast Transformation: Transform the expression constructs into the chosen yeast host strain using standard protocols (e.g., electroporation or lithium acetate (B1210297) method).

  • Strain Selection: Select for positive transformants on appropriate antibiotic or auxotrophic marker-based selection plates.

  • Expression and Production:

    • Grow a starter culture of the engineered yeast strain in a non-inducing medium.

    • Inoculate a larger volume of expression medium with the starter culture.

    • Induce protein expression by adding the appropriate inducer (e.g., methanol for the AOX1 promoter).

    • Continue fermentation for 48-72 hours. Since this compound can be secreted, both the culture supernatant and cell lysate should be analyzed.[2]

  • Extraction and Purification:

    • Separate the cells from the culture medium by centrifugation.

    • Extract this compound from the supernatant and/or lysed cells using methods similar to those described in Protocol 3.1.

    • Purification can be achieved using chromatographic techniques, such as column chromatography with a resin like Dowex 50W.[15]

Caption: Workflow for this compound isolation and heterologous production.

References

The Discovery and Endogenous Origin of Gadusol: A Vertebrate's Own Sunscreen

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Gadusol, a fascinating mycosporine-like amino acid (MAA)-related compound, has emerged from a tale of dietary assumption to a remarkable discovery of endogenous synthesis in vertebrates. Initially identified in the roe of Atlantic cod (Gadus morhua), it was long believed to be sequestered from the diet, similar to other MAAs. However, groundbreaking research has overturned this paradigm, revealing a dedicated de novo biosynthetic pathway in a variety of marine and even some terrestrial vertebrates. This technical guide delves into the core of this compound's discovery, its biosynthetic origin, and the key experimental methodologies that have been pivotal in unraveling its biological significance as a maternally-provided photoprotective agent. This document is intended to serve as a comprehensive resource for researchers in marine biology, natural product chemistry, and drug development, providing a foundation for future exploration of this compound's therapeutic and cosmetic potential.

Discovery and Physicochemical Properties

This compound was first isolated and characterized in the early 1980s from the eggs of Atlantic cod.[1] Its chemical structure was identified as 3,5,6-trihydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-one.[2] A key characteristic of this compound is its pH-dependent UV absorption spectrum, a feature that is instrumental in its identification.[2][3][4]

PropertyValueReference
Molecular Formula C₈H₁₂O₆[2]
Molecular Weight 204.18 g/mol [2]
UV Absorbance Maximum (λmax) at pH 2.5 268 nm[2][3]
Molar Absorption Coefficient (ε) at 268 nm 12,400 M⁻¹cm⁻¹[5][6]
UV Absorbance Maximum (λmax) at pH 7.0 296 nm[2][3]
Molar Absorption Coefficient (ε) at 296 nm 21,800 M⁻¹cm⁻¹[4]
pKa 4.25[4][6]

The Paradigm Shift: From Diet to De Novo Synthesis

For decades, the prevailing hypothesis was that fish and other marine animals accumulate this compound through their diet, either by consuming organisms that produce it or through symbiotic relationships with microorganisms.[1][7] This was a logical assumption, given that the complex chemical synthesis of such UV-screening compounds was thought to be exclusive to microbes and algae.[8][9]

The turning point came with studies on the model organism, the zebrafish (Danio rerio). Researchers discovered that zebrafish possess the genetic machinery to synthesize this compound entirely on their own.[8][10][11] This finding was revolutionary, as it represented the first discovery of a de novo biosynthetic pathway for a sunscreen compound in vertebrates.[8][9] Further genomic analyses revealed that the genes responsible for this compound synthesis are not unique to zebrafish but are also present in the genomes of other fish, as well as in amphibians, reptiles, and birds, though notably absent in mammals.[1][3][7]

The this compound Biosynthetic Pathway

The endogenous synthesis of this compound in vertebrates is a remarkably efficient two-step enzymatic pathway that starts from a common metabolite in the pentose (B10789219) phosphate (B84403) pathway.[3][8]

The key enzymes involved are:

  • 2-epi-5-epi-valiolone (B1265091) synthase (EEVS): This enzyme catalyzes the cyclization of sedoheptulose-7-phosphate (SH7P) to form 2-epi-5-epi-valiolone (EEV).[3][8]

  • Methyltransferase-Oxidoreductase (MT-Ox): This bifunctional enzyme then methylates and oxidizes EEV to produce the final product, this compound.[3][8]

Gadusol_Biosynthesis SH7P Sedoheptulose-7-Phosphate EEV 2-epi-5-epi-valiolone (EEV) SH7P->EEV EEVS This compound This compound EEV->this compound MT-Ox

Figure 1: The two-step enzymatic pathway for the de novo biosynthesis of this compound in vertebrates.

This discovery of a vertebrate-specific pathway was unexpected, as the EEVS enzyme was previously thought to be restricted to bacteria.[1][7] The leading hypothesis for the origin of these genes in vertebrates is a horizontal gene transfer event from an algal ancestor.[3]

Biological Function: A Maternally-Provided Sunscreen

The primary biological role of this compound in vertebrates is to function as a potent sunscreen, protecting developing embryos from the harmful effects of ultraviolet (UV) radiation.[12][13] Research has shown that this compound is maternally provided, meaning the mother deposits the compound into her eggs as she lays them.[12][13][14]

Experiments using this compound-deficient zebrafish, created through CRISPR-Cas9 gene editing, have demonstrated the critical importance of this compound for embryonic survival.[14][15] Embryos lacking this compound exhibit significantly increased DNA damage in the form of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) upon exposure to UVB radiation.[15] This DNA damage leads to severe developmental defects and reduced survival rates.[13][14]

Gadusol_Function_Workflow cluster_mother Mother Fish cluster_egg Egg cluster_embryo Embryo Mother De novo synthesis of this compound Egg Maternal deposition of this compound Mother->Egg Embryo This compound present in embryo Egg->Embryo Protection UVB Absorption by this compound Embryo->Protection blocks UVB UVB Radiation UVB->Embryo DNA Embryonic DNA UVB->DNA causes Protection->DNA prevents damage to Development Normal Development Protection->Development allows Damage DNA Damage (CPDs) DNA->Damage leads to

Figure 2: The functional role of maternally-provided this compound in protecting fish embryos from UVB-induced DNA damage.

Key Experimental Protocols

The following sections provide detailed methodologies for the extraction, synthesis, and analysis of this compound, as well as the genetic manipulation of its biosynthetic pathway.

Extraction and Purification of this compound from Fish Roe

This protocol is adapted from the methods described by Plack et al. (1981) and subsequently modified.

Materials:

  • Mature fish roe (e.g., from sandperch)

  • Absolute ethanol (B145695)

  • 80% (v/v) ethanol

  • Chloroform (B151607)

  • Dowex® 50WX8 (H+ form) and Dowex® 1X8 (acetate form) ion-exchange resins

  • 0.5 M Acetic acid

  • Top-drive homogenizer

  • Sonicator

  • Centrifuge

  • Glass chromatography columns

  • Spectrophotometer

  • HPLC system with a C18 column

Procedure:

  • Homogenization: Homogenize 50 g of unfrozen fish roe with 200 ml of absolute ethanol for 2 minutes.

  • Sonication and Extraction: Sonicate the homogenate for 5-10 minutes and store overnight at 6°C. Centrifuge the mixture at 5000 x g for 10 minutes and collect the supernatant.

  • Re-extraction: Wash the solid residue with 500 ml of 80% (v/v) ethanol and re-homogenize with 1 L of this solution, followed by sonication for 5-10 minutes.

  • Lipid Removal: Combine the ethanolic extracts and evaporate to dryness under reduced pressure. Resuspend the residue in water and extract with an equal volume of chloroform to remove lipids.

  • Cation-Exchange Chromatography: Apply the aqueous phase to a Dowex® 50WX8 (H+ form) column. Elute with bi-distilled water.

  • Anion-Exchange Chromatography: Combine the this compound-containing fractions (identified by spectrophotometry at 268 nm) and apply to a Dowex® 1X8 (acetate form) column.

  • Elution and Final Purification: Elute the column with 0.5 M acetic acid. Combine the fractions containing pure this compound, evaporate to dryness, and store at -20°C.

Heterologous Production of this compound in Saccharomyces cerevisiae

This protocol outlines the expression of the zebrafish this compound biosynthetic genes in yeast.

Materials:

  • S. cerevisiae expression strain (e.g., BY4743)

  • Expression vector (e.g., pYEP352)

  • Codon-optimized zebrafish eevs and MT-Ox genes

  • Yeast transformation kit

  • YNB fermentation media

Procedure:

  • Gene Synthesis and Cloning: Synthesize the zebrafish eevs and MT-Ox genes with codon optimization for S. cerevisiae. Clone these genes into the pYEP352 expression vector.

  • Yeast Transformation: Transform the recombinant plasmid into the S. cerevisiae BY4743 strain using a standard yeast transformation protocol.

  • Fermentation: Culture the transformed yeast cells in YNB media.

  • Extraction and Analysis: After fermentation, pellet the yeast cells and extract this compound from the culture medium or cell lysate using methanol. Analyze the extract for this compound production using HPLC or UPLC-MS/MS. A yield of approximately 40 mg/L has been reported using this method.

Quantitative Analysis of this compound by UPLC-MS/MS

This method provides a sensitive and specific means of quantifying this compound in biological samples.

Instrumentation:

  • Waters Acquity I-Class UPLC system

  • Waters Xevo G2 QToF mass spectrometer

  • BEH Amide column (2.1 x 100 mm)

Procedure:

  • Sample Preparation: Extract this compound from the sample (e.g., homogenized embryos, yeast culture supernatant) with an 80:20 (v/v) methanol:water solution. Centrifuge to pellet debris.

  • Chromatography:

    • Mobile Phase A: Water + 0.1% formic acid

    • Mobile Phase B: Acetonitrile + 0.1% formic acid

    • Gradient: Start with 95% B, linear gradient to 30% B over 12 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Negative

    • Detector Range: 50–2000 Da

    • Monitor for the [M-H]⁻ ion of this compound (m/z 203.05).

  • Quantification: Generate a standard curve using purified this compound to quantify the amount in the samples.

CRISPR-Cas9 Mediated Knockout of the eevs Gene in Zebrafish

This protocol provides a general framework for generating this compound-deficient zebrafish.

Materials:

  • Wild-type zebrafish

  • Purified Cas9 protein

  • In vitro transcribed single-guide RNA (sgRNA) targeting the eevs gene

  • Microinjection setup

  • Genomic DNA extraction kit

  • PCR reagents

  • Sequencing services

Procedure:

  • sgRNA Design and Synthesis: Design an sgRNA targeting a specific exon of the zebrafish eevs gene. Synthesize the sgRNA in vitro.

  • Microinjection: Prepare a microinjection mix containing the purified Cas9 protein and the synthesized sgRNA. Inject this mix into one-cell stage zebrafish embryos.

  • Screening for Mutations: At 24-48 hours post-fertilization, extract genomic DNA from a subset of the injected embryos. Use PCR to amplify the target region of the eevs gene and sequence the amplicons to identify insertions or deletions (indels) that indicate successful gene editing.

  • Raising Founder Fish: Raise the remaining injected embryos to adulthood (F0 generation).

  • Identifying Germline Transmission: Outcross the F0 founder fish with wild-type fish and screen the F1 progeny for the presence of the desired mutation by genomic DNA extraction and sequencing.

  • Generating Homozygous Mutants: Intercross heterozygous F1 fish to generate homozygous eevs mutant zebrafish (F2 generation) that are deficient in this compound production.

Future Perspectives and Applications

The discovery of an endogenous sunscreen in vertebrates opens up exciting avenues for research and development. The ability to produce this compound in heterologous systems like yeast provides a sustainable and scalable method for its production.[10][16] This has significant implications for the cosmetic and pharmaceutical industries, where there is a growing demand for natural and effective UV-protective agents.[11]

Further research into the regulation of the this compound biosynthetic pathway and its potential roles beyond photoprotection, such as in antioxidant defense and embryonic development, will undoubtedly uncover new facets of this remarkable molecule. The elucidation of its structure-function relationship could also pave the way for the design of novel, bio-inspired sunscreen agents with enhanced efficacy and safety profiles.

References

The Protective Veil: Unraveling the Biological Role of Gadusol in Fish Embryos

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gadusol, a mycosporine-like amino acid (MAA)-related compound, plays a pivotal role in the early life stages of many fish species. This technical guide delves into the core biological functions of this compound in fish embryos, with a particular focus on its synthesis, mechanism of action as a natural sunscreen, and the experimental methodologies used to elucidate its function. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to provide a comprehensive resource for researchers in marine biology, developmental biology, and pharmacology.

Introduction

The embryonic and larval stages of fish are exceptionally vulnerable to environmental stressors, among which ultraviolet (UV) radiation poses a significant threat to survival and development. To counteract the damaging effects of UV radiation, many marine organisms have evolved protective mechanisms. In fish, it is now understood that the mother provides a crucial chemical shield to her offspring in the form of this compound.[1][2][3] This compound, present in high concentrations in fish roe, functions as a potent, natural sunscreen, safeguarding the developing embryo from DNA damage and apoptosis.[4][5] This guide will explore the multifaceted biological role of this compound, from its endogenous synthesis to its critical function in ensuring the viability of the next generation of fish.

This compound Biosynthesis: An Endogenous Shield

Contrary to initial beliefs that this compound was acquired through diet, it is now established that fish can synthesize this protective compound de novo.[6][7] The biosynthesis of this compound from a sugar intermediate is a testament to the evolutionary adaptation of vertebrates to UV stress.[2][8]

The pathway involves two key enzymes:

  • 2-epi-5-epi-valiolone synthase (EEVS): This enzyme catalyzes the initial step in the pathway.

  • A methyltransferase/oxidase (MT-Ox): This enzyme is involved in the subsequent modification of the intermediate to produce this compound.[7]

The genes encoding these enzymes are found in a conserved cluster in the genomes of many fish, as well as in amphibians, reptiles, and birds, suggesting a shared and ancient mechanism of UV protection.[8][9]

Gadusol_Biosynthesis cluster_pathway This compound Biosynthesis Pathway S7P Sedoheptulose-7-phosphate EEV 2-epi-5-epi-valiolone S7P->EEV EEVS This compound This compound EEV->this compound MT-Ox

Caption: De novo biosynthesis pathway of this compound in fish.

Mechanism of Action: A Natural Sunscreen

The primary biological role of this compound in fish embryos is to function as a highly effective sunscreen, absorbing harmful UVB radiation before it can penetrate the embryonic tissues and cause cellular damage.[4][10]

UV Absorption Properties

This compound exhibits strong absorption in the UVB range of the electromagnetic spectrum. Its absorption maximum is pH-dependent, shifting from approximately 268 nm in acidic conditions to a more biologically relevant 296 nm at neutral pH.[6][11] This shift is attributed to the conversion of the enol form to the enolate form of the molecule.[11]

Prevention of DNA Damage

UVB radiation is a potent mutagen that can induce the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) in DNA, leading to errors in DNA replication and transcription, and ultimately, cell death.[4][12] Studies on zebrafish embryos have demonstrated that the presence of maternally-provided this compound significantly reduces the formation of CPDs upon exposure to UVB radiation.[4] In this compound-deficient mutant zebrafish, there is a marked increase in CPD formation, highlighting the critical role of this compound in maintaining genomic integrity during early development.[4]

Inhibition of Apoptosis

By preventing DNA damage, this compound effectively inhibits the downstream activation of apoptotic pathways.[5] Excessive DNA damage would typically trigger programmed cell death, leading to developmental abnormalities and reduced survival rates. The UV-shielding effect of this compound is therefore crucial for normal embryonic development and hatching success.[1]

UV_Protection_Mechanism cluster_mechanism This compound's Protective Mechanism UVB UVB Radiation This compound This compound UVB->this compound absorbed by DNA_Damage DNA Damage (CPD Formation) UVB->DNA_Damage induces Embryo Fish Embryo This compound->Embryo protects Development Normal Development Embryo->Development Apoptosis Apoptosis DNA_Damage->Apoptosis triggers Apoptosis->Development inhibits Gadusol_Extraction_Workflow cluster_workflow This compound Extraction and Quantification Workflow start Start: Fish Eggs homogenize Homogenize in Methanol:Water start->homogenize centrifuge Centrifuge homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Analysis (UV detection at 296 nm) supernatant->hplc quantify Quantify this compound hplc->quantify end End: this compound Concentration quantify->end

References

An In-depth Technical Guide to the Gadusol Biosynthesis Pathway in Zebrafish for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 16, 2025

Introduction

Gadusol is a naturally occurring ultraviolet (UV) radiation-absorbing compound found in a variety of marine organisms. Initially thought to be acquired through the diet, recent discoveries have revealed that zebrafish (Danio rerio) possess a unique enzymatic pathway for the de novo synthesis of this potent sunscreen. This maternally provided compound is crucial for protecting zebrafish embryos from the damaging effects of UVB radiation, highlighting its potential as a novel ingredient for human photoprotection and as a target for drug development.[1][2][3][4][5] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in zebrafish, including detailed experimental protocols, quantitative data, and visual representations of the core biological and experimental processes.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in zebrafish is a two-step enzymatic pathway that converts the primary metabolite sedoheptulose-7-phosphate into this compound. This process is catalyzed by two key enzymes: a 2-epi-5-epi-valiolone (B1265091) synthase (EEVS)-like enzyme and a methyltransferase-oxidase (MT-Ox) enzyme.

  • Step 1: Cyclization of Sedoheptulose-7-Phosphate The pathway initiates with the cyclization of sedoheptulose-7-phosphate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. The EEVS-like enzyme catalyzes this reaction to form the cyclic intermediate, 2-epi-5-epi-valiolone.

  • Step 2: Conversion to this compound The intermediate, 2-epi-5-epi-valiolone, is then acted upon by the MT-Ox enzyme. This final step involves a series of reactions, including methylation and oxidation, to produce the final product, this compound.

Gadusol_Biosynthesis_Pathway S7P Sedoheptulose-7-Phosphate EEV 2-epi-5-epi-valiolone S7P->EEV EEVS-like Enzyme This compound This compound EEV->this compound MT-Ox Enzyme

Figure 1: this compound Biosynthesis Pathway in Zebrafish.

Data Presentation: Quantitative Analysis of this compound Function

The following tables summarize key quantitative data from studies investigating the role and efficacy of this compound in zebrafish embryos.

Table 1: Effects of UVB Radiation on Zebrafish Embryo Development

UVB Dose (J/cm²)Developmental StageHatch Rate (%)Mortality Rate (%)Malformation Rate (%)Reference
0.31Mid-gastrula (6-7 hpf)No significant changeNo significant changeNo significant change[6]
0.93Mid-gastrula (6-7 hpf)Not reportedNot reported93 ± 11[6]
1.56Mid-gastrula (6-7 hpf)Significantly lower than controlSignificantly higher than controlNot reported[6]
3.11Mid-gastrula (6-7 hpf)25 ± 1876 ± 16>80[6]

Table 2: Impact of this compound Deficiency on UVB-Induced DNA Damage and Survival

GenotypeMaternal this compoundUVB ExposureRelative CPD Fluorescence IntensitySurvival to Adulthood (%)Reference
Wild-typePresentNoBaseline>95[3]
Wild-typePresentYesLowHigh[3]
eevs knockoutAbsentNoBaseline>95[3][7]
eevs knockoutAbsentYesSignificantly increasedSignificantly reduced[3][7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway in zebrafish.

Zebrafish Husbandry and Embryo Collection
  • Maintenance: Zebrafish colonies are maintained in a recirculating water system with controlled temperature (26–28°C), pH (7.0–8.0), and conductivity (1500–1600 µS/cm).[9] A 14-hour light/10-hour dark cycle is essential to simulate natural conditions and encourage breeding.[9]

  • Breeding: To obtain embryos, male and female zebrafish are placed in a breeding tank with a divider the evening before collection. The divider is removed in the morning at the onset of the light cycle to allow for natural spawning.

  • Embryo Collection: Fertilized eggs are collected from the bottom of the breeding tank and washed with embryo medium (E3 medium). Embryos are then incubated at 28.5°C.[10] Developmental stages are determined based on morphological characteristics as described by Kimmel et al., 1995.[11][12]

This compound Extraction and Quantification via HPLC-MS
  • Sample Preparation: A pool of 20-30 zebrafish embryos at the desired developmental stage is collected and homogenized.

  • Extraction: The homogenized tissue is extracted with a suitable solvent, typically a mixture of methanol (B129727) and water, to isolate polar compounds like this compound.

  • HPLC-MS Analysis: The extract is then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[13][14][15][16] This technique separates the components of the extract, and the mass spectrometer identifies and quantifies this compound based on its specific mass-to-charge ratio.

Gene Expression Analysis by qRT-PCR for eevs and MT-Ox
  • RNA Isolation: Total RNA is extracted from zebrafish embryos at different developmental stages using a combination of TRIzol reagent and a column-based purification kit to ensure high-quality RNA.[17][18]

  • cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[19][20]

  • Quantitative PCR (qPCR): The expression levels of the eevs and MT-Ox genes are quantified by qPCR using gene-specific primers.[19][20] The results are normalized to a housekeeping gene to account for variations in RNA input.

Generation of eevs Knockout Zebrafish using CRISPR-Cas9
  • Guide RNA (gRNA) Design and Synthesis: gRNAs targeting the eevs gene are designed using online tools and synthesized in vitro.[21][22][23]

  • Microinjection: A solution containing the gRNAs and Cas9 protein or mRNA is microinjected into one-cell stage zebrafish embryos.[23][24][25]

  • Screening and Validation: The injected embryos (F0 generation) are raised to adulthood and screened for mutations in the eevs gene. Founder fish with desired mutations are then outcrossed to establish stable knockout lines.[22][24][25]

Experimental_Workflow cluster_zebrafish Zebrafish Model cluster_analysis Analysis cluster_knockout Gene Knockout cluster_functional_assay Functional Assays Zebrafish Wild-type Zebrafish Embryos Embryo Collection Zebrafish->Embryos Gadusol_Extraction This compound Extraction & HPLC-MS Embryos->Gadusol_Extraction Gene_Expression qRT-PCR for eevs & MT-Ox Embryos->Gene_Expression CRISPR CRISPR-Cas9 Knockout of eevs Embryos->CRISPR UVB_Exposure UVB Exposure Embryos->UVB_Exposure Knockout_Embryos eevs Knockout Embryos CRISPR->Knockout_Embryos Knockout_Embryos->UVB_Exposure Survival_Assay Survival & Malformation Assessment UVB_Exposure->Survival_Assay DNA_Damage_Assay Comet Assay for DNA Damage UVB_Exposure->DNA_Damage_Assay

Figure 2: Experimental Workflow for Investigating this compound Function.
UVB Exposure and Survival Assay

  • Embryo Preparation: Zebrafish embryos at a specific developmental stage (e.g., 24 hours post-fertilization) are dechorionated to ensure uniform UVB exposure.

  • UVB Irradiation: Embryos are exposed to a controlled dose of UVB radiation.[6]

  • Survival and Malformation Assessment: Following UVB exposure, the embryos are monitored for survival rates and the presence of developmental malformations over a period of several days.[26][27]

DNA Damage Assessment using the Comet Assay
  • Cell Isolation: Single cells are isolated from whole zebrafish embryos after UVB exposure.[28][29]

  • Comet Assay Protocol: The alkaline comet assay is performed according to established protocols.[28][29][30][31] This involves embedding the cells in agarose (B213101) on a microscope slide, lysing the cells, and subjecting them to electrophoresis.

  • Analysis: The DNA is stained with a fluorescent dye, and the extent of DNA damage is quantified by measuring the length and intensity of the "comet tail," which represents fragmented DNA.[30][31]

Regulation of this compound Biosynthesis

While the enzymatic pathway is well-defined, the regulatory mechanisms controlling this compound production are still under investigation. It is hypothesized that light exposure may play a role in inducing the expression of the this compound biosynthesis genes, eevs and MT-Ox. This suggests a potential signaling pathway that senses light and upregulates the production of this natural sunscreen in response to environmental cues.

Signaling_Pathway Light Light (UVB) Photoreceptor Photoreceptor/Sensor Light->Photoreceptor Signaling_Cascade Intracellular Signaling Cascade Photoreceptor->Signaling_Cascade Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Gene_Expression Increased eevs & MT-Ox Gene Expression Transcription_Factor->Gene_Expression Gadusol_Production This compound Biosynthesis Gene_Expression->Gadusol_Production Photoprotection Photoprotection Gadusol_Production->Photoprotection

Figure 3: Conceptual Signaling Pathway for Light-Induced this compound Production.

Conclusion and Future Directions

The discovery of the this compound biosynthesis pathway in zebrafish has opened up new avenues for research in photoprotection and drug development. The ability of zebrafish to synthesize their own sunscreen provides a powerful model system for studying the genetic and molecular mechanisms of UV resistance. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this compound and its biosynthetic pathway. Future research should focus on elucidating the regulatory networks controlling this compound production, identifying novel components of the pathway, and exploring the potential for heterologous expression of this pathway for the sustainable production of this compound for commercial applications.

References

Unveiling the Engine Room of Sunscreen Synthesis: A Technical Guide to the Key Enzymes in the Gadusol Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Corvallis, OR – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide detailing the core enzymes of the gadusol synthesis pathway. This document provides an in-depth look at the biochemical machinery responsible for producing this compound, a natural ultraviolet (UV) radiation-absorbing compound with significant potential for pharmaceutical and cosmetic applications.

The this compound biosynthesis pathway, a remarkable discovery in vertebrates, particularly in zebrafish (Danio rerio), relies on the sequential action of two critical enzymes: 2-epi-5-epi-valiolone (B1265091) synthase (EEVS) and methyltransferase-oxidoreductase (MT-Ox) .[1][2] This guide synthesizes the current understanding of these enzymes, offering valuable data and methodologies for their study and potential exploitation.

The this compound Synthesis Pathway: A Two-Step Enzymatic Cascade

The biosynthesis of this compound begins with the pentose (B10789219) phosphate (B84403) pathway intermediate, sedoheptulose-7-phosphate (SH7P). The pathway unfolds as follows:

  • Cyclization by EEVS: The first committed step is catalyzed by 2-epi-5-epi-valiolone synthase (EEVS). This enzyme converts SH7P into the cyclic intermediate, 2-epi-5-epi-valiolone (EEV).[1]

  • Conversion by MT-Ox: The bifunctional enzyme, methyltransferase-oxidoreductase (MT-Ox), then acts on EEV. Through a process involving methylation and oxidation, MT-Ox transforms EEV into the final product, this compound.[1]

This two-enzyme pathway is a notable discovery, as it was previously believed that vertebrates acquire such sunscreen compounds through their diet.[2][3][4] The de novo synthesis capability in organisms like zebrafish opens new avenues for research and biotechnological production.[4][5]

Core Enzymes: Properties and Characteristics

While extensive kinetic data for the zebrafish enzymes are still emerging in publicly accessible literature, this guide compiles the available information to provide a foundational understanding.

EnzymeGene (Zebrafish)SubstrateProductCofactors (Predicted)
2-epi-5-epi-valiolone synthase (EEVS)eevsSedoheptulose-7-phosphate (SH7P)2-epi-5-epi-valiolone (EEV)NAD+, Co2+
Methyltransferase-oxidoreductase (MT-Ox)mt-ox2-epi-5-epi-valiolone (EEV)This compoundS-adenosylmethionine (SAM), NAD+

Quantitative data on kinetic parameters such as Km, kcat, and Vmax, as well as optimal pH and temperature, are areas of active investigation and are not yet fully detailed in published literature.

Experimental Protocols: A Methodological Framework

This section provides a detailed overview of the experimental methodologies cited in the literature for the study of the this compound synthesis pathway.

Recombinant Enzyme Expression and Purification
  • Objective: To produce sufficient quantities of EEVS and MT-Ox for in vitro assays and characterization.

  • Methodology:

    • Gene Cloning: The coding sequences for zebrafish eevs and mt-ox are cloned into suitable expression vectors, such as pET vectors for Escherichia coli expression.

    • Heterologous Expression: The recombinant plasmids are transformed into an appropriate E. coli strain (e.g., Rosetta (DE3)). Protein expression is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Cell Lysis and Clarification: Bacterial cells are harvested and lysed. The cell lysate is then clarified by centrifugation to separate the soluble protein fraction.

    • Purification: While specific detailed protocols for zebrafish EEVS and MT-Ox purification are not extensively published, a common approach for His-tagged recombinant proteins involves nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography followed by gel filtration chromatography to achieve high purity.[6][7][8]

In Vitro Enzyme Assays
  • Objective: To determine the activity and characterize the function of the purified EEVS and MT-Ox enzymes.

  • EEVS Assay:

    • Reaction Mixture: A typical reaction would contain purified EEVS, its substrate sedoheptulose-7-phosphate (SH7P), and necessary cofactors in a suitable buffer.

    • Incubation: The reaction is incubated at a controlled temperature.

    • Product Detection: The formation of 2-epi-5-epi-valiolone (EEV) is monitored over time.

  • Coupled MT-Ox Assay:

    • Reaction Mixture: To assay MT-Ox activity, its substrate EEV (produced from the EEVS reaction), purified MT-Ox, and the cofactors S-adenosylmethionine (SAM) and NAD+ are combined in a buffered solution.

    • Incubation: The mixture is incubated under controlled conditions.

    • Product Detection: The production of this compound is quantified.

Product Analysis and Characterization
  • Objective: To identify and quantify the enzymatic reaction products.

  • Methodologies:

    • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for separating and quantifying the substrate (SH7P), intermediate (EEV), and final product (this compound).[9] A reversed-phase C18 column is often used with a gradient of solvents like water and acetonitrile, both containing a small percentage of formic acid to improve peak shape. Detection is typically performed using a diode-array detector to monitor the characteristic UV absorbance of this compound.

    • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is used to confirm the identity of the reaction products by determining their precise mass-to-charge ratio.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the purified products, 1H and 13C NMR spectroscopy are invaluable tools.[10][11][12]

Visualizing the Pathway and Workflow

To further clarify the processes involved, the following diagrams illustrate the this compound synthesis pathway and a typical experimental workflow.

Gadusol_Synthesis_Pathway SH7P Sedoheptulose-7-phosphate EEV 2-epi-5-epi-valiolone SH7P:e->EEV:w Cyclization This compound This compound EEV:e->this compound:w Methylation & Oxidation EEVS EEVS EEVS->EEV MTOx MT-Ox MTOx->this compound

This compound Synthesis Pathway

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_assay Enzyme Assay & Analysis cloning Cloning of eevs and mt-ox into expression vectors expression Heterologous expression in E. coli cloning->expression lysis Cell Lysis expression->lysis purification Affinity & Gel Filtration Chromatography lysis->purification assay In vitro enzyme assays purification->assay analysis HPLC, LC-MS, NMR Analysis assay->analysis

Experimental Workflow for Enzyme Characterization

Future Directions

The discovery of the this compound synthesis pathway in vertebrates has laid the groundwork for exciting new research. Future efforts will likely focus on a more detailed biochemical characterization of the EEVS and MT-Ox enzymes, including the determination of their kinetic parameters and the elucidation of their three-dimensional structures. Such information will be invaluable for the rational design of engineered microorganisms capable of producing this compound on an industrial scale, paving the way for its use in next-generation sunscreens and antioxidant therapies.

References

Genetic Regulation of Gadusol Production in Fish: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadusol is a potent, naturally occurring ultraviolet (UV) radiation-absorbing compound found in a variety of marine organisms, including the eggs and larvae of many fish species. Initially thought to be acquired exclusively through diet, recent discoveries have elucidated a de novo biosynthetic pathway in vertebrates, including fish, amphibians, reptiles, and birds. This pathway presents a significant area of interest for pharmaceutical and cosmetic applications due to this compound's efficacy as a natural sunscreen and antioxidant. This technical guide provides an in-depth overview of the genetic regulation, biosynthetic pathway, and key experimental methodologies used to characterize this compound production in fish, with a primary focus on the model organism Danio rerio (zebrafish).

The this compound Biosynthetic Pathway

The endogenous production of this compound in fish is a remarkably efficient two-step enzymatic process that converts a common metabolite from the pentose (B10789219) phosphate (B84403) pathway into a powerful UV-absorbing compound.[1]

  • Step 1: Cyclization. The enzyme 2-epi-5-epi-valiolone (B1265091) synthase (EEVS) , encoded by the eevs gene, catalyzes the conversion of the primary metabolite sedoheptulose-7-phosphate into 2-epi-5-epi-valiolone (EEV), which contains a core cyclohexane (B81311) ring structure.[2][3]

  • Step 2: Modification. A bifunctional enzyme, referred to as MT-Ox (Methyltransferase-Oxidase), subsequently acts on the EEV intermediate to produce the final this compound molecule.[2][3]

This vertebrate-specific pathway is distinct from the multi-enzyme pathways used by microbes to produce similar UV-screening compounds like mycosporine-like amino acids (MAAs).[2]

Gadusol_Biosynthesis_Pathway cluster_pathway This compound Biosynthesis cluster_enzymes Key Enzymes S7P Sedoheptulose-7-Phosphate EEV 2-epi-5-epi-valiolone (EEV) S7P->EEV EEVS This compound This compound EEV->this compound MT-Ox EEVS_enzyme EEVS (2-epi-5-epi-valiolone synthase) MTOx_enzyme MT-Ox (Methyltransferase-Oxidase)

Caption: The two-step enzymatic pathway for this compound biosynthesis in fish.

Genetic Architecture and Regulation

The genes encoding the this compound biosynthetic pathway, eevs and mt-ox, are found in a conserved gene cluster in the genomes of many vertebrate species.[4] In zebrafish, this cluster is flanked by a suite of transcription factor genes, including MitF and FoxP1, though their direct regulatory role in this compound production has not yet been experimentally confirmed.

A primary mode of regulation is the maternal deposition of this compound into the egg.[1][5] This provides the developing embryo with a critical, pre-packaged defense against UV-induced DNA damage during its most vulnerable early life stages.[1][5][6] Studies using CRISPR-Cas9 mutants deficient in the eevs gene have shown that while the embryos themselves have the genetic machinery, the initial supply of this compound is provided by the mother.[5][6] There is also evidence suggesting that the production of one of the pathway's proteins may be induced by light, pointing to a potential environmental regulatory mechanism.[1]

Evolutionary analysis has revealed that this gene cluster has been repeatedly lost in fish species whose embryos are not exposed to sunlight, such as deep-sea dwellers, highlighting the specific role of these genes in UV protection.

Genomic_Locus cluster_0 Conserved this compound Gene Locus (Illustrative) TF1 Flanking TFs (e.g., FoxP1) eevs eevs TF1->eevs mt_ox mt-ox eevs->mt_ox TF2 Flanking TFs (e.g., MitF) mt_ox->TF2

Caption: The clustered genomic organization of the eevs and mt-ox genes.

Quantitative Data Summary

Quantitative analysis has been crucial in determining the presence and biological significance of this compound. The following tables summarize key findings from the literature.

Genotype / ConditionDevelopmental StageRelative this compound Level (Absorbance at 296nm, Normalized to WT)Source
Wild-Type (Maternally Provided)0 hours post-fertilization (hpf)1.00[5]
eevs Mutant (No Maternal this compound)0 hours post-fertilization (hpf)~0.05 (Effectively absent)[5]
Wild-Type (Maternally Provided)5 days post-fertilization (dpf)~0.80[5]
eevs Mutant (No Maternal this compound)5 days post-fertilization (dpf)~0.05 (Effectively absent)[5]
Table 1: Relative this compound levels in wild-type vs. eevs mutant zebrafish embryos, demonstrating maternal deposition and persistence through early development.

Experimental Protocols

The characterization of the this compound pathway has been enabled by a combination of bioinformatics, molecular biology, and analytical chemistry.

Functional Characterization via Heterologous Expression

To confirm the function of the identified eevs and mt-ox genes, they were expressed in microbial systems (E. coli and S. cerevisiae) that lack the endogenous pathway.[1] This allowed for the unambiguous characterization of their enzymatic activity.

Heterologous_Expression_Workflow cluster_workflow Workflow: In Vitro Functional Characterization bioinformatics 1. Bioinformatic Identification (Find eevs & mt-ox genes in fish genome) cloning 2. Gene Cloning (Amplify genes and ligate into expression vectors) bioinformatics->cloning expression 3. Heterologous Expression (Transform E. coli or Yeast) cloning->expression purification 4. Protein Purification (Isolate recombinant EEVS and MT-Ox) expression->purification assay 5. In Vitro Enzymatic Assay (Incubate enzymes with S-7-P substrate) purification->assay analysis 6. Product Analysis (HPLC, Mass Spectrometry to confirm this compound) assay->analysis CRISPR_Workflow cluster_workflow Workflow: In Vivo Functional Analysis via CRISPR-Cas9 design 1. gRNA Design (Target exon of eevs gene) synthesis 2. Reagent Synthesis (In vitro transcribe gRNA; obtain Cas9 protein/mRNA) design->synthesis injection 3. Microinjection (Inject gRNA + Cas9 into 1-cell stage zebrafish embryos) synthesis->injection rearing 4. Raise F0 Generation (Grow injected embryos to adulthood) injection->rearing screening 5. Identify Founders (Screen F0 fish for germline mutations) rearing->screening crossing 6. Generate F1/F2 Lines (Cross founders to establish stable mutant lines) screening->crossing phenotyping 7. Phenotypic Analysis (Expose mutant embryos to UVB; assess survival, DNA damage, and developmental defects) crossing->phenotyping

References

The Evolutionary Significance of Gadusol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadusol, a naturally occurring ultraviolet (UV) absorbing compound, represents a fascinating case study in evolutionary adaptation to solar radiation. Initially identified in the roes of Atlantic cod, this molecule was long believed to be acquired through dietary means. However, recent discoveries have elucidated a de novo biosynthetic pathway in a surprising range of vertebrates, including fish, amphibians, reptiles, and birds. This guide provides an in-depth technical overview of the evolutionary significance of this compound biosynthesis, its biochemical pathway, and its primary function as a maternally endowed sunscreen for embryonic development. We will explore the genetic underpinnings of its synthesis and loss in various lineages, present key quantitative data, detail relevant experimental protocols, and visualize the core concepts through signaling and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers in evolutionary biology, marine biotechnology, and pharmacology, as well as professionals in the drug development sector exploring novel photoprotective agents.

Introduction: An Endogenous Sunscreen

Ultraviolet radiation (UVR) is a potent environmental mutagen that exerts significant selective pressure on organisms, particularly during their vulnerable early life stages.[1] While melanin (B1238610) is the most well-known vertebrate sunscreen, many species have evolved complementary strategies to mitigate UV-induced damage. This compound has emerged as a critical component of this photoprotective arsenal, especially in aquatic environments where harmful UVB rays can penetrate significant depths.[2][3]

Unlike melanin, which is opaque, this compound is a transparent compound, a trait that offers a distinct advantage for camouflage in open aquatic habitats.[4][5] Its biosynthesis in vertebrates, a function once thought to be exclusive to microorganisms like bacteria, algae, and fungi, has reshaped our understanding of how animals adapt to UV stress.[6][7] The discovery that many vertebrates can synthesize this compound de novo has opened new avenues of research into its evolutionary history, physiological roles, and potential for biotechnological applications.[8]

The Biochemical Pathway of this compound Biosynthesis

The synthesis of this compound in vertebrates is a two-step enzymatic process that begins with a primary metabolite, sedoheptulose-7-phosphate (SH7P).[7][9] This pathway is distinct from the one used by microorganisms to produce the structurally related mycosporine-like amino acids (MAAs).[7][9]

The key enzymes involved are:

  • 2-epi-5-epi-valiolone (B1265091) synthase (EEVS): This enzyme catalyzes the cyclization of SH7P to form 2-epi-5-epi-valiolone (EEV).[10] The gene encoding this enzyme is homologous to those found in some bacteria, suggesting a possible horizontal gene transfer event from an alga to a vertebrate ancestor.[10][11]

  • Methyltransferase-Oxidoreductase (MT-Ox): This bifunctional enzyme then methylates and oxidizes EEV to produce the final this compound molecule.[10]

The genetic machinery for this pathway, specifically the eevs and MT-Ox genes, is often found clustered together in the genomes of producing organisms.[7][8]

Gadusol_Biosynthesis_Pathway cluster_enzymes Enzymatic Conversions SH7P Sedoheptulose-7-Phosphate EEV 2-epi-5-epi-valiolone (EEV) SH7P->EEV Cyclization This compound This compound EEV->this compound Methylation & Oxidation EEVS EEVS MTOx MT-Ox

Caption: The two-step enzymatic pathway of this compound biosynthesis from sedoheptulose-7-phosphate.

Evolutionary Significance and Phylogenetic Distribution

The presence of the this compound biosynthesis pathway is not uniform across the vertebrate phylogeny. Its distribution provides compelling evidence of its adaptive significance. The genes for EEVS and MT-Ox are found in a wide array of fish, amphibians, reptiles, and birds, indicating an ancient origin.[4][7] However, these genes have been repeatedly and independently lost in lineages where embryos are not exposed to sunlight.[4][5]

This includes:

  • Deep-sea dwelling fish[4]

  • Cave-dwelling fish[4]

  • Electroreceptive fish that inhabit poorly lit environments[4]

  • Live-bearing fish, where embryos develop internally[4]

The strong correlation between the retention of the this compound synthesis pathway and a sunlit embryonic environment underscores its primary evolutionary role as a UV protectant for the earliest and most vulnerable life stage.[2][4]

Evolutionary_Pressure_on_Gadusol_Biosynthesis cluster_environment Environmental Conditions cluster_genotype Genetic State cluster_phenotype Resulting Phenotype UV_Exposure High UV Radiation (e.g., shallow water) Genes_Retained This compound Biosynthesis Genes (EEVS & MT-Ox) Retained UV_Exposure->Genes_Retained Positive Selection No_UV_Exposure Low/No UV Radiation (e.g., deep sea, caves) Genes_Lost This compound Biosynthesis Genes Lost/Pseudogenized No_UV_Exposure->Genes_Lost Relaxed Selection / Genetic Drift Gadusol_Production This compound Production (Maternal deposition in eggs) Genes_Retained->Gadusol_Production No_this compound No this compound Production Genes_Lost->No_this compound

Caption: Logical relationship between UV exposure and the retention or loss of this compound biosynthesis genes.

Functional Roles of this compound

Primary Role as a UV Sunscreen

The most significant function of this compound is its ability to absorb UVB radiation, thereby preventing DNA damage.[1][4] In zebrafish, a key model organism for studying this compound, the compound is maternally provided to the eggs and persists through embryonic and larval development.[4][12] Experiments using this compound-deficient zebrafish, created via CRISPR-Cas9 gene editing, have conclusively demonstrated that this compound is the primary sunscreen in early development, offering more significant protection than melanin, which appears later.[1][4] The absence of this compound leads to a dramatic increase in the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), a hallmark of UVB-induced DNA damage, and consequently, higher rates of apoptosis and developmental defects.[1][4]

Antioxidant Properties

In addition to its photoprotective role, this compound has been shown to possess antioxidant activity.[11][13] It is an effective scavenger of peroxyl radicals, and its ability to reduce radicals is comparable to that of ascorbic acid.[11] However, in vivo studies in zebrafish embryos suggest that its primary function is not as an antioxidant against oxidative stress induced by hydrogen peroxide.[4] It is plausible that the antioxidant properties are a secondary benefit or are more significant in other physiological contexts or species.

Quantitative Data Summary

The following tables summarize key quantitative data related to the physicochemical and biological properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueConditionsReference(s)
UV Absorbance Maxima (λmax)296 nmpH 7.0[10]
268 nmpH 2.5[10][14]
Molar Absorption Coefficient (ε)12,400 M⁻¹cm⁻¹at 268 nm, pH 2.5[14]

Table 2: Antioxidant Activity of this compound

AssayResultComparisonReference(s)
Oxygen Radical Absorbance Capacity (ORAC)Good breaker of peroxyl radical chain reactions-[11]
ABTS Radical ScavengingComparable to ascorbic acid-[11]
Ferric Ion Reducing Antioxidant Power (FRAP)90.83% change after 5h reaction-[15]
DPPH Radical Scavenging131.80% change after 5h reaction-[15]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound biosynthesis and function.

Generation of this compound-Deficient Zebrafish (eevs Mutant)

This protocol outlines the use of CRISPR-Cas9 to create a knockout of the eevs gene in zebrafish (Danio rerio), thereby ablating this compound production.

  • Target Selection: Design a guide RNA (gRNA) targeting an early exon (e.g., exon 2) of the eevs gene to induce a frameshift mutation.

  • Reagent Preparation: Synthesize the gRNA and prepare Cas9 nuclease protein.

  • Microinjection: Inject a solution containing the gRNA and Cas9 protein into single-cell stage zebrafish embryos.

  • Founder Screening: Raise the injected embryos (F0 generation) to adulthood and screen for germline transmission of mutations by outcrossing with wild-type fish and genotyping the F1 offspring.

  • Line Establishment: Identify F1 heterozygotes carrying a loss-of-function mutation. Intercross F1 heterozygotes to generate F2 homozygous mutants (eevs⁻/⁻), heterozygous controls (eevs⁺/⁻), and wild-type siblings (eevs⁺/⁺).

  • Confirmation: Verify the absence of this compound in homozygous mutants using the extraction and detection methods described below.

This compound Extraction and Detection

This protocol describes a method for extracting and quantifying this compound from fish embryos.

  • Sample Collection: Collect a defined number of embryos or larvae (e.g., 25) in a microfuge tube.

  • Solvent Extraction: Remove excess water. Add 100 µL of an 80:20 methanol:water solution.

  • Homogenization: Thoroughly mash the embryos with a microfuge pestle for approximately 15 seconds.

  • Incubation: Allow the extraction to proceed for at least 15 minutes at room temperature.

  • Clarification: Centrifuge the samples at high speed (e.g., 12,000 x g) to pellet debris.

  • Analysis:

    • Spectrophotometry: Transfer the clear supernatant to a UV-transparent cuvette or use a Nanodrop spectrophotometer to measure the absorbance spectrum. The presence of this compound is indicated by a peak at ~296 nm.[5]

    • UPLC-MS/MS: For more definitive identification and quantification, analyze the extract using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry.

UV Damage Quantification (CPD Assay)

This immunohistochemistry protocol is used to measure the formation of cyclobutane pyrimidine dimers (CPDs) in embryos following UVB exposure.

  • UVB Exposure: Expose 24 hours post-fertilization (hpf) embryos (both this compound-containing controls and this compound-deficient mutants) to a calibrated dose of UVB radiation.

  • Fixation: Immediately after exposure, fix the embryos in 4% paraformaldehyde.

  • Permeabilization: Permeabilize the embryos with proteinase K.

  • DNA Denaturation: Treat with HCl to denature the DNA and expose the CPD epitopes.

  • Blocking: Block non-specific antibody binding using a solution containing bovine serum albumin and goat serum.

  • Primary Antibody Incubation: Incubate the embryos with a primary antibody specific for CPDs.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.

  • Imaging and Quantification: Mount the embryos and image using a confocal or fluorescence microscope. Quantify the fluorescence intensity in specific regions of interest to compare the levels of DNA damage between experimental groups.

Experimental_Workflow_UV_Protection cluster_setup Experimental Setup cluster_assays Damage Assessment cluster_results Expected Outcomes WT_Embryos Control Zebrafish Embryos (with this compound) UVB_Exposure Expose to UVB Radiation WT_Embryos->UVB_Exposure Mutant_Embryos eevs Mutant Embryos (no this compound) Mutant_Embryos->UVB_Exposure CPD_Assay Quantify DNA Damage (CPD Staining) UVB_Exposure->CPD_Assay Survival_Assay Assess Survival & Development (e.g., Swim Bladder Inflation) UVB_Exposure->Survival_Assay WT_Result Low DNA Damage High Survival CPD_Assay->WT_Result Mutant_Result High DNA Damage Low Survival CPD_Assay->Mutant_Result Survival_Assay->WT_Result Survival_Assay->Mutant_Result

Caption: Workflow for assessing the photoprotective function of this compound in zebrafish embryos.

Implications for Drug Development and Biotechnology

The discovery of a vertebrate-native, highly effective, and transparent sunscreen molecule has significant implications for commercial applications.

  • Novel Sunscreen Agents: this compound and its derivatives are promising candidates for the development of new sunscreen products for human use. Its natural origin in vertebrates suggests a potentially high safety profile.[16][17]

  • Biotechnological Production: The this compound biosynthetic pathway has been successfully transferred to and expressed in yeast (Saccharomyces cerevisiae and Komagataella phaffii).[8][15] This provides a scalable and sustainable platform for the large-scale production of this compound, overcoming the limitations of chemical synthesis or extraction from natural sources.[8][17]

  • Systemic Photoprotection: Researchers have speculated about the potential for this compound to be used as an ingestible, systemic sunscreen that works from the inside out, though extensive research into its metabolism, distribution, and safety in humans is required.[6]

  • Antioxidant Additives: Given its dual function, this compound could be used as an antioxidant SPF booster in cosmetic and pharmaceutical formulations, protecting against both direct UV damage and subsequent oxidative stress.[13]

Conclusion

The biosynthesis of this compound is a testament to the elegant solutions that evolution provides to environmental challenges. Its role as a maternally provided, transparent sunscreen is critical for the survival of many vertebrate embryos, and its phylogenetic pattern of retention and loss clearly illustrates the principle of use-it-or-lose-it in molecular evolution. For researchers, this compound continues to be a rich subject for studying gene evolution, developmental biology, and adaptation. For drug development professionals, the successful heterologous production of this natural sunscreen opens the door to a new class of safe and effective photoprotective agents, inspired by hundreds of millions of years of natural selection. Further investigation into its broader physiological roles and optimization of its biotechnological production will undoubtedly yield more exciting discoveries and applications.

References

A Technical Guide to the Photochemical and Photophysical Properties of Gadusol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadusol (3,5,6-trihydroxy-5-hydroxymethyl-2-methoxycyclohex-2-en-1-one) is a naturally occurring ultraviolet (UV) absorbing compound found predominantly in the eggs and larvae of various marine fish species.[1][2][3] Structurally related to mycosporine-like amino acids (MAAs), this compound plays a critical role in protecting developing organisms from the damaging effects of solar UV radiation.[1][2] Its remarkable photostability and efficient energy dissipation mechanisms have garnered significant interest for its potential application as a natural and biocompatible sunscreen agent in pharmaceuticals and cosmetics.[4] This technical guide provides an in-depth analysis of the photochemical and photophysical properties of this compound, detailed experimental protocols for its characterization, and an overview of its biosynthetic pathway.

Photochemical and Photophysical Properties

This compound exhibits exceptional photoprotective capabilities, primarily attributed to its strong absorption in the UVB and part of the UVA range, coupled with a highly efficient mechanism for dissipating the absorbed energy as heat, thus preventing the formation of harmful reactive species.[5] The photophysical properties of this compound are significantly influenced by pH, existing in an enol form in acidic conditions and an enolate form (gadusolate) at neutral or physiological pH.[5]

Key Photophysical Parameters

The defining characteristics of this compound's interaction with UV radiation are its high photostability and negligible fluorescence. Upon absorbing a UV photon, the molecule rapidly returns to its ground state through non-radiative decay pathways, primarily via conical intersections.[5] This ultrafast deactivation process minimizes the lifetime of the excited state, thereby preventing photochemical reactions that could lead to degradation of the molecule or the generation of reactive oxygen species.

Table 1: UV Absorption Properties of this compound

PropertyThis compound (Enol form, pH 2.5)Gadusolate (Enolate form, pH 7.0)Reference(s)
UV Absorption Maximum (λmax) 268 nm296 nm[5]
Molar Extinction Coefficient (ε) 12,400 M⁻¹ cm⁻¹21,800 M⁻¹ cm⁻¹[6]

Table 2: Photostability and Fluorescence Properties of this compound

PropertyValueConditionsReference(s)
Photodecomposition Quantum Yield (Φc) ~4 x 10⁻²Acidic pH[7]
~1 x 10⁻⁴Neutral pH[7]
Fluorescence Quantum Yield (Φf) NegligibleAqueous solution[5]

Biosynthesis of this compound

This compound is synthesized de novo in various vertebrates, including fish, amphibians, reptiles, and birds, through a two-step enzymatic pathway.[2] This pathway is distinct from the biosynthesis of MAAs in microorganisms.[2]

Gadusol_Biosynthesis SH7P Sedoheptulose 7-phosphate EEV 2-epi-5-epi-valiolone (EEV) SH7P->EEV Cyclization This compound This compound EEV->this compound Methylation & Oxidation EEVS 2-epi-5-epi-valiolone synthase (EEVS) MTOx Methyltransferase- oxidoreductase (MT-Ox)

Biosynthetic pathway of this compound.

Experimental Protocols

This section outlines the detailed methodologies for the extraction, purification, and characterization of the photochemical and photophysical properties of this compound.

Extraction and Purification of this compound from Fish Roe

This protocol is adapted from methodologies used for the extraction of this compound and other MAAs from marine organisms.[2][8]

Workflow for this compound Extraction and Purification

Extraction_Workflow start Fish Roe Homogenization (in 80:20 methanol (B129727):water) centrifuge1 Centrifugation start->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 pellet1 Pellet (re-extract) centrifuge1->pellet1 combine Combine Supernatants supernatant1->combine centrifuge2 Centrifugation pellet1->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 supernatant2->combine hplc HPLC Purification combine->hplc end Pure this compound hplc->end

Workflow for the extraction and purification of this compound.

Methodology:

  • Homogenization: Homogenize fresh or frozen fish roe in an 80:20 (v/v) methanol:water solution at a ratio of 1:4 (w/v).

  • Extraction: Sonicate the homogenate for 15 minutes in an ice bath and then leave to extract for at least 15 minutes at 4°C with occasional vortexing.

  • Centrifugation: Centrifuge the mixture at 12,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction: Re-extract the pellet with the same volume of 80:20 methanol:water and repeat the centrifugation.

  • Pooling and Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure.

  • Purification: Re-dissolve the dried extract in a suitable mobile phase and purify by high-performance liquid chromatography (HPLC).

UV-Visible Absorption Spectroscopy

This protocol describes the determination of the UV absorption spectrum and molar extinction coefficient of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of purified this compound in methanol or water. Create a series of dilutions in the desired buffer (e.g., pH 2.5 and pH 7.0) to obtain concentrations that result in absorbance values between 0.1 and 1.0.

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the corresponding buffer as a blank.

  • Measurement: Record the absorption spectra from 200 to 400 nm.

  • Molar Extinction Coefficient Determination:

    • Accurately determine the concentration of the stock solution.

    • Measure the absorbance of at least three different concentrations at the λmax.

    • Plot absorbance versus concentration. The slope of the line, according to the Beer-Lambert law (A = εcl, where l is the path length in cm), will be the molar extinction coefficient (ε).

Fluorescence Quantum Yield (Φf) Determination

The relative method, using a well-characterized fluorescence standard, is commonly employed. Given this compound's absorption in the UV range, a suitable standard would be quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φf ≈ 0.54).

Methodology:

  • Sample and Standard Preparation: Prepare dilute solutions of both the this compound sample and the quinine sulfate standard in their respective solvents, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength (e.g., 270 nm).

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

    • Integrate the area under the emission curve for each measurement.

  • Calculation: The fluorescence quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where:

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Photodecomposition Quantum Yield (Φc) Determination

This protocol measures the efficiency of this compound degradation upon UV irradiation.

Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration in the desired solvent (e.g., buffered water at pH 7.0).

  • Irradiation: Irradiate the solution with a monochromatic light source at a wavelength where this compound absorbs (e.g., 296 nm). The photon flux of the light source must be known (can be determined by chemical actinometry, e.g., using ferrioxalate).

  • Monitoring Degradation: At regular time intervals, take aliquots of the solution and analyze the concentration of this compound using HPLC-DAD or UV-Vis spectroscopy.

  • Calculation: The photodecomposition quantum yield is the number of this compound molecules decomposed per photon absorbed. It can be calculated from the initial rate of decomposition and the rate of photon absorption.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is for the separation and quantification of this compound.[8]

Methodology:

  • HPLC System: A reverse-phase HPLC system with a C18 column and a diode-array detector (DAD) is suitable.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Gradient Program: A typical gradient could be starting with 5% B, increasing to 95% B over 20 minutes.

  • Detection: Monitor the absorbance at the λmax of this compound (268 nm or 296 nm).

  • Quantification: Create a calibration curve using standards of purified this compound of known concentrations.

Antioxidant Capacity Assays (ORAC and ABTS)

These assays evaluate the antioxidant properties of this compound.[9]

ORAC (Oxygen Radical Absorbance Capacity) Assay:

  • This assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • The decay of fluorescence is monitored over time in the presence and absence of the antioxidant.

  • The antioxidant capacity is quantified by the area under the fluorescence decay curve and is typically expressed as Trolox equivalents.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

  • This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm).

  • The antioxidant capacity is expressed as Trolox equivalents.

Conclusion

This compound possesses a suite of photochemical and photophysical properties that make it an exceptionally effective natural sunscreen. Its strong UV absorption, high photostability, and rapid, non-radiative energy dissipation mechanisms are key to its protective function. The well-defined biosynthetic pathway offers potential for biotechnological production. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and similar UV-absorbing compounds, facilitating further research and development in the fields of natural product chemistry, photobiology, and cosmetic science.

References

An In-depth Technical Guide to the UV-Absorbing Characteristics of Gadusol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet (UV) absorbing properties of gadusol, a natural sunscreen compound found in various aquatic organisms.[1][2][3] The document details its photochemical characteristics, biosynthetic pathway, and the experimental methodologies used for its study, aiming to support further research and development in fields such as dermatology, pharmacology, and cosmetics.

UV-Absorbing Properties of this compound

This compound is a transparent compound that effectively absorbs UVB radiation, making it a molecule of significant interest for photoprotection.[3] Its UV absorption spectrum is notably dependent on the pH of its environment.[1][4][5] This is attributed to the acid-base equilibrium between the neutral enol form (this compound) and the deprotonated enolate form (gadusolate).[1][4] The enolate form, which is predominant at physiological pH, exhibits a more intense and red-shifted absorption band.[1][6]

The UV-absorbing characteristics of this compound are also influenced by the polarity of the solvent. A bathochromic (red) shift is observed as the solvent polarity increases. For instance, the maximum absorption wavelength (λmax) shifts from 263 nm in acetonitrile (B52724) to 268 nm in water.[1]

Table 1: Quantitative UV-Absorbing Characteristics of this compound

FormpHWavelength (λmax)Molar Absorptivity (ε)Reference
This compound (enol form)2.5268 nm12,400 L mol⁻¹ cm⁻¹[4][5]
Gadusolate (enolate form)≥7296 nm21,800 L mol⁻¹ cm⁻¹[4][5]
Gadusolate (enolate form)≥7296 nm22,200 or 21,800 L mol⁻¹ cm⁻¹[7]
Gadusolate (enolate form)≥7296 nm22,750 L mol⁻¹ cm⁻¹[7]

Experimental Protocol: UV-Vis Spectrophotometry of this compound

The following protocol outlines the methodology for determining the UV-absorbing properties of this compound.

Objective: To measure the UV-Vis absorption spectrum of this compound and determine its maximum absorption wavelength (λmax) and molar absorptivity (ε) at different pH values.

Materials:

  • Purified this compound sample

  • Spectrophotometer capable of UV-Vis measurements

  • Quartz cuvettes

  • Aqueous buffers of various pH (e.g., pH 2.5 and pH 7.0)

  • Methanol:water solution (80:20 v/v) for extraction[3]

  • Microfuge tubes and pestles

  • Centrifuge

Procedure:

  • Sample Preparation (from biological material):

    • Place biological samples (e.g., 25 zebrafish embryos/larvae) in a microfuge tube.[3]

    • Remove all excess water.[3]

    • Add 100 µL of 80:20 (v/v) methanol:water solution.[3]

    • Homogenize the sample using a microfuge pestle for 15 seconds.[3]

    • Allow the extraction to proceed for at least 15 minutes.[3]

    • Centrifuge the sample at 12,000 g to pellet debris.[3]

    • Collect the clear supernatant containing this compound for analysis.[3]

  • Spectrophotometric Analysis:

    • Prepare a stock solution of the purified this compound extract in the desired buffer (e.g., pH 2.5 buffer).

    • Prepare a series of dilutions of the stock solution to determine a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

    • Calibrate the spectrophotometer with a blank solution (the buffer used for dilution).

    • Measure the absorbance of each dilution across the UV spectrum (e.g., 200-400 nm) to determine the λmax.

    • Repeat the measurements using a buffer at a different pH (e.g., pH 7.0) to observe the pH-dependent shift in λmax.

  • Data Analysis:

    • Plot absorbance versus wavelength to visualize the absorption spectrum and identify the λmax at each pH.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm).

Biosynthesis of this compound

This compound is synthesized de novo in some vertebrates, including fish, amphibians, reptiles, and birds, through a two-step enzymatic pathway.[8][9] This was an unexpected discovery, as it was previously believed that fish acquire this compound through their diet or from symbiotic organisms.[8][10] The biosynthesis starts from a sugar intermediate and involves two key enzymes: 2-epi-5-epi-valiolone (B1265091) synthase (EEVS) and a methyltransferase-oxidoreductase (MT-Ox).[9]

Gadusol_Biosynthesis Sedoheptulose-7-phosphate Sedoheptulose-7-phosphate 2-epi-5-epi-valiolone 2-epi-5-epi-valiolone Sedoheptulose-7-phosphate->2-epi-5-epi-valiolone EEVS This compound This compound 2-epi-5-epi-valiolone->this compound MT-Ox

Caption: The biosynthetic pathway of this compound from sedoheptulose-7-phosphate.

Table 2: Enzymes and Reactions in this compound Biosynthesis

EnzymeSubstrateProductFunctionReference
2-epi-5-epi-valiolone synthase (EEVS)Sedoheptulose-7-phosphate2-epi-5-epi-valioloneCatalyzes the conversion of the sugar phosphate (B84403) to a cyclohexanone (B45756) ring structure.[11]
Methyltransferase-oxidoreductase (MT-Ox)2-epi-5-epi-valioloneThis compoundConverts 2-epi-5-epi-valiolone to this compound.[9][11]

In Vivo Functional Analysis of this compound in Zebrafish

The role of this compound as a sunscreen has been demonstrated in vivo using zebrafish (Danio rerio) as a model organism.[3] By creating this compound-deficient mutants, researchers have shown that maternally provided this compound is crucial for protecting embryos and larvae from UVB-induced DNA damage and developmental defects.[2][3][12]

Experimental Workflow:

The following workflow describes the generation and analysis of this compound-deficient zebrafish to study the in vivo function of this compound.

Zebrafish_Workflow cluster_generation Mutant Generation cluster_analysis Phenotypic Analysis CRISPR/Cas9 CRISPR/Cas9 Target_EEVS_gene Target_EEVS_gene CRISPR/Cas9->Target_EEVS_gene Generate_mutant_zebrafish Generate_mutant_zebrafish Target_EEVS_gene->Generate_mutant_zebrafish UVB_exposure UVB_exposure Generate_mutant_zebrafish->UVB_exposure CPD_quantification CPD_quantification UVB_exposure->CPD_quantification Survival_assay Survival_assay UVB_exposure->Survival_assay Developmental_defects_assessment Developmental_defects_assessment UVB_exposure->Developmental_defects_assessment

Caption: Experimental workflow for the in vivo functional analysis of this compound in zebrafish.

Detailed Methodologies:

  • Generation of this compound-Deficient Mutants:

    • The gene encoding the EEVS enzyme is targeted for mutation using CRISPR-Cas9 gene-editing technology.[3][13]

    • This creates a line of zebrafish that cannot synthesize this compound.[3]

  • UVB Exposure Experiments:

    • This compound-deficient and wild-type zebrafish embryos or larvae are exposed to controlled doses of UVB radiation.[3]

  • Analysis of DNA Damage:

    • Following UVB exposure, the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), a hallmark of UVB-induced DNA damage, is quantified.[3]

    • Immunohistochemistry with antibodies specific for CPDs is used to visualize and measure the extent of DNA damage.[3]

  • Assessment of Survival and Developmental Defects:

    • The survival rates of this compound-deficient and wild-type fish are monitored post-UVB exposure.[3]

    • Developmental defects, such as the failure of swim bladder inflation, are assessed as an indicator of UV-induced damage.[13]

These experiments have demonstrated that embryos lacking maternally supplied this compound exhibit significantly higher levels of CPDs and increased mortality and developmental abnormalities upon UVB exposure, confirming this compound's primary role as a natural sunscreen in early fish development.[3]

Signaling Pathways

Current research primarily points to the direct photoprotective role of this compound by absorbing UVB radiation, thereby preventing DNA damage.[3] While this compound and related compounds have been hypothesized to also function as antioxidants, experiments in zebrafish embryos did not show a protective role against oxidative stress induced by hydrogen peroxide.[3] This suggests that in this context, this compound's primary function is not mediated through antioxidant signaling pathways but rather through its physical properties as a UV filter. Further research is needed to explore any potential influence of this compound on other cellular signaling pathways.

Conclusion

This compound possesses potent UV-absorbing properties that are highly relevant for photoprotection. Its pH-dependent absorption maximum and high molar absorptivity in its physiologically relevant enolate form make it an efficient natural sunscreen. The elucidation of its biosynthetic pathway and the development of in vivo models to study its function have provided a solid foundation for further investigation. This technical guide summarizes the core knowledge on this compound's UV-absorbing characteristics, offering valuable information for researchers and professionals in drug development and related scientific fields who are interested in exploring the potential of this and other natural photoprotective compounds.

References

Antioxidant mechanisms of gadusol in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Antioxidant Mechanisms of Gadusol In Vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring, water-soluble compound found in high concentrations in the roe of various marine fish species.[1] Initially recognized for its potent UV-screening properties, recent research has increasingly focused on its significant antioxidant capabilities.[2][3] Biosynthetically related to mycosporine-like amino acids (MAAs), this compound's unique cyclohexenone structure underpins its capacity to neutralize reactive oxygen species (ROS) and modulate cellular defense pathways.[1][4] This technical guide provides a comprehensive overview of the known in vitro antioxidant mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support further research and development.

Direct Antioxidant Mechanisms: Radical Scavenging Activity

This compound exhibits potent direct antioxidant activity by scavenging a variety of free radicals. This activity is primarily attributed to its ability to donate a hydrogen atom, effectively neutralizing reactive species and terminating damaging chain reactions.[5][6] Its efficacy has been quantified using several standard in vitro assays, demonstrating that it is a good breaker of chain reactions carried by peroxyl radicals and has a radical-reducing ability comparable to that of ascorbic acid.[2][5][6]

Quantitative Analysis of Radical Scavenging

The antioxidant capacity of this compound has been evaluated using Oxygen Radical Absorbance Capacity (ORAC) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. The results, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), quantify its potency relative to Trolox, a water-soluble vitamin E analog. One study found that this compound is more efficient as a peroxyl radical scavenger than as a simple reducing agent.[6] Another study noted that MAA precursors like this compound showed a greater than 30% inhibition rate of ABTS+ at a concentration of 8 µM.[1]

AssayAnalyte/Radical SourceKey ResultReference CompoundSource
ORAC Peroxyl Radicals (from ABAP)More efficient as a peroxyl radical scavengerTrolox[5][6]
ABTS ABTS•+ Radical CationAbility to reduce radicals is comparable to ascorbic acidTrolox, Ascorbic Acid[2][5][6]
ABTS ABTS•+ Radical Cation>30% inhibition at 8 µMNot Specified[1]
DPPH DPPH• RadicalDemonstrated scavenging activityNot Specified[7]
FRAP Ferric ionDemonstrated reducing powerNot Specified[7]
Experimental Protocols for Radical Scavenging Assays

The DPPH assay is a common spectrophotometric method for determining antioxidant capacity.[8] It measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[8]

Principle: DPPH• (Violet) + Antioxidant-H → DPPH-H (Yellow) + Antioxidant•

The reduction of the DPPH radical is measured by the decrease in absorbance at approximately 517 nm.[8][9]

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695).[9][10] The solution should be freshly prepared and protected from light.[9] The absorbance of the working solution should be adjusted to approximately 1.0 ± 0.2 at 517 nm.[8]

  • Sample Preparation: Prepare a stock solution of this compound and create serial dilutions to test various concentrations.

  • Reaction: Add a specific volume of the this compound sample (e.g., 0.5 mL) to the DPPH working solution (e.g., 3 mL).[9]

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[9][10]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[8][9]

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the this compound sample.[8]

This assay is based on the capacity of an antioxidant to scavenge the pre-formed ABTS•+ radical cation.[6] The reduction of the blue-green radical cation by the antioxidant is measured by the decrease in absorbance at 734 nm.[6][11]

Protocol:

  • Generation of ABTS•+: The ABTS•+ radical cation is pre-formed by reacting an aqueous ABTS solution (e.g., 7 mM) with a potassium persulfate (K₂S₂O₈) solution (e.g., 2.45 mM).[6] The mixture is kept in the dark at room temperature overnight (12-16 hours) to allow for radical generation.[6][12]

  • Preparation of Working Solution: Before use, the ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[12][13]

  • Reaction: Add a small volume of the this compound sample or standard (e.g., Trolox) to a larger volume of the ABTS•+ working solution.[13]

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 5-6 minutes) before reading the absorbance.[6][13]

  • Measurement: Measure the absorbance at 734 nm.[6][11]

  • Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined by comparing the percentage of inhibition of absorbance by the sample to that of a Trolox standard curve.

Visualization of Direct Antioxidant Action

G cluster_0 Radical Scavenging by this compound This compound This compound (G-OH) ros Free Radical (R•) (e.g., Peroxyl, ABTS•+) gadusol_radical This compound Radical (G-O•) (Stabilized) This compound->gadusol_radical H• donation neutralized_ros Neutralized Species (RH) ros->neutralized_ros H• acceptance

Caption: Hydrogen atom transfer mechanism of this compound.

Cellular Antioxidant Mechanisms and Cytoprotection

Beyond direct radical scavenging, the antioxidant effects of this compound extend to cellular systems. In vitro studies using cell models provide more biologically relevant insights by accounting for factors like cellular uptake, distribution, and metabolism.[14] this compound-containing extracts have been shown to offer effective protection against UVB-induced damage in HaCaT keratinocytes, highlighting their cytoprotective potential.[15]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, typically using human hepatocarcinoma HepG2 cells.[14][16] It quantifies the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) by peroxyl radicals generated from 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP).[14]

Principle: The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated by cellular esterases to the non-fluorescent DCFH.[17] In the presence of ROS (generated by ABAP), DCFH is oxidized to the highly fluorescent DCF. Antioxidants that are taken up by the cells can scavenge these ROS, thereby inhibiting the formation of DCF and reducing fluorescence.[14][16]

Protocol:

  • Cell Culture: Human HepG2 cells are seeded in a 96-well microplate and cultured until they reach confluence.[14]

  • Loading with Probe: Cells are washed and then treated with DCFH-DA solution for a specific period (e.g., 1 hour) to allow for uptake and de-esterification.[14]

  • Treatment: After removing the DCFH-DA solution, cells are treated with various concentrations of this compound along with the peroxyl radical generator ABAP.[14]

  • Fluorescence Measurement: The fluorescence is measured immediately and at regular intervals over time (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader.[14]

  • Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. The results are often expressed as quercetin (B1663063) equivalents (QE), comparing the activity of the sample to that of a quercetin standard curve.[14]

Visualization of CAA Assay Workflow

G start Seed HepG2 Cells in 96-well plate load Load cells with DCFH-DA probe start->load wash Wash cells to remove excess probe load->wash treat Treat cells with this compound + ABAP (radical initiator) wash->treat measure Measure fluorescence (DCF formation) over time treat->measure analyze Calculate Area Under Curve & determine CAA value measure->analyze end Results (Quercetin Equivalents) analyze->end

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Modulation of Endogenous Antioxidant Systems: The Nrf2-Keap1 Signaling Pathway

A key mechanism for cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[18][19] This pathway regulates the expression of a wide array of antioxidant and cytoprotective genes.[19][20]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[20] When cells are exposed to oxidative stress or electrophilic compounds, specific cysteine residues on Keap1 are modified.[20] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[20][21] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[21][22]

While direct experimental validation of this compound's effect on Nrf2 activation in cell culture is still emerging, computational docking studies have been performed to understand its potential role. These studies tested the binding of this compound to the Nrf2-binding domain of Keap1, suggesting a plausible mechanism for pathway activation through the disruption of the Keap1-Nrf2 complex.[11][15]

Visualization of the Nrf2-Keap1 Signaling Pathway

Caption: Putative role of this compound in the Nrf2-Keap1 pathway.

Conclusion and Future Directions

The in vitro evidence strongly supports the classification of this compound as a potent antioxidant. Its mechanisms of action are multifaceted, encompassing direct scavenging of harmful free radicals and a potential role in modulating the master regulator of cellular antioxidant defenses, the Nrf2-Keap1 pathway. The quantitative data from ORAC and ABTS assays confirm its high efficacy, comparable to well-known antioxidants like ascorbic acid.

For drug development professionals and researchers, this compound represents a promising natural compound for applications in cosmetics, pharmaceuticals, and nutraceuticals where protection against oxidative stress is paramount. Future research should focus on:

  • Confirming Nrf2 Activation: Moving beyond computational models to cellular assays (e.g., ARE-luciferase reporter assays, Western blotting for Nrf2 target proteins) to definitively confirm and quantify this compound's ability to activate the Nrf2 pathway.

  • Enzyme Interactions: Investigating the direct effects of this compound on the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

  • Structure-Activity Relationship: Elucidating which parts of the this compound molecule are critical for its antioxidant activities to guide the potential synthesis of even more potent analogs.

By continuing to explore these mechanisms, the full therapeutic and preventative potential of this compound can be realized.

References

Gadusol: A Technical Guide to its Role as a Marine Secondary Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Gadusol is a naturally occurring cyclohexenone-type secondary metabolite found in a variety of marine organisms. First identified in the roe of Atlantic cod (Gadus morhua), it is structurally related to mycosporine-like amino acids (MAAs), a class of potent ultraviolet (UV) absorbing compounds.[1][2] While initially believed to be acquired through diet, it is now established that many vertebrates, including fish, amphibians, reptiles, and birds, possess the genetic machinery for its de novo synthesis.[3][4]

The primary and most critical function of this compound is to provide photoprotection against damaging UVB radiation.[5][6] It is often maternally deposited into eggs, where it acts as a transparent chemical sunscreen, shielding the developing embryo from UV-induced DNA damage and subsequent mortality.[7][8] Beyond its role as a sunscreen, this compound also exhibits significant antioxidant properties in vitro.[9][10] This technical guide provides an in-depth overview of the biosynthesis, physicochemical properties, physiological roles, and analytical methodologies pertaining to this compound, with a focus on its potential applications in research and drug development.

Biosynthesis of this compound

Unlike the complex pathways for MAA synthesis found in microbes, the biosynthesis of this compound in vertebrates is a remarkably efficient two-step enzymatic process. The pathway utilizes sedoheptulose-7-phosphate, an intermediate from the pentose (B10789219) phosphate (B84403) pathway, as its starting precursor.[5]

The two key enzymes involved are:

  • 2-epi-5-epi-valiolone (B1265091) synthase (EEVS): This enzyme, related to the sugar phosphate cyclase family, catalyzes the cyclization of sedoheptulose-7-phosphate to form the intermediate, 2-epi-5-epi-valiolone (EEV).[4]

  • Methyltransferase-Oxidoreductase (MT-Ox): This bifunctional enzyme first methylates and then oxidizes EEV to yield the final this compound molecule.[4]

This pathway has been identified in numerous teleost fish, including zebrafish, and the genes have also been found in the genomes of birds, reptiles, and amphibians, though they are absent in mammals.[3][11]

This compound Biosynthesis Pathway PPP Pentose Phosphate Pathway S7P Sedoheptulose-7-phosphate PPP->S7P provides EEV 2-epi-5-epi-valiolone (EEV) S7P->EEV EEVS This compound This compound EEV->this compound MT-Ox

Caption: The two-step enzymatic biosynthesis of this compound from a pentose phosphate pathway intermediate.

Physicochemical and Spectroscopic Properties

This compound is a water-soluble compound characterized by its strong UVB absorption and antioxidant capabilities. Its UV absorbance maximum exhibits a characteristic shift depending on pH, a property useful for its identification.

PropertyValueSource
Molecular Formula C₈H₁₂O₆[2]
Molar Mass 204.18 g/mol [2]
UV λmax (pH 7.0) 296 nm[4]
UV λmax (pH 2.5) 268 nm[4]
Oxygen Radical Absorbance Capacity (ORAC) ~2.0 µmol Trolox equivalents/µmol[10]
ABTS Radical Scavenging Capacity Comparable to ascorbic acid[10]

Physiological Roles and Mechanism of Action

Primary Role: UVR Photoprotection

The principal function of this compound is as a natural sunscreen. In marine vertebrates, it is maternally transferred to eggs and larvae, providing crucial protection from solar UVB radiation during early development.[6][12] Aquatic environments, especially clear, shallow waters, can have significant UVB penetration, which can be lethal to developing organisms.[6]

The mechanism of action is direct photoprotection. This compound absorbs high-energy UVB photons before they can reach and damage sensitive cellular macromolecules like DNA.[7] This absorption prevents the formation of mutagenic photoproducts, most notably cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), which are a hallmark of UVB-induced DNA damage.[5][13] Studies using this compound-deficient zebrafish mutants have conclusively shown that in the absence of this compound, embryos suffer from severe developmental defects and high mortality rates when exposed to UVB radiation.[7][8]

This compound UV Protection Mechanism cluster_gadusol_action UVB UVB Radiation (280-320 nm) This compound This compound in Embryonic Tissue UVB->this compound DNA Cellular DNA UVB->DNA hits This compound->DNA shields Absorbs Photon Absorption This compound->Absorbs Damage DNA Damage (CPD Formation) DNA->Damage leads to Apoptosis Apoptosis & Developmental Defects Damage->Apoptosis Protection No Damage Healthy Development

Caption: Mechanism of this compound-mediated photoprotection against UVB-induced DNA damage.

Secondary Role: Antioxidant Activity

In addition to its sunscreening function, this compound has been demonstrated to be a potent antioxidant in vitro.[10] Assays show it is an effective scavenger of peroxyl radicals and has a reducing capacity comparable to that of ascorbic acid.[10] This suggests this compound could play a role in mitigating oxidative stress. However, its physiological relevance as an in vivo antioxidant is less clear. For instance, experiments on zebrafish embryos have suggested that this compound does not function as a primary antioxidant in vivo during development, with its sunscreening role being paramount.[5][11]

Distribution and Concentration in Marine Organisms

This compound is found in significant concentrations in the reproductive tissues (roe) of many marine fish, where it is provisioned for the protection of offspring.

SpeciesTissueConcentration (mg/g dry weight)Source
Brazilian Sandperch (Pinguipes brasilianus)Roe1.75 - 2.45[1][10]
Argentinian Sandperch (Pseudopercis semifasciata)Roe1.75 - 2.45[1][10]
Argentine Hake (Merluccius hubbsi)RoeBelow detectable levels[10]
Atlantic Cod (Gadus morhua)RoePresent, not quantified[3]
Zebrafish (Danio rerio)Eggs/EmbryosPresent, not quantified[11]

Methodologies for Extraction, Identification, and Quantification

The analysis of this compound from biological matrices involves extraction, purification, and subsequent quantification, typically by High-Performance Liquid Chromatography (HPLC).

This compound Analysis Workflow Sample 1. Sample Collection (e.g., Fish Roe) Homogenize 2. Homogenization (in Absolute Ethanol) Sample->Homogenize Sonicate 3. Sonication (5-10 min) Homogenize->Sonicate Extract 4. Overnight Extraction (at 6°C) Sonicate->Extract Centrifuge 5. Centrifugation & Supernatant Collection Extract->Centrifuge Partition 6. Liquid-Liquid Partition (with Chloroform to remove lipids) Centrifuge->Partition Analyze 7. HPLC-UV Analysis (C18 column, ~296 nm) Partition->Analyze Quantify 8. Quantification (vs. Standard Curve) Analyze->Quantify

Caption: A general experimental workflow for the extraction and quantification of this compound from marine tissues.

Experimental Protocol 1: Extraction of this compound from Fish Roe

This protocol is adapted from the procedure described by Plack et al. (1981) and Arbeloa et al. (2010).[10]

  • Sample Preparation: Weigh approximately 50 g of unfrozen fish roe (gonad contents).

  • Homogenization: Place the sample in a blender with 200 mL of absolute ethanol (B145695). Homogenize for 2 minutes at high speed.

  • Sonication: Transfer the homogenate to a suitable container and sonicate for 5-10 minutes in an ultrasonic bath to ensure cell lysis.

  • Extraction: Store the homogenate overnight at 6°C to allow for complete extraction of the metabolite.

  • Centrifugation: Centrifuge the extract (e.g., at 10,000 x g for 15 minutes at 4°C) to pellet solid debris.

  • Supernatant Collection: Carefully decant and collect the ethanol supernatant.

  • Lipid Removal: Transfer the supernatant to a separating funnel. Add 100 mL of chloroform, shake vigorously, and allow the phases to separate. The aqueous-ethanolic upper phase contains the this compound.

  • Concentration: Collect the upper phase and concentrate it using a rotary evaporator under reduced pressure to a final volume of approximately 15 mL.

  • Final Preparation: The concentrated extract can be filtered through a 0.45 µm filter prior to HPLC analysis.

Experimental Protocol 2: Quantification by HPLC-UV

This is a general protocol; parameters should be optimized for the specific HPLC system and column used.

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm length) is typically used.[10]

  • Mobile Phase: An isocratic or gradient system can be used. A simple mobile phase is 0.1% acetic acid in water, or a phosphate buffer at a controlled pH (e.g., pH 7.0).[10]

  • Flow Rate: Set a flow rate of 1.0 mL/min.

  • Detection: Monitor the column eluent at 296 nm, the absorption maximum for this compound at neutral pH.[4]

  • Injection Volume: Inject 10-20 µL of the filtered extract.

  • Standard Curve: Prepare a series of this compound standards of known concentrations. If a pure standard is unavailable, a well-characterized extract can be used for relative quantification.

  • Quantification: Integrate the peak area corresponding to the retention time of this compound in the sample chromatograms and calculate the concentration based on the linear regression of the standard curve.

Potential Applications in Drug Development and Cosmetics

The unique properties of this compound make it a compound of significant interest for commercial applications:

  • Eco-Friendly Sunscreens: As a natural, biodegradable sunscreen, this compound presents an attractive alternative to synthetic UV filters like oxybenzone, which have been linked to coral bleaching and environmental toxicity.[9][14]

  • Antioxidant Additives: Its demonstrated antioxidant capacity makes it a candidate for use in cosmetic and dermatological formulations to protect against free radical damage induced by UV radiation.[1][9]

  • Oral Photoprotectants: The fact that this compound is naturally produced and present in dietary sources (fish) suggests it may be safe for ingestion, opening possibilities for development as an oral "sunscreen pill" or dietary supplement for skin health, pending further toxicological and bioavailability studies.[15]

Biotechnological production of this compound has been successfully achieved by expressing the relevant zebrafish genes in yeast (Komagataella phaffii) and E. coli, paving the way for sustainable and large-scale manufacturing without reliance on animal extraction.[15][16]

References

Methodological & Application

Application Notes & Protocols for Gadusol Extraction from Fish Roe

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gadusol is a naturally occurring antioxidant and ultraviolet (UV) radiation-absorbing compound found in high concentrations in the roe of various marine fish species.[1][2][3] Its primary biological role is to protect fish embryos from DNA damage induced by UV-B radiation, acting as a maternally provided sunscreen.[4][5][6][7] With its potent antioxidant and photoprotective properties, this compound is a compound of significant interest for researchers, scientists, and drug development professionals in the pharmaceutical and cosmetic industries.[8][9] This document provides detailed protocols for the extraction and quantification of this compound from fish roe, summarizes quantitative data from various studies, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The yield of this compound can vary significantly depending on the fish species and the extraction method employed. The following table summarizes this compound concentrations found in the roe of different marine teleost fish.

Fish SpeciesThis compound ConcentrationTissue StateReference
Cod (Gadus morhua)~4 g/kgDry Weight[10]
Cod (Gadus morhua)4.3 ± 0.30 mg/gDry Weight[3]
Brazilian Sandperch (Pinguipes brasilianus)245 mg/kgWet Weight[1]
Argentinian Sandperch (Pseudopercis semifasciata)186 mg/kgWet Weight[1]
Argentine Hake (Merluccius hubbsi)Not DetectedWet Weight[1]

Experimental Protocols

Two primary methods for the extraction of this compound from fish roe are detailed below. The first is a comprehensive method adapted from Plack et al. (1981), suitable for larger scale extractions and higher purity. The second is a rapid method suitable for smaller sample sizes, such as zebrafish embryos.

Protocol 1: Comprehensive this compound Extraction from Fish Roe

This protocol is a modified version of the method described by Plack et al. (1981) and detailed by Arbeloa et al. (2010).[1] It involves solvent extraction, lipid removal, and initial purification by ion-exchange chromatography.

Materials and Reagents:

  • Mature female fish gonads (roe)

  • Absolute ethanol (B145695)

  • 80% (v/v) ethanol

  • Chloroform (B151607)

  • Deionized water

  • 10% (v/v) Hydrochloric acid (HCl)

  • DOWEX® 50WX8 (H+ form) ion-exchange resin

  • Top-drive homogenizer

  • Sonicator

  • Centrifuge

  • Rotary evaporator

  • Separating funnel

  • Chromatography column (25 mm i.d. x 100 mm length)

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Use 50 g of unfrozen fish roe (gonad contents devoid of the pelt).

    • Store gonads at -20°C until processing.[1]

  • Homogenization and Extraction:

    • Homogenize the 50 g roe sample with 200 mL of absolute ethanol for 2 minutes using a top-drive homogenizer.[1]

    • Sonicate the homogenate for 5-10 minutes.[1]

    • Incubate the mixture overnight at 6°C.[1]

    • Centrifuge the mixture at 5000 x g for 10 minutes and collect the supernatant.[1]

    • Wash the solid residue with 500 mL of 80% (v/v) ethanol and re-homogenize by sonication for another 5-10 minutes.[1]

    • Centrifuge again and combine the filtrates.[1]

  • Solvent Partitioning for Lipid Removal:

    • Concentrate the combined filtrates to approximately 50 mL using a rotary evaporator with a water bath at 40°C.[1]

    • Transfer the resulting opalescent-yellow solution to a separating funnel.

    • Wash the solution successively with 50 mL of absolute ethanol, two portions of 50 mL of chloroform, and two portions of 50 mL of bi-distilled water. Shake the funnel after each addition.[1]

    • Allow the mixture to stand overnight at room temperature to allow for phase separation.[1]

    • Discard the lower organic phase containing lipids.[1]

    • Wash the aqueous phase with 100 mL of chloroform and concentrate to approximately 15 mL.[1]

  • Ion-Exchange Chromatography:

    • Pre-treat the DOWEX® 50WX8 resin with 10% (v/v) HCl to remove impurities.[1] Pack the resin into a chromatography column.

    • Load the concentrated aqueous extract onto the column.

    • Elute with bi-distilled water at a flow rate of 5-6 drops per minute.[1]

    • Collect 6 mL fractions and monitor for the presence of this compound spectrophotometrically.[1] this compound exhibits a maximal absorption at 268 nm in acidic conditions and reversibly shifts to 296 nm at a pH ≥ 7.[1]

  • Quantification:

    • The concentration of this compound in the purified fractions can be determined based on its absorbance at 268 nm (at pH 2.5) using a molar absorption coefficient of ε = 12,400 M⁻¹cm⁻¹.[1]

Protocol 2: Rapid this compound Extraction from Small Samples (e.g., Zebrafish Embryos)

This method is adapted from studies on zebrafish embryos and is suitable for rapid extraction from small amounts of material.[4]

Materials and Reagents:

  • Fish embryos (e.g., 25 zebrafish embryos or 7.5 mg of vacuum-dried egg material)

  • 80:20 (v/v) methanol:water solution

  • Microfuge tubes

  • Microfuge pestle

  • Microcentrifuge

  • UV-Vis Spectrophotometer (e.g., Nanodrop) or UPLC-MS system

Procedure:

  • Sample Preparation:

    • Place approximately 25 embryos or 7.5 mg of dried egg material into a microfuge tube.[4]

    • Remove any excess water.[4]

  • Extraction:

    • Add 100-150 µL of 80:20 (v/v) methanol:water solution to the sample.[4]

    • Crush the embryos using a microfuge pestle for about 15 seconds.[4]

    • Allow the extraction to proceed for at least 15 minutes.[4]

    • For more exhaustive extraction, the process can be repeated twice.[4]

  • Clarification:

    • Centrifuge the sample at 12,000 x g to pellet the solid debris.[4]

  • Analysis:

    • Carefully collect the clear supernatant containing the extracted this compound.

    • Analyze the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at 296 nm (the peak for the enolate form of this compound at neutral pH).[3][4] Alternatively, for more precise quantification and identification, use UPLC-MS analysis.[4]

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the comprehensive extraction workflow and the potential signaling pathway through which this compound may exert its antioxidant effects.

G cluster_extraction This compound Extraction Workflow cluster_purification Purification Steps start Fish Roe Sample (50g) homogenize Homogenize in Absolute Ethanol (200ml) start->homogenize sonicate1 Sonicate (5-10 min) homogenize->sonicate1 incubate Incubate Overnight (6°C) sonicate1->incubate centrifuge1 Centrifuge (5000g, 10 min) incubate->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 residue1 Solid Residue centrifuge1->residue1 supernatant2 Combine Supernatants supernatant1->supernatant2 wash Wash with 80% Ethanol (500ml) residue1->wash sonicate2 Sonicate (5-10 min) wash->sonicate2 centrifuge2 Centrifuge sonicate2->centrifuge2 centrifuge2->supernatant2 concentrate1 Concentrate to ~50ml (Rotary Evaporator) supernatant2->concentrate1 partition Solvent Partitioning (Ethanol, Chloroform, Water) concentrate1->partition discard_lipids Discard Organic Phase (Lipids) partition->discard_lipids aqueous_phase Aqueous Phase partition->aqueous_phase concentrate2 Concentrate to ~15ml aqueous_phase->concentrate2 chromatography Ion-Exchange Chromatography (DOWEX® 50WX8) concentrate2->chromatography fractions Collect & Analyze Fractions (UV-Vis at 268/296 nm) chromatography->fractions end Purified this compound fractions->end

Caption: Workflow for the comprehensive extraction and purification of this compound from fish roe.

G cluster_pathway Potential this compound Interaction with Keap1-Nrf2 Pathway This compound This compound (Antioxidant) keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 may promote Nrf2 dissociation stress Oxidative Stress (e.g., UV Radiation) stress->keap1_nrf2 induces conformational change in Keap1 nrf2_ub Nrf2 Ubiquitination & Degradation keap1_nrf2->nrf2_ub basal state nrf2_free Nrf2 (stabilized) keap1_nrf2->nrf2_free under stress nucleus Nucleus nrf2_free->nucleus translocation are Antioxidant Response Element (ARE) nrf2_free->are binds to gene_exp Increased Expression of Antioxidant Genes (e.g., HO-1, NQO1) are->gene_exp protection Cellular Protection gene_exp->protection

Caption: Hypothesized role of this compound in the Keap1-Nrf2 antioxidant signaling pathway.

References

Isolating Gadusol: A Guide to Purification Techniques for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

Gadusol, a naturally occurring ultraviolet (UV) absorbing compound found in various marine organisms, has garnered significant interest for its potential as a natural sunscreen and antioxidant in the pharmaceutical and cosmetic industries.[1] Its colorless nature and potent UV-absorbing properties make it a promising alternative to synthetic UV filters. The effective isolation and purification of this compound from its natural sources or from biotechnological production systems is a critical step for its characterization and development into commercial products.

These application notes provide detailed protocols and a comparative overview of the primary techniques used for the purification of this compound. The methodologies covered include solvent extraction, ion-exchange chromatography (IEX), preparative reversed-phase high-performance liquid chromatography (RP-HPLC), and size-exclusion chromatography (SEC). This document is intended to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable purification strategy for their specific needs.

Data Presentation: Comparison of Purification Techniques

The selection of a purification technique is often a trade-off between yield, purity, throughput, and scalability. The following table summarizes the typical performance of the described methods for this compound purification.

Purification TechniqueTypical YieldPurity AchievedThroughputScalabilityKey AdvantagesKey Limitations
Solvent Extraction High (initial extract)LowHighExcellentSimple, inexpensive, high initial recoveryLow selectivity, requires further purification
Ion-Exchange Chromatography (IEX) 4.3 - 25.5 mg/g of roe[2]Moderate to HighModerateGoodGood for capturing charged molecules, high capacityOnly effective for charged molecules, requires specific buffer conditions
Preparative RP-HPLC ModerateVery High (>95%)Low to ModerateModerateHigh resolution and purity, well-established techniqueHigher cost, solvent consumption, lower throughput
Size-Exclusion Chromatography (SEC) High (as a polishing step)ModerateModerateGoodGentle, preserves biological activity, good for removing small impuritiesLower resolution for molecules of similar size, sample volume limitations

Note: The yield and purity values are estimates based on available literature and may vary depending on the source material, initial concentration of this compound, and specific experimental conditions.

Experimental Protocols

Extraction of this compound from Fish Roe

This protocol is adapted from the procedure described for the extraction of this compound from the roes of marine fish.[2]

Materials:

Procedure:

  • Homogenize 50 g of unfrozen fish roe with 200 mL of absolute ethanol for 2 minutes.

  • Sonicate the homogenate for 5-10 minutes and store overnight at 6°C.

  • Centrifuge the mixture at 5000 x g for 10 minutes and filter to collect the supernatant.

  • Wash the solid residue with 500 mL of 80% (v/v) ethanol and re-homogenize with 1 L of the same solution by sonication for another 5-10 minutes.

  • Centrifuge and filter the mixture again. Combine all the filtrates.

  • Concentrate the combined filtrates to approximately 50 mL using a rotary evaporator at 40°C.

  • Transfer the concentrated extract to a separating funnel and wash successively with 50 mL of absolute ethanol, two portions of 50 mL of chloroform, and two portions of 50 mL of deionized water.

  • After shaking, allow the mixture to stand overnight at room temperature.

  • Discard the lower organic phase. Wash the aqueous phase with 100 mL of chloroform and concentrate again to about 15 mL. This crude extract is now ready for chromatographic purification.

Purification by Ion-Exchange Chromatography (IEX)

This two-step IEX protocol is effective for the purification of this compound from the crude extract.[2]

Step 1: Cation-Exchange Chromatography

Materials:

  • Crude this compound extract

  • DOWEX® 50WX (H+ form) resin

  • 10% (v/v) HCl

  • Deionized water

  • Chromatography column (e.g., 25 mm i.d. x 100 mm length)

Procedure:

  • Pre-treat the DOWEX® 50WX resin with 10% HCl to remove impurities, followed by washing with deionized water until the eluate is neutral.

  • Pack the column with the prepared resin.

  • Load the concentrated crude extract onto the column.

  • Elute with deionized water at a flow rate of 5-6 drops per minute.

  • Collect fractions (e.g., 6 mL) and monitor for the presence of this compound spectrophotometrically by its maximal absorption at 268 nm. A reversible shift of the maximum to 296 nm at a pH greater than 7 can be used as an additional selection criterion.[3]

  • Combine the this compound-containing fractions and evaporate to dryness.

Step 2: Anion-Exchange Chromatography

Materials:

  • Dried this compound fraction from Step 1

  • 0.5 M Acetic acid

  • DOWEX® 1X8 (Cl- form) resin

  • 3 M Sodium acetate (B1210297)

  • Chromatography column (e.g., 9 mm i.d. x 140 mm length)

Procedure:

  • Convert the DOWEX® 1X8 resin to the acetate form by washing with 3 M sodium acetate, followed by equilibration with 0.5 M acetic acid.

  • Pack the column with the prepared resin.

  • Dissolve the dried this compound fraction in 2 mL of 0.5 M acetic acid and apply it to the column.

  • Elute the column with 0.5 M acetic acid.

  • Collect fractions (e.g., 3 mL) and monitor for this compound as described previously.

  • Combine the pure fractions, evaporate the solvent, and store the purified this compound at -20°C.

Purification by Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general framework for the purification of this compound using preparative RP-HPLC, which can be optimized based on the available instrumentation and the purity requirements.

Materials:

  • Partially purified this compound extract

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Formic acid or Trifluoroacetic acid (TFA)

  • Preparative C18 HPLC column (e.g., 19 x 100 mm, 5 µm particle size)

  • Preparative HPLC system with a fraction collector

Procedure:

  • Method Development (Analytical Scale):

    • Dissolve a small amount of the partially purified this compound in the initial mobile phase.

    • Using an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm), develop a suitable gradient elution method. A common starting point is a linear gradient of 5% to 95% methanol in water (with 0.1% formic acid or TFA) over 20-30 minutes.

    • Optimize the gradient to achieve good separation of the this compound peak from impurities.

  • Scale-Up to Preparative Scale:

    • Calculate the appropriate flow rate and injection volume for the preparative column based on the analytical conditions.[4]

    • Equilibrate the preparative C18 column with the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% methanol).

    • Dissolve the this compound sample in the initial mobile phase at the highest possible concentration without causing precipitation.

    • Inject the sample onto the preparative column.

    • Run the scaled-up gradient method.

    • Collect fractions corresponding to the this compound peak based on UV detection (e.g., at 268 nm or 296 nm depending on pH).

  • Post-Purification:

    • Analyze the collected fractions for purity using analytical HPLC or UPLC-MS/MS.

    • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Purification by Size-Exclusion Chromatography (SEC)

SEC is typically used as a final polishing step to remove small molecule impurities or for buffer exchange.

Materials:

  • Partially purified this compound sample

  • Appropriate size-exclusion chromatography resin (e.g., Sephadex G-25)

  • Volatile buffer (e.g., ammonium (B1175870) acetate or ammonium bicarbonate)

  • Chromatography column

Procedure:

  • Swell the Sephadex G-25 resin in the chosen buffer according to the manufacturer's instructions.

  • Pack the column with the swollen resin and equilibrate with at least two column volumes of the buffer.

  • Dissolve the this compound sample in a small volume of the equilibration buffer. The sample volume should ideally be less than 5% of the total column volume for optimal resolution.

  • Apply the sample to the top of the column and allow it to enter the gel bed.

  • Start the elution with the equilibration buffer at a constant flow rate.

  • Collect fractions and monitor the eluate for the presence of this compound using a UV detector or spectrophotometer. This compound, being a larger molecule than the salt ions, will elute first.

  • Combine the this compound-containing fractions and remove the volatile buffer by lyophilization.

Mandatory Visualization

PurificationWorkflow Start Source Material (e.g., Fish Roe) Extraction Solvent Extraction Start->Extraction CrudeExtract Crude this compound Extract Extraction->CrudeExtract IEX Ion-Exchange Chromatography CrudeExtract->IEX Primary Purification PartiallyPurified Partially Purified this compound IEX->PartiallyPurified RPHPLC Preparative RP-HPLC Purethis compound High-Purity this compound RPHPLC->Purethis compound SEC Size-Exclusion Chromatography SEC->Purethis compound PartiallyPurified->RPHPLC High-Resolution Polishing PartiallyPurified->SEC Desalting/Final Polishing Analysis Purity Analysis (UPLC-MS/MS, HPLC) Purethis compound->Analysis

Caption: Overall workflow for the purification of this compound.

IEX_Signaling CrudeExtract Crude Extract (this compound + Impurities) CationExchange Cation-Exchange Column (DOWEX® 50WX, H+ form) CrudeExtract->CationExchange Elution1 Elution with Water CationExchange->Elution1 CationicImpurities Cationic Impurities Bound CationExchange->CationicImpurities AnionExchange Anion-Exchange Column (DOWEX® 1X8, Acetate form) Elution2 Elution with Acetic Acid AnionExchange->Elution2 AnionicImpurities Anionic Impurities Bound AnionExchange->AnionicImpurities GadusolFraction1 This compound-Containing Fraction Elution1->GadusolFraction1 Purifiedthis compound Purified this compound Elution2->Purifiedthis compound GadusolFraction1->AnionExchange

Caption: Two-step ion-exchange chromatography for this compound purification.

References

Application Note: Quantitative Analysis of Gadusol using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method for the quantification of gadusol, a natural ultraviolet (UV) absorbing compound with potential applications in pharmaceuticals and cosmetics. The described protocol is applicable for the analysis of this compound in biological matrices, such as fish embryos. The method utilizes a Waters Acquity I-Class UPLC system coupled with a Xevo G2 QToF Mass Spectrometer. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with typical method validation parameters.

Introduction

This compound is a mycosporine-like amino acid (MAA)-related compound found in various aquatic organisms, notably fish eggs.[1] It exhibits strong UV-absorbing properties, particularly in the UVB range, and possesses antioxidant capabilities, making it a compound of interest for development as a natural sunscreen and photoprotective agent.[2] Accurate and precise quantification of this compound is crucial for research into its biosynthesis, physiological roles, and for quality control in potential commercial applications. This UPLC-MS method provides a robust platform for the selective and sensitive quantification of this compound. The UV absorption of this compound is pH-dependent, with an absorption maximum at 268 nm in acidic conditions (enol form) and 296 nm at neutral pH (enolate form).[3][4]

Experimental Protocols

Sample Preparation (Fish Embryos)

This protocol is adapted from established methods for this compound extraction from zebrafish embryos.[5]

Materials:

  • Fish embryos (e.g., zebrafish)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Microfuge tubes

  • Microfuge pestle

  • Centrifuge

Procedure:

  • Place a known weight of vacuum-dried egg material (e.g., 7.5 mg) into a microfuge tube.[5]

  • Add 150 µL of an 80:20 (v/v) methanol:water solution.[5]

  • Thoroughly crush the embryos using a microfuge pestle.[5]

  • Vortex the sample for 1 minute.

  • Centrifuge the sample at high speed (e.g., >12,000 x g) for 10 minutes to pellet cellular debris.

  • Carefully transfer the supernatant to a clean UPLC vial for analysis.

  • For exhaustive extraction, the pellet can be re-extracted with a second aliquot of 150 µL of the methanol:water solution, and the supernatants can be combined.[5]

UPLC-MS Analysis

Instrumentation:

  • Waters Acquity I-Class UPLC System

  • Waters Xevo G2 QToF Mass Spectrometer

UPLC Conditions:

ParameterValue
Column Waters Acquity BEH Amide, 2.1 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min (Typical for 2.1 mm ID columns, may require optimization)
Injection Volume 5 µL
Column Temperature 40 °C (Typical starting point, may require optimization)
Gradient Linear gradient from 95% B to 30% B over 12 minutes.[5] This is a reverse phase gradient on a HILIC column for analyzing a polar compound.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Negative Ion Electrospray (ESI-)[5]
Mass Range 50 - 2000 Da[5]
Capillary Voltage 2.5 kV (Typical, may require optimization)
Cone Voltage 30 V (Typical, may require optimization)
Source Temperature 120 °C (Typical, may require optimization)
Desolvation Temp. 350 °C (Typical, may require optimization)
Desolvation Gas Flow 800 L/hr (Typical, may require optimization)
Data Acquisition Full Scan Mode
Quantification

Quantification is performed using an external calibration curve generated from analytical standards of pure this compound. The retention time and observed mass of this compound in the samples must match that of the pure standard.[5]

Method Validation (Representative Data)

The following tables summarize typical validation parameters for a UPLC-MS method, based on FDA and ICH guidelines.[6][7][8] Specific values for this compound quantification would need to be determined experimentally.

Table 1: Linearity and Sensitivity

ParameterRepresentative Value
Calibration Curve Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
Low QC 395 - 105< 10
Mid QC 10098 - 102< 5
High QC 80098 - 102< 5

Table 3: Stability of this compound

ConditionStability Assessment
Photostability This compound is highly photostable, particularly the enolate form at neutral pH, which has a low photodecomposition quantum yield.[3][4][9]
Solution Stability Stability in the extraction solvent (80:20 methanol:water) should be evaluated at room temperature and refrigerated conditions over a typical analysis timeframe (e.g., 24-48 hours). This compound is reported to be a stable molecule.
Freeze-Thaw Stability The stability of this compound in biological extracts after multiple freeze-thaw cycles should be assessed. Typically, three cycles are evaluated.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Processing sample Fish Embryos extraction Extraction with 80:20 Methanol:Water sample->extraction Step 1 centrifugation Centrifugation extraction->centrifugation Step 2 supernatant Collect Supernatant centrifugation->supernatant Step 3 uplc UPLC Separation (BEH Amide Column) supernatant->uplc Injection ms MS Detection (ESI-, Full Scan) uplc->ms Elution quantification Quantification (External Calibration) ms->quantification results Concentration of this compound quantification->results gadusol_biosynthesis substrate Sedoheptulose 7-phosphate eevs EEVS (2-epi-5-epi-valiolone synthase) substrate->eevs eev 2-epi-5-epi-valiolone (EEV) eevs->eev mt_ox MT-Ox (Methyltransferase-oxidoreductase) eev->mt_ox This compound This compound mt_ox->this compound

References

Application Note: Spectrophotometric Analysis of Gadusol Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gadusol is a natural, water-soluble compound found in a variety of marine organisms, including fish roes, sea urchin eggs, and sponges.[1][2][3] It is recognized for its potent ultraviolet (UV) absorbing properties, functioning as a natural sunscreen to protect against DNA damage from UV radiation.[3][4][5][6][7][8][9] Additionally, this compound exhibits antioxidant activity, further highlighting its potential for applications in pharmaceuticals, cosmetics, and as a food preservative.[5][7][10][11] This application note provides a detailed protocol for the quantification of this compound in biological samples using spectrophotometry, a widely accessible and reliable analytical technique.

Principle of the Assay

The quantification of this compound by spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This compound exhibits a characteristic pH-dependent shift in its UV absorption spectrum. In acidic conditions (pH ~2.5), it has an absorption maximum (λmax) at approximately 268 nm, while in neutral to alkaline conditions (pH ≥ 7), the maximum shifts to around 296 nm.[8][12][13] This property is utilized for its quantification. The concentration of this compound can be determined by measuring the absorbance at the appropriate λmax and using its known molar extinction coefficient.

Quantitative Data Summary

The following tables summarize the key spectrophotometric properties of this compound and its reported concentrations in various marine organisms.

Table 1: Spectrophotometric Properties of this compound

PropertyValue (Acidic Conditions, pH ~2.5)Value (Neutral Conditions, pH ~7)Reference(s)
λmax 268 nm296 nm[8][12][13]
Molar Extinction Coefficient (ε) 12,400 M⁻¹ cm⁻¹21,800 M⁻¹ cm⁻¹[1][12][13]

Table 2: Reported Concentrations of this compound in Marine Organisms

OrganismTissueConcentrationReference
Cod (Gadus morhua)Roe~4 g/kg dry wt[2]
Brazilian Sandperch (Pinguipes brasilianus)Roe1.8 ± 0.2 g/kg wet wt[10]
Argentinian Sandperch (Pseudopercis semifasciata)Roe1.5 ± 0.1 g/kg wet wt[10]
Zebrafish (Danio rerio)Embryos (72 hpf)-[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples (e.g., Fish Embryos)

This protocol is adapted from methods used for extracting this compound from zebrafish embryos.[4][6]

Materials:

  • Biological sample (e.g., 25 zebrafish embryos/larvae)

  • Methanol

  • Deionized water

  • Microfuge tubes

  • Microfuge pestle

  • Centrifuge

Procedure:

  • Place the biological sample (e.g., 25 embryos) into a microfuge tube.

  • Carefully remove any excess water.

  • Add 100 µL of 80:20 (v/v) methanol:water solution to the tube.[4][6]

  • Homogenize the sample using a microfuge pestle for approximately 15 seconds.[4][6]

  • Allow the extraction to proceed for at least 15 minutes at room temperature.[4][6]

  • Centrifuge the sample at 12,000 x g to pellet the solid debris.[4][6]

  • Carefully collect the clear supernatant, which contains the this compound extract.

Protocol 2: Spectrophotometric Quantification of this compound

Materials:

  • This compound extract (from Protocol 1)

  • 50 mM Phosphate (B84403) buffer (pH 7.0)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Set the spectrophotometer to measure absorbance at 296 nm.

  • Blank the spectrophotometer using the 50 mM phosphate buffer (pH 7.0).

  • Dilute the this compound extract with the phosphate buffer as necessary to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0).

  • Measure the absorbance of the diluted extract at 296 nm.

  • Calculate the concentration of this compound using the Beer-Lambert law:

    • A = εbc

    • Where:

      • A is the absorbance

      • ε is the molar extinction coefficient (21,800 M⁻¹ cm⁻¹ at pH 7)[1]

      • b is the path length of the cuvette (typically 1 cm)

      • c is the concentration in M (mol/L)

  • The concentration (c) can be calculated as: c = A / (ε * b)

Visualizations

experimental_workflow cluster_extraction This compound Extraction cluster_quantification Spectrophotometric Quantification sample Biological Sample homogenize Homogenize in 80% Methanol sample->homogenize extract Incubate (15 min) homogenize->extract centrifuge Centrifuge (12,000 x g) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute in Buffer (pH 7) supernatant->dilute measure Measure Absorbance at 296 nm dilute->measure calculate Calculate Concentration measure->calculate result result calculate->result This compound Concentration

Caption: Experimental workflow for this compound extraction and quantification.

gadusol_biosynthesis EEVS: 2-epi-5-epi-valiolone (B1265091) synthase MT-Ox: Methyltransferase-oxidoreductase cluster_pathway This compound Biosynthetic Pathway S7P Sedoheptulose 7-phosphate EEV 2-epi-5-epi-valiolone S7P->EEV EEVS This compound This compound EEV->this compound MT-Ox

Caption: Biosynthetic pathway of this compound.

References

Application Notes: Evaluating the Antioxidant Capacity of Gadusol using DPPH and ORAC Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gadusol is a naturally occurring, water-soluble compound found in the roes of various marine fish species.[1][2][3] Structurally related to mycosporine-like amino acids (MAAs), it exhibits significant ultraviolet (UV) absorption and potent antioxidant properties.[4][5][6] The ability of this compound to neutralize harmful free radicals makes it a compound of interest for applications in pharmaceuticals, cosmetics, and food preservation.[1][5] Quantifying its antioxidant capacity is crucial for standardizing its use and understanding its mechanism of action.

This document provides detailed protocols for two widely accepted methods for evaluating antioxidant capacity: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay.

Assay Principles

  • DPPH Assay : This spectrophotometric assay uses the stable free radical DPPH, which has a deep violet color in solution with a maximum absorbance around 517 nm.[7][8][9] When an antioxidant, such as this compound, donates a hydrogen atom or an electron to DPPH, the radical is neutralized to its reduced form, DPPH-H.[8][10] This results in a color change from violet to a pale yellow, and the corresponding decrease in absorbance is directly proportional to the radical scavenging activity of the antioxidant.[9][11]

  • ORAC Assay : This fluorescence-based assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage.[12][13] Peroxyl radicals, a biologically relevant reactive oxygen species (ROS), are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).[14][15] These radicals quench the fluorescence of the probe. In the presence of an antioxidant like this compound, the fluorescent probe is protected until the antioxidant's capacity is depleted.[13][16] The assay kinetically measures the fluorescence decay, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.[17] This method is based on a hydrogen atom transfer (HAT) mechanism.[1][13]

Data Summary: Antioxidant Capacity of this compound

The following table summarizes comparative antioxidant activity for this compound from literature-derived data. Results are often expressed relative to a standard antioxidant like Trolox (a water-soluble vitamin E analog) or Ascorbic Acid.

CompoundAssayAntioxidant CapacityReference
This compound ORAC5.9 ± 0.3 (Trolox Equivalents)Arbeloa et al., 2010[1][18]
Trolox ORAC1.0 (by definition)Arbeloa et al., 2010[1][18]
Ascorbic Acid ORAC0.95 ± 0.05 (Trolox Equivalents)Arbeloa et al., 2010[1][18]
Quercetin ORAC8.3 ± 0.6 (Trolox Equivalents)Arbeloa et al., 2010[1][18]

Note: The data indicates that this compound is a more effective peroxyl radical scavenger than ascorbic acid in the ORAC assay, demonstrating nearly six times the antioxidant activity of Trolox.[1][18]

Experimental Workflows and Mechanisms

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare 0.1 mM DPPH Working Solution in Methanol (B129727) p2 Prepare this compound Samples & Standards (e.g., Trolox) at Various Concentrations a1 Add 20 µL Sample/Standard to 96-well Plate p2->a1 a2 Add 200 µL DPPH Solution to each well and Mix a1->a2 a3 Incubate in Dark for 30 minutes at RT a2->a3 a4 Measure Absorbance at 517 nm a3->a4 d1 Calculate % Radical Scavenging: % Inh = [(Abs_ctrl - Abs_smpl) / Abs_ctrl] * 100 a4->d1 d2 Plot % Inhibition vs. Concentration d1->d2 d3 Determine IC50 Value d2->d3

Caption: Workflow diagram for the DPPH radical scavenging assay.

ORAC_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well black plate) cluster_analysis Data Analysis p1 Prepare Reagents: - Fluorescein (B123965) Working Solution - Trolox Standards - AAPH Initiator Solution p2 Prepare this compound Samples in 75 mM Phosphate (B84403) Buffer (pH 7.4) a1 Add 25 µL Sample/Standard/Blank p2->a1 a2 Add 150 µL Fluorescein Solution a1->a2 a3 Incubate for 30 min at 37°C a2->a3 a4 Inject 25 µL AAPH Solution to initiate reaction a3->a4 a5 Begin Kinetic Reading: Fluorescence (Ex: 485, Em: 520 nm) every 1-2 min for 60-90 min a4->a5 d1 Calculate Area Under the Curve (AUC) for each well a5->d1 d2 Calculate Net AUC: (AUC_sample - AUC_blank) d1->d2 d3 Plot Trolox Standard Curve (Net AUC vs. Concentration) d2->d3 d4 Express this compound ORAC Value as Trolox Equivalents (TE) d3->d4

Caption: Workflow diagram for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Antioxidant_Mechanism FR Free Radical (e.g., DPPH•, ROO•) GAD This compound (Antioxidant) NFR Neutralized Molecule GAD->NFR donates H• or e- GAD_R This compound Radical (stable)

Caption: General mechanism of free radical scavenging by an antioxidant like this compound.

Detailed Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This protocol details the steps to measure the capacity of this compound to scavenge the DPPH free radical.

1. Materials and Reagents

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • This compound (pure compound or extract)

  • Trolox or Ascorbic Acid (for positive control/standard)

  • Methanol or Ethanol (spectrophotometric grade)

  • 96-well microtiter plate

  • Multichannel pipette

  • Microplate spectrophotometer capable of reading at 517 nm

2. Procedure

  • Preparation of DPPH Working Solution (0.1 mM):

    • Dissolve an appropriate amount of DPPH powder in methanol to create a stock solution (e.g., 1 mM).[7]

    • Dilute the stock solution with methanol to a final concentration of 0.1 mM.[7]

    • The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[10]

    • Store the solution in an amber bottle or wrapped in foil to protect it from light. Prepare fresh daily.[7]

  • Preparation of Samples and Standards:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, or buffer).

    • Create a series of dilutions from the stock solution to test a range of concentrations.

    • Prepare a similar dilution series for the positive control (e.g., Trolox).

  • Assay Protocol:

    • Pipette 20 µL of each sample dilution, standard dilution, or blank (solvent only) into the wells of a 96-well plate in triplicate.[19]

    • Using a multichannel pipette, add 200 µL of the DPPH working solution to all wells.[19] Mix thoroughly by gentle pipetting or shaking.

    • Incubate the plate in the dark at room temperature for 30 minutes.[7][9]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[9]

3. Data Analysis

  • Calculate the Percentage of DPPH Radical Scavenging Activity: Use the following formula for each concentration of this compound and the standard:

    • % Inhibition = [ (Acontrol - Asample) / Acontrol ] × 100

    • Where:

      • Acontrol is the absorbance of the blank (DPPH solution + solvent).

      • Asample is the absorbance of the DPPH solution with the this compound sample or standard.

  • Determine the IC50 Value:

    • Plot the % Inhibition against the concentration of this compound.

    • The IC50 value is the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.[9] This value can be determined from the graph using regression analysis. A lower IC50 value indicates a higher antioxidant capacity.

Protocol 2: Oxygen Radical Absorbance Capacity (ORAC) Assay

This protocol describes the measurement of this compound's capacity to neutralize peroxyl radicals.

1. Materials and Reagents

  • Fluorescein sodium salt

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Trolox (standard)

  • This compound (pure compound or extract)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black, opaque microtiter plate (to minimize fluorescence interference)

  • Fluorescence microplate reader with temperature control and injectors (optional, but recommended)

2. Procedure

  • Preparation of Reagents (Prepare fresh daily):

    • Fluorescein Working Solution: Prepare a stock solution of fluorescein in 75 mM phosphate buffer. Immediately before use, dilute the stock with the same buffer to the final working concentration (e.g., 10 nM).[12][14] Protect from light.

    • AAPH Solution: Dissolve AAPH powder in 75 mM phosphate buffer to a final concentration (e.g., 75 mM).[12] Keep on ice until use.

    • Trolox Standards: Prepare a stock solution of Trolox in phosphate buffer. Create a serial dilution to generate a standard curve (e.g., 12.5 to 200 µM).[14]

  • Preparation of Samples:

    • Dissolve and dilute this compound samples in 75 mM phosphate buffer to concentrations that fall within the range of the Trolox standard curve.

  • Assay Protocol:

    • Pipette 25 µL of each this compound sample, Trolox standard, or blank (phosphate buffer) into the wells of the black 96-well plate in triplicate.[14][16]

    • Add 150 µL of the fluorescein working solution to all wells.[14][16] Mix gently.

    • Pre-incubate the plate in the reader at 37°C for at least 30 minutes to allow the temperature to equilibrate.[16][20]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells. This is best done using the plate reader's automatic injectors to ensure a consistent start time for all reactions.[14][16]

    • Immediately begin kinetic measurements of fluorescence intensity. Read the plate every 1 to 5 minutes for 60 to 90 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[16]

3. Data Analysis

  • Calculate the Area Under the Curve (AUC):

    • The fluorescence decay curve is generated for each well. The AUC is calculated from the kinetic data using the reader's software. The calculation integrates the fluorescence signal over the duration of the assay.

  • Calculate the Net AUC:

    • Subtract the AUC of the blank from the AUC of each sample and standard:

    • Net AUC = AUCsample - AUCblank

  • Generate a Standard Curve and Determine Trolox Equivalents (TE):

    • Plot the Net AUC of the Trolox standards against their respective concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

    • Use the Net AUC of the this compound sample and the standard curve equation to calculate its antioxidant capacity in Trolox Equivalents (TE). The final ORAC value is typically expressed as µmoles of TE per gram or µmole of the sample.[12][16]

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Gadusol Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadusol is a naturally occurring compound found in the eggs of various fish and other marine organisms.[1][2] Primarily recognized for its potent UV-absorbing properties, it functions as a natural sunscreen, protecting embryonic and larval stages from DNA damage and apoptosis induced by UVB radiation.[1][3][4][5] While its photoprotective effects are well-documented, the direct cytotoxic potential of this compound on various cell types, independent of its UV-screening function, is an emerging area of interest. Mycosporine-like amino acids (MAAs), a class of compounds structurally related to this compound, have shown a range of biological activities, including antioxidant and, in some cases, anti-proliferative effects against cancer cells.[6][7] This has prompted investigations into whether this compound itself may possess intrinsic cytotoxic or cytostatic properties that could be harnessed for therapeutic purposes.

These application notes provide detailed protocols for a panel of cell-based assays to assess the potential cytotoxicity of this compound. The described methods will enable researchers to evaluate its effects on cell viability, membrane integrity, and the induction of apoptosis.

Key Cytotoxicity Assays

A multi-faceted approach is recommended to comprehensively evaluate the cytotoxic potential of this compound. The following assays provide complementary information on different aspects of cellular health:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.

  • LDH Release Assay: Quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, an indicator of cell death.

  • Caspase Activity Assay: Detects the activation of caspases, a family of proteases that are central to the execution of apoptosis.

Data Presentation

The following tables present hypothetical data to illustrate how results from these assays can be structured for clear comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Cell LineThis compound Concentration (µM)Cell Viability (% of Control) ± SDIC₅₀ (µM)
A549 (Human Lung Carcinoma) 1098.2 ± 4.5>200
5095.6 ± 3.8
10089.1 ± 5.2
20075.3 ± 6.1
MCF-7 (Human Breast Cancer) 1099.1 ± 3.9>200
5096.8 ± 4.1
10090.5 ± 4.8
20080.2 ± 5.5
HaCaT (Human Keratinocytes) 10101.5 ± 3.2Not cytotoxic
50100.8 ± 2.9
10099.7 ± 3.5
20098.9 ± 4.0

IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Table 2: this compound-Induced Cytotoxicity (LDH Release Assay)

Cell LineThis compound Concentration (µM)% Cytotoxicity (LDH Release) ± SD
A549 (Human Lung Carcinoma) 101.5 ± 0.8
503.2 ± 1.1
1008.9 ± 2.5
20018.7 ± 3.9
MCF-7 (Human Breast Cancer) 101.1 ± 0.6
502.8 ± 0.9
1007.5 ± 2.1
20015.4 ± 3.2
HaCaT (Human Keratinocytes) 100.8 ± 0.4
501.2 ± 0.7
1001.5 ± 0.9
2002.1 ± 1.2

Table 3: Caspase-3/7 Activation by this compound

Cell LineThis compound Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control) ± SD
A549 (Human Lung Carcinoma) 101.1 ± 0.2
501.4 ± 0.3
1002.1 ± 0.5
2003.5 ± 0.8
MCF-7 (Human Breast Cancer) 101.0 ± 0.1
501.3 ± 0.2
1001.9 ± 0.4
2003.1 ± 0.7
HaCaT (Human Keratinocytes) 101.0 ± 0.1
501.1 ± 0.2
1001.2 ± 0.3
2001.3 ± 0.4

Experimental Protocols

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[8]

Materials:

  • Cell lines of interest (e.g., A549, MCF-7, HaCaT)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and replace it with the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

LDH Cytotoxicity Assay

Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.[9]

Materials:

  • Cell lines of interest

  • Complete cell culture medium

  • This compound

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader (absorbance at ~490 nm)

Protocol:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include vehicle and no-cell controls.

  • Set up a maximum LDH release control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.

  • Incubate the plate for the desired exposure time.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100

Caspase-3/7 Activity Assay

Principle: This fluorometric assay detects the activity of executioner caspases-3 and -7, which are key mediators of apoptosis. The assay utilizes a substrate that, when cleaved by active caspases, releases a fluorescent compound. The fluorescence intensity is proportional to the level of caspase activation.[10][11]

Materials:

  • Cell lines of interest

  • Complete cell culture medium

  • This compound

  • Caspase-3/7 assay kit (containing a DEVD-based substrate)

  • 96-well plates (black, clear bottom for fluorescence)

  • Lysis buffer

  • Fluorometric plate reader (excitation ~400 nm, emission ~505 nm)

  • Apoptosis inducer (e.g., staurosporine) as a positive control

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours.

  • Treat cells with serial dilutions of this compound. Include vehicle and positive controls.

  • Incubate for the desired time.

  • Add the caspase-3/7 reagent to each well.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths.

  • Express the results as fold change in caspase activity compared to the vehicle control.

Visualization of Key Concepts and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

G Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding (Cancer & Normal Lines) Incubation Incubate Cells with this compound (24, 48, 72 hours) Cell_Culture->Incubation Gadusol_Prep This compound Preparation (Serial Dilutions) Gadusol_Prep->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Caspase Caspase Assay Incubation->Caspase Viability Cell Viability (%) MTT->Viability Cytotoxicity Cytotoxicity (%) LDH->Cytotoxicity Apoptosis Apoptosis Induction (Fold Change) Caspase->Apoptosis

Caption: General workflow for evaluating this compound cytotoxicity.

Potential Signaling Pathways in Cytotoxicity and Apoptosis

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the following diagrams depict key pathways often implicated in the cytotoxic effects of natural products. Investigation into these pathways could provide insights into this compound's mechanism of action, should it exhibit cytotoxic properties.

1. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Some natural compounds can induce apoptosis by activating the JNK and p38 arms of this pathway.[12]

G Potential Involvement of MAPK Pathway in this compound-Induced Apoptosis This compound This compound Stress Cellular Stress This compound->Stress ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK AP1 c-Jun/AP-1 JNK->AP1 Apoptosis Apoptosis AP1->Apoptosis p38 p38 MAPK MKK3_6->p38 p38->Apoptosis

Caption: MAPK signaling cascade leading to apoptosis.

2. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial survival pathway that is often dysregulated in cancer. Inhibition of this pathway can lead to apoptosis. Some natural products exert their anti-cancer effects by downregulating Akt activity.[6]

G Potential Inhibition of PI3K/Akt Survival Pathway by this compound This compound This compound PI3K PI3K This compound->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Bad Bad Akt->Bad Survival Cell Survival Akt->Survival Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: PI3K/Akt survival pathway and potential inhibition.

3. Intrinsic (Mitochondrial) Apoptosis Pathway

This pathway is a common mechanism of cell death induced by cytotoxic agents. It involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade.

G Intrinsic Apoptosis Pathway This compound This compound DNA_Damage DNA Damage / Stress This compound->DNA_Damage Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3_7 Caspase-3/7 Activation Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: Mitochondrial pathway of apoptosis.

Concluding Remarks

The protocols and conceptual frameworks provided in these application notes offer a robust starting point for the systematic evaluation of this compound's cytotoxicity. By employing a combination of assays that probe different cellular functions and potential signaling pathways, researchers can gain a comprehensive understanding of this compound's biological activities beyond its established role in photoprotection. Such studies are crucial for exploring the full therapeutic potential of this intriguing natural compound.

References

Application Notes and Protocols for the Synthesis of Gadusol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current methodologies for synthesizing gadusol and its analogs. The protocols detailed below cover both chemical and enzymatic approaches, offering flexibility for various research and development applications. This compound and its derivatives are of significant interest due to their potent UV-absorbing and antioxidant properties, making them promising candidates for development as novel sunscreens and therapeutic agents.

Overview of Synthesis Strategies

The synthesis of this compound and its analogs can be broadly categorized into two main approaches: chemical synthesis and enzymatic (biosynthetic) synthesis.

  • Chemical Synthesis: This approach offers the advantage of producing a wide variety of structural analogs that may not be accessible through biological routes. It allows for precise control over the molecular structure, enabling the exploration of structure-activity relationships. A common strategy involves a multi-step synthesis starting from a readily available chiral precursor like quinic acid.

  • Enzymatic Synthesis: This method leverages the natural biosynthetic pathway of this compound. It typically involves the heterologous expression of key enzymes, such as 2-epi-5-epi-valiolone (B1265091) synthase (EEVS) and methyltransferase-oxidoreductase (MT-Ox), in microbial hosts like Escherichia coli, Saccharomyces cerevisiae, or Komagataella phaffii. This approach is often more environmentally friendly and can be scaled up for industrial production of the natural product. A "genetic mix-and-match" pathway engineering approach can also be used to create novel hybrid analogs, termed gadusporines.[1]

Chemical Synthesis Protocols

Synthesis of 4-Deoxythis compound from Quinic Acid

4-Deoxythis compound is a key intermediate in the biosynthesis of mycosporine-like amino acids (MAAs) and a structural analog of this compound. A multi-step chemical synthesis from the inexpensive and commercially available starting material, quinic acid, has been explored. While the full nine-step synthesis is extensive, the initial key steps are outlined below.

Protocol 2.1.1: Conversion of Quinic Acid to Benzylidene Lactone [1]

  • Dissolve 2 g of quinic acid in 44 mL of benzene (B151609) in a round-bottom flask under an argon atmosphere.

  • Add 7.7 mL of benzaldehyde (B42025) to the solution, followed by 0.2 g of p-toluenesulfonic acid.

  • Stir the reaction mixture for 36 hours at 115 °C. A Dean-Stark apparatus is recommended for water removal to drive the reaction to completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the solution with aqueous sodium bisulfate.

  • Wash the organic layer four times with aqueous sodium bisulfate to remove excess benzaldehyde.

  • The resulting product, benzylidene lactone, can be purified by column chromatography. This step has been reported to yield approximately 80% of the desired product.[1]

Further steps in the proposed nine-step synthesis involve modifications of the lactone to achieve the final 4-deoxythis compound structure. These subsequent steps, however, are not yet fully detailed in publicly available literature.

Enzymatic Synthesis Protocols

The enzymatic synthesis of this compound relies on a two-enzyme pathway that converts sedoheptulose (B1238255) 7-phosphate (SH7P) into this compound.

Heterologous Expression of this compound Biosynthesis Genes in Saccharomyces cerevisiae

S. cerevisiae (baker's yeast) is a well-established host for the heterologous expression of biosynthetic pathways.

Protocol 3.1.1: Plasmid Construction and Yeast Transformation

  • Amplify the coding sequences for 2-epi-5-epi-valiolone synthase (EEVS) and methyltransferase-oxidoreductase (MT-Ox) from a suitable source (e.g., zebrafish cDNA) using PCR. Incorporate appropriate restriction sites (e.g., SpeI and XhoI) for cloning.

  • Ligate the digested PCR products into yeast expression vectors (e.g., pXP420 and pXP416).

  • Transform the resulting plasmids into a suitable S. cerevisiae strain (e.g., BY4742) using standard yeast transformation protocols.

  • Select for successful transformants on appropriate selective media (e.g., YNB + 2% glucose supplemented with leucine (B10760876) and lysine).

Protocol 3.1.2: this compound Production and Detection

  • Inoculate a starter culture of the engineered yeast strain in selective liquid media and grow at 30°C with shaking for 48 hours.

  • Monitor this compound production by measuring the absorbance of the culture supernatant at 296 nm in a 50 mM phosphate (B84403) buffer (pH 7.0).

  • Confirm the presence of this compound by extracting the cell pellet with methanol (B129727) and analyzing the extract via HPLC and mass spectrometry.

High-Yield Production of this compound in Komagataella phaffii

K. phaffii (formerly Pichia pastoris) is a methylotrophic yeast capable of reaching high cell densities, making it an excellent host for industrial-scale production.

Protocol 3.2.1: Strain Construction and Fermentation

  • Introduce the this compound synthesis pathway from zebrafish into the K. phaffii genome.

  • To enhance the precursor supply of sedoheptulose 7-phosphate (S7P), introduce xylose assimilation genes from an appropriate source (e.g., Scheffersomyces stipitis).

  • For this compound production, cultivate the engineered strain in a defined medium with xylose as the primary carbon source.

  • Optimize fermentation parameters such as pH, temperature, and aeration to maximize this compound yield.

Note: Utilizing xylose as the substrate has been shown to significantly increase this compound production, with reported yields reaching up to 141.8 mg/L.[2]

Data Presentation

Quantitative Yields of this compound Synthesis
Synthesis MethodHost OrganismSubstrateProductYieldReference
EnzymaticKomagataella phaffiiXyloseThis compound141.8 mg/L (32.3 mg/g DCW)[2]
EnzymaticKomagataella phaffiiGlucoseThis compound~3.1 mg/L[2]
Biological Activity of this compound and Analogs
CompoundAssayResultReference
This compound (from K. phaffii)Ferric Ion Reducing Antioxidant Power (FRAP)90.83% change after 5h[2]
This compound (from K. phaffii)ABTS Radical Scavenging25.50% change after 5h[2]
This compound (from K. phaffii)DPPH Radical Scavenging131.80% change after 5h[2]

Note: The reported percentage changes in the antioxidant assays for this compound from K. phaffii suggest it may function as a long-acting antioxidant.[2]

Visualizations

Signaling Pathways and Workflows

Gadusol_Biosynthesis SH7P Sedoheptulose 7-Phosphate EEV 2-epi-5-epi-valiolone SH7P->EEV EEVS This compound This compound EEV->this compound MT-Ox

Caption: Biosynthetic pathway of this compound from sedoheptulose 7-phosphate.

Heterologous_Production_Workflow cluster_gene_cloning Gene Cloning cluster_host_engineering Host Engineering cluster_production Production & Analysis PCR PCR Amplification of EEVS and MT-Ox genes Ligation Ligation into Expression Vectors PCR->Ligation Transformation Transformation into Yeast Host Ligation->Transformation Selection Selection of Transformed Colonies Transformation->Selection Fermentation Fermentation/ Culturing Selection->Fermentation Extraction Extraction of This compound Fermentation->Extraction Analysis HPLC & Mass Spec Analysis Extraction->Analysis

Caption: General workflow for heterologous production of this compound in yeast.

References

Recombinant Production of Gadusol in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadusol is a naturally occurring ultraviolet (UV) absorbing compound with potential applications as a sunscreen and antioxidant.[1] Originally discovered in fish roe, it was later found that many vertebrates, including zebrafish (Danio rerio), can synthesize this compound de novo.[1][2] The biosynthetic pathway in zebrafish involves two key enzymes: 2-epi-5-epi-valiolone (B1265091) synthase (EEVS) and a methyltransferase-oxidoreductase (MT-Ox).[2][3] This pathway has been successfully reconstituted in microbial hosts, offering a promising avenue for the sustainable and scalable production of this compound for pharmaceutical and cosmetic applications.[4] This document provides detailed application notes and protocols for the recombinant production of this compound in Escherichia coli.

Biosynthesis of this compound

The enzymatic synthesis of this compound in zebrafish begins with the cyclization of the primary metabolite sedoheptulose-7-phosphate (SH7P) into 2-epi-5-epi-valiolone (EEV), a reaction catalyzed by the enzyme EEVS.[3] Subsequently, the MT-Ox enzyme acts on EEV, performing both methylation and oxidation to yield the final product, this compound.[3] The heterologous expression of the zebrafish genes encoding these two enzymes in E. coli enables the bacterium to serve as a biocatalyst for this compound production.

Data Presentation

While extensive quantitative data on this compound production in E. coli is limited in publicly available literature, significant yields have been reported in other microbial systems, highlighting the potential for optimization in bacterial hosts. The following table summarizes key quantitative parameters for this compound and its derivatives.

ParameterValueOrganism/SystemReference
This compound Yield 141.8 mg/LKomagataella phaffii (yeast)[5]
32.3 mg/g DCWKomagataella phaffii (yeast)[5]
UV Absorbance Maxima 296 nm (at pH 7.0)Purified this compound[3]
268 nm (at pH 2.5)Purified this compound[3]
Gadusporine B UV Absorbance Maxima 340 nm (at pH 7.0)Purified Gadusporine B[3]
338 nm (at pH 3.0)Purified Gadusporine B[3]

Experimental Protocols

This section provides detailed protocols for the key stages of recombinant this compound production in E. coli.

Gene Synthesis and Vector Construction

The successful co-expression of the two zebrafish enzymes, EEVS and MT-Ox, is critical for this compound synthesis. A suitable E. coli expression vector system that allows for the expression of multiple proteins is recommended.

Protocol:

  • Gene Synthesis: Synthesize the coding sequences for zebrafish eevs and MT-Ox genes. Codon optimization for E. coli expression is highly recommended to enhance protein yields.

  • Vector Selection: Choose a suitable E. coli expression vector. The pET series of vectors, such as pETDuet-1, are designed for the co-expression of multiple genes and are a good starting point. These vectors often contain a T7 promoter for strong, inducible expression.[6]

  • Cloning:

    • Amplify the synthesized and codon-optimized eevs and MT-Ox genes using PCR with primers that add appropriate restriction sites for cloning into the chosen expression vector.

    • Digest both the PCR products and the expression vector with the corresponding restriction enzymes.

    • Ligate the digested genes into the linearized vector. It is advisable to clone the genes into separate multiple cloning sites (MCS) of a co-expression vector.

    • Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α).

    • Select for positive clones by antibiotic resistance and confirm the correct insertion and sequence of the genes by colony PCR and DNA sequencing.

Recombinant Protein Expression in E. coli

Protocol:

  • Transformation: Transform the constructed expression vector into a suitable E. coli expression strain, such as BL21(DE3) or its derivatives (e.g., BL21(DE3)pLysS).[7][8] These strains contain the T7 RNA polymerase gene required for transcription from the T7 promoter.

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C with shaking (200-250 rpm).

  • Main Culture: Inoculate a larger volume of LB broth (e.g., 1 L) with the overnight starter culture (typically a 1:100 dilution).

  • Growth: Incubate the main culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • Expression: Reduce the incubation temperature to 18-25°C and continue to shake for an additional 12-16 hours to facilitate proper protein folding and potentially increase the yield of soluble protein.

  • Cell Harvest: Harvest the bacterial cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further processing.

This compound Extraction and Purification

This compound is a small, polar molecule that may be found both intracellularly and secreted into the culture medium. This protocol focuses on extraction from the whole culture.

Protocol:

  • Cell Lysis: Resuspend the harvested cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Lyse the cells using a method such as sonication on ice or a French press.

  • Clarification: Centrifuge the cell lysate at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Extraction from Supernatant: Combine the clarified cell lysate with the original culture supernatant.

  • Solid-Phase Extraction (SPE):

    • Acidify the combined supernatant to approximately pH 3 with an acid such as acetic acid.[3]

    • Pass the acidified solution through a C18 SPE column.

    • Wash the column with acidified water to remove unbound impurities.

    • Elute the this compound-containing fraction with a suitable solvent, such as methanol (B129727) or a methanol-water mixture.

  • Solvent Evaporation: Evaporate the solvent from the eluted fraction using a rotary evaporator or a gentle stream of nitrogen.

  • Further Purification (Optional): The purity of the this compound can be further enhanced using techniques like High-Performance Liquid Chromatography (HPLC).

Analytical Methods for this compound Detection and Quantification

Protocol:

  • UV-Vis Spectrophotometry:

    • Resuspend the purified this compound sample in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer for pH 7.0 or 0.1 M HCl for acidic pH).

    • Measure the absorbance spectrum using a UV-Vis spectrophotometer or a Nanodrop device.

    • This compound exhibits a characteristic absorbance maximum at 296 nm at neutral pH and 268 nm at acidic pH.[3]

  • High-Performance Liquid Chromatography (HPLC):

    • Analyze the purified sample using a reverse-phase HPLC system with a C18 column.

    • A mobile phase gradient of water and acetonitrile, both containing a small amount of a modifier like formic or acetic acid, is typically used for separation.

    • Monitor the elution profile using a UV detector set to the absorbance maximum of this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • For definitive identification and sensitive quantification, couple the HPLC system to a mass spectrometer.

    • Analyze the sample using electrospray ionization (ESI) in either positive or negative mode.

    • Compare the retention time and mass spectrum of the sample with that of a this compound standard.

Visualizations

Gadusol_Biosynthesis_Pathway SH7P Sedoheptulose-7-Phosphate EEV 2-epi-5-epi-valiolone SH7P->EEV EEVS This compound This compound EEV->this compound MT-Ox Gadusol_Production_Workflow cluster_cloning Gene Cloning and Vector Construction cluster_expression Expression in E. coli cluster_purification_analysis Purification and Analysis gene_synthesis Gene Synthesis (eevs & MT-Ox) ligation Ligation gene_synthesis->ligation vector_prep Vector Preparation (pETDuet-1) vector_prep->ligation transformation_cloning Transformation (DH5α) ligation->transformation_cloning clone_selection Clone Selection & Verification transformation_cloning->clone_selection transformation_expression Transformation (BL21(DE3)) clone_selection->transformation_expression starter_culture Starter Culture transformation_expression->starter_culture main_culture Main Culture & Growth starter_culture->main_culture induction IPTG Induction main_culture->induction expression Low-Temperature Expression induction->expression harvest Cell Harvest expression->harvest lysis Cell Lysis harvest->lysis extraction Extraction lysis->extraction purification Purification (SPE/HPLC) extraction->purification analysis Analysis (UV-Vis, LC-MS) purification->analysis

References

Metabolic Engineering of Yeast for Gadusol Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metabolic engineering of Saccharomyces cerevisiae for the production of gadusol, a natural ultraviolet (UV) radiation-absorbing compound. This compound, originally discovered in fish roe, has potential applications in pharmaceuticals and cosmetics as a sunscreen and antioxidant.[1][2][3] The heterologous expression of the this compound biosynthetic pathway from zebrafish (Danio rerio) in yeast offers a sustainable and scalable production platform.[1][2][4]

Introduction

This compound is a mycosporine-like amino acid (MAA)-related compound that exhibits strong absorption in the UV-A and UV-B regions of the electromagnetic spectrum. Its de novo biosynthesis in vertebrates was first elucidated by Osborn et al., who identified a two-gene cassette in zebrafish responsible for its production from sedoheptulose-7-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway.[5] This pathway has been successfully reconstituted in Saccharomyces cerevisiae, demonstrating the potential of yeast as a microbial cell factory for this compound production.[1][4][5]

Metabolic Pathway and Engineering Strategy

The biosynthesis of this compound in zebrafish is catalyzed by two enzymes:

  • 2-epi-5-epi-valiolone (B1265091) synthase (EEVS) : Encoded by the gene LOC100003999, this enzyme converts sedoheptulose-7-phosphate to 2-epi-5-epi-valiolone.

  • Methyltransferase-Oxidoreductase (MT-Ox) : Encoded by the gene zgc:113054, this enzyme subsequently converts 2-epi-5-epi-valiolone to this compound.

The metabolic engineering strategy involves the co-expression of these two genes in S. cerevisiae. This redirects the metabolic flux from the native pentose phosphate pathway towards the synthesis of this compound.

Gadusol_Biosynthesis_Pathway S7P Sedoheptulose-7-Phosphate EEV 2-epi-5-epi-valiolone S7P->EEV EEVS PPP Pentose Phosphate Pathway PPP->S7P Yeast Endogenous Metabolism This compound This compound EEV->this compound MT-Ox EEVS_gene Zebrafish eevs (LOC100003999) EEVS_gene->S7P MTOx_gene Zebrafish MT-Ox (zgc:113054) MTOx_gene->EEV Experimental_Workflow start Start vector_const Yeast Expression Vector Construction start->vector_const transformation Yeast Transformation vector_const->transformation cultivation Cultivation for this compound Production transformation->cultivation extraction This compound Extraction and Cell Lysis cultivation->extraction quantification Quantification (A₂₉₆ or HPLC) extraction->quantification end End quantification->end

References

Application Notes and Protocols: Formulation of Gadusol into Topical Creams

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gadusol is a naturally occurring, transparent compound found in the eggs of various fish species, where it serves as a maternally provided sunscreen to protect embryos from the damaging effects of ultraviolet (UV) radiation.[1][2][3] Its primary mechanism of action is the absorption of UVB radiation, thereby preventing UVB-induced DNA damage, specifically the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs).[1][4] In addition to its potent sunscreening capabilities, this compound has demonstrated antioxidant properties, acting as a free radical scavenger.[5][6] These dual functions make this compound a highly promising active ingredient for next-generation topical products, including sunscreens and daily-wear cosmetics.

Recent studies and patent literature highlight its potential, particularly as an SPF booster in mineral sunscreen formulations.[5][7] Its water-solubility and transparency offer significant formulation advantages over traditional metal oxide-containing products.[5] These application notes provide detailed protocols for the formulation of this compound into a stable oil-in-water (O/W) topical cream, along with methodologies for its characterization and in vitro efficacy testing.

Quantitative Data Summary

The following table summarizes the key quantitative findings from formulation studies incorporating this compound as an SPF booster with zinc oxide (ZnO).

Formulation BaseThis compound Concentration (% w/w)Zinc Oxide (ZnO) Concentration (% w/w)Resulting In Vitro SPF (Mean ± SD)SPF Boost (Units)Reference
Oil-in-Water Cream0.00%10.0%13.9 ± 1.1-[5][7]
Oil-in-Water Cream0.50%10.0%26.6 ± 1.8+12.7[5][7]
Oil-in-Water Cream0.25% - 2.0%5.0% - 25.0%Not SpecifiedSynergistic Effect[8]

Application Note 1: Protocol for Preparation of an Oil-in-Water (O/W) Cream

This protocol details the preparation of a stable O/W cream, a common vehicle for topical drug delivery. The process involves the preparation of separate oil and water phases, followed by emulsification and the incorporation of the active ingredient, this compound.

Experimental Protocol: O/W Cream Formulation

1. Materials and Equipment:

  • Oil Phase Ingredients: Emulsifying wax, cetyl alcohol, stearic acid, cosmetic-grade oils (e.g., caprylic/capric triglycerides).

  • Water Phase Ingredients: Deionized or distilled water, glycerin, preservatives (e.g., phenoxyethanol).

  • Active Ingredient: this compound.

  • Equipment: Two heat-resistant glass beakers, a water bath or heating mantle, overhead stirrer or high-shear homogenizer, digital scale, thermometer, pH meter.

2. Procedure:

  • Preparation of the Oil Phase:
  • Accurately weigh all oil-phase ingredients (e.g., oils, waxes, fatty alcohols) into a heat-resistant beaker as per the formulation sheet.[9]
  • Heat the beaker in a water bath to 70-75°C. Stir gently until all components are melted and the mixture is uniform.[10]

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// Edges prep_oil -> heat_oil; prep_water -> heat_water; heat_oil -> emulsify [style=dashed]; heat_water -> emulsify; emulsify -> mix; mix -> cool; cool -> add_this compound; add_this compound -> final_qc; final_qc -> package; }

Workflow for Oil-in-Water (O/W) Cream Formulation.

Application Note 2: Protocol for In Vitro Skin Permeation Analysis

To evaluate the release and skin penetration of this compound from the formulated cream, in vitro skin permeation studies using Franz diffusion cells are essential.[11][12] This method provides critical data on the bioavailability of the active ingredient at the target site.[13]

Experimental Protocol: Franz Diffusion Cell Assay

1. Materials and Equipment:

  • Apparatus: Vertical Franz diffusion cells, circulating water bath with heater, magnetic stirrer, and Teflon-coated stir bars.[11]

  • Membrane: Synthetic membranes (e.g., Strat-M®) or excised human/animal skin.[14]

  • Receptor Medium: Phosphate-buffered saline (PBS) at pH 7.4, or another appropriate buffer, degassed prior to use.

  • Formulation: this compound-containing cream.

  • Analysis: High-Performance Liquid Chromatography (HPLC) system for quantification of this compound.

2. Procedure:

  • Membrane Preparation:
  • If using biological skin, carefully excise and remove any subcutaneous fat. Cut the skin to the appropriate size to fit the Franz cell.
  • Equilibrate the membrane in the receptor medium for at least 30 minutes before mounting.

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// Edges prep_cell -> fill_receptor; fill_receptor -> apply_cream; apply_cream -> sample; sample -> replenish; replenish -> sample [label="Repeat for each time point", style=dashed]; sample -> analyze; analyze -> calculate; }

Workflow for In Vitro Skin Permeation using Franz Cells.

Application Note 3: Mechanism of Action - UV Protection

This compound's primary value in topical formulations is its ability to function as a natural sunscreen. It effectively absorbs harmful UVB radiation, which is a major cause of DNA damage, cellular stress, and skin aging.

Signaling Pathway Overview: When skin is exposed to UVB radiation, the energy is absorbed by DNA, leading to the formation of photoproducts, most notably cyclobutane pyrimidine dimers (CPDs).[15] These lesions distort the DNA helix, impeding replication and transcription, and can lead to mutations if not properly repaired. High levels of CPDs can trigger cellular apoptosis (programmed cell death), which manifests as sunburn.[2][3]

This compound acts as a molecular shield. When formulated into a topical cream and applied to the skin, it absorbs UVB photons before they can reach the cellular DNA.[2] By dissipating this energy as harmless heat, this compound directly prevents the formation of CPDs, thereby protecting the cell from the initial damaging event.[1][3] While this compound also possesses antioxidant capabilities that may help mitigate secondary oxidative stress, its main protective role is through this direct absorption of UV energy.[4][6]

G cluster_0 cluster_1 Cellular Response uvb UVB Radiation (290-320 nm) This compound This compound (in Topical Cream) uvb->this compound Absorbed skin Skin Cell (Keratinocyte) uvb->skin Hits Skin This compound->skin Protects damage DNA Damage (CPD Formation) This compound->damage Blocks dna Cellular DNA skin->dna no_damage DNA Integrity Maintained skin->no_damage If Protected dna->damage UVB causes apoptosis Apoptosis (Sunburn) damage->apoptosis

This compound's Mechanism of UV Protection in Skin Cells.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gadusol Extraction from Marine Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of gadusol extracted from marine sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common marine sources for this compound extraction?

A1: this compound is predominantly found in the eggs (roe) of various marine fish. High concentrations have been reported in the roe of cod (Gadus morhua), zebrafish (Danio rerio), Argentine hake (Merluccius hubbsi), Brazilian sandperch (Pinguipes brasilianus), and Argentinian sandperch (Pseudopercis semifasciata).[1][2] It has also been identified in other marine organisms, including mantis shrimp, sea urchin eggs, and some sponges.[3][4]

Q2: What is the typical yield of this compound from these sources?

A2: this compound yield can vary significantly depending on the species, the developmental stage of the eggs, and the extraction method employed. The following table summarizes reported this compound concentrations in various marine fish roe.

Marine SourceThis compound ConcentrationNotes
Cod (Gadus morhua)~4 g/kg (dry weight)Ripe eggs just before spawning.[1]
Argentinian Sandperch (Pseudopercis semifasciata)Up to 245 mg/kg (wet tissue)Significant yields reported.
Brazilian Sandperch (Pinguipes brasilianus)Significant yields reportedQuantitative data varies.
Argentine Hake (Merluccius hubbsi)Not detected in some studiesYield may be negligible.

Q3: What is the recommended solvent system for this compound extraction?

A3: A solution of 80% methanol (B129727) in water (v/v) is a widely used and effective solvent system for extracting this compound from marine samples.[2] Due to this compound's polar nature, aqueous alcohol solutions are generally effective. The choice of solvent can impact the extraction efficiency of other co-extractants.

Q4: How can I quantify the this compound concentration in my extract?

A4: Several analytical techniques are suitable for this compound quantification:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS/MS): This is a highly sensitive and specific method for accurate quantification.

  • UV-Vis Spectrophotometry (e.g., Nanodrop): This is a rapid method for estimating relative this compound concentrations. It's important to note that this compound's maximum UV absorption is pH-dependent, with a peak at approximately 268 nm in acidic conditions (pH ~2.5) and shifting to around 296 nm in neutral to basic conditions (pH ≥ 7.0).

Troubleshooting Guides

This section addresses common issues encountered during this compound extraction and provides potential solutions.

Low this compound Yield

Q: My this compound yield is consistently low. What are the possible causes and how can I improve it?

A: Low this compound yield can stem from several factors throughout the extraction process. Here's a systematic approach to troubleshooting:

1. Sample Preparation and Handling:

  • Incomplete Homogenization: Inadequate disruption of the fish roe can trap this compound within the tissue matrix.

    • Solution: Ensure thorough homogenization of the sample. For dried egg material, use a microfuge pestle or similar mechanical disruption method until a fine powder is achieved.[2]

  • Improper Storage: this compound may degrade if samples are not stored correctly.

    • Solution: Store marine samples, especially fresh roe, at -20°C or lower until extraction.

2. Extraction Parameters:

  • Suboptimal Solvent-to-Solid Ratio: An insufficient volume of solvent will result in incomplete extraction.

    • Solution: A common starting point is a 1:10 or 1:20 ratio (w/v) of sample to solvent. Experiment with different ratios to find the optimal condition for your specific sample.

  • Inadequate Extraction Time: The extraction process may not have reached equilibrium.

    • Solution: While 15 minutes of extraction time has been reported, you can extend this period to ensure complete extraction.[2] Gentle agitation during this time can also improve efficiency.

  • Incorrect pH: this compound stability is pH-dependent. Highly acidic or alkaline conditions during prolonged extraction could potentially lead to degradation.

    • Solution: While the standard methanol-water extraction does not typically require pH adjustment, if you are using alternative solvents or methods, aim for a neutral pH during the main extraction steps to preserve this compound integrity.

3. Post-Extraction Steps:

  • Losses During Centrifugation and Supernatant Collection: Incomplete separation of the supernatant from the pellet can lead to loss of dissolved this compound.

    • Solution: After centrifugation (e.g., 12,000 x g), carefully collect the supernatant without disturbing the pellet.[2] Consider a second extraction of the pellet with fresh solvent to recover any remaining this compound.

Extract Impurity

Q: My extract contains significant impurities that are interfering with downstream analysis. How can I improve the purity of my this compound extract?

A: Fish roe extracts can contain a variety of compounds that may interfere with this compound analysis, such as lipids, proteins, and salts.[5] Here are some purification strategies:

1. Pre-Extraction and Initial Cleanup:

  • Lipid Removal: Fish eggs are rich in lipids which can interfere with analysis.

2. Purification using Chromatography:

  • Ion-Exchange Chromatography: This technique is effective for purifying this compound.

    • Solution: A multi-step process using DOWEX® 50WX and DOWEX® 1X8 resins can be employed to separate this compound from other charged molecules.

  • Solid-Phase Extraction (SPE): SPE can be a rapid and efficient method for sample cleanup.

    • Solution: While a specific protocol for this compound is not widely published, a general reverse-phase SPE method using a C18 cartridge can be adapted. The polar nature of this compound suggests it will elute in more polar solvent mixtures.

Inconsistent Results

Q: I am observing significant variability in this compound yield between batches of the same sample. What could be causing this?

A: Inconsistent results often point to a lack of standardization in the experimental protocol.

  • Inconsistent Sample Homogenization: Variations in the degree of tissue disruption will lead to variable extraction efficiency.

    • Solution: Standardize your homogenization procedure, including the duration and intensity of mechanical disruption.

  • Temperature Fluctuations: Temperature can affect both extraction efficiency and the stability of this compound.

    • Solution: Perform extractions at a consistent room temperature or consider a temperature-controlled environment. Avoid high temperatures during solvent evaporation to prevent thermal degradation.[6]

  • pH Variations: As previously mentioned, pH is critical for this compound stability and its spectral properties.

    • Solution: Ensure the pH of any buffers or solutions used is consistent across all experiments. This is particularly important for accurate quantification by UV-Vis spectrophotometry.

Experimental Protocols

Standard this compound Extraction from Fish Embryos

This protocol is adapted from established methods for this compound extraction from zebrafish embryos.[2]

Materials:

  • Vacuum-dried fish egg material

  • Microfuge pestle

  • Methanol

  • Deionized water

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Weigh approximately 7.5 mg of vacuum-dried egg material into a microcentrifuge tube.

  • Add 150 µL of an 80:20 (v/v) methanol:water solution.

  • Thoroughly crush the egg material with a microfuge pestle.

  • Vortex the sample for 15 seconds.

  • Allow the sample to extract for at least 15 minutes at room temperature.

  • Centrifuge the sample at 12,000 x g to pellet the solid material.

  • Carefully transfer the supernatant containing the this compound to a clean tube for analysis.

  • For exhaustive extraction, the pellet can be re-extracted with another 150 µL of the methanol:water solution, and the supernatants can be combined.

Purification of this compound using Ion-Exchange Chromatography

This protocol is a more advanced method for obtaining higher purity this compound.

Materials:

  • Crude this compound extract

  • DOWEX® 50WX resin

  • DOWEX® 1X8 resin

  • 0.5 M Acetic acid

  • Chromatography columns

Procedure:

  • Dissolve the crude extract in 0.5 M acetic acid.

  • Load the dissolved extract onto a column packed with DOWEX® 50WX resin equilibrated with 0.5 M acetic acid.

  • Elute the column with 0.5 M acetic acid, collecting fractions.

  • Monitor the fractions for the presence of this compound using UV-Vis spectrophotometry (checking for absorbance around 268 nm in the acidic eluent).

  • Pool the this compound-containing fractions and evaporate to dryness.

  • Re-dissolve the residue in 0.5 M acetic acid.

  • Load the re-dissolved sample onto a column packed with DOWEX® 1X8 resin equilibrated with 0.5 M acetic acid.

  • Elute the column with 0.5 M acetic acid, collecting fractions.

  • Combine the purified, this compound-containing fractions.

Visualizations

Gadusol_Extraction_Workflow sample Marine Sample (e.g., Fish Roe) homogenize Homogenization sample->homogenize extraction Solvent Extraction (80% Methanol) homogenize->extraction centrifuge Centrifugation extraction->centrifuge supernatant Crude this compound Extract centrifuge->supernatant Collect pellet Waste Pellet centrifuge->pellet analysis Quantification (HPLC/UPLC-MS, UV-Vis) supernatant->analysis purification Purification (Optional) supernatant->purification pure_this compound Pure this compound purification->pure_this compound pure_this compound->analysis For Purity Check

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting_Low_Yield start Low this compound Yield check_homogenization Is homogenization complete? start->check_homogenization improve_homogenization Action: Increase homogenization time/intensity. check_homogenization->improve_homogenization No check_extraction Are extraction parameters optimal? check_homogenization->check_extraction Yes improve_homogenization->check_extraction optimize_extraction Action: Adjust solvent ratio, extend extraction time. check_extraction->optimize_extraction No check_ph Is pH controlled? check_extraction->check_ph Yes optimize_extraction->check_ph adjust_ph Action: Maintain neutral pH during extraction. check_ph->adjust_ph No check_temp Is temperature controlled? check_ph->check_temp Yes adjust_ph->check_temp control_temp Action: Avoid high temperatures, maintain consistency. check_temp->control_temp No end Improved Yield check_temp->end Yes control_temp->end

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Enhancing the Stability of Gadusol in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with gadusol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of this promising natural UV-absorbing and antioxidant compound.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation is showing significant degradation upon UV exposure. What is the primary factor I should consider?

A1: The pH of your formulation is the most critical factor influencing this compound's photostability. This compound exists in two forms: the enol form (this compound) and the enolate form (gadusolate). The enolate form, which is predominant at a physiological pH of 7 or higher, is significantly more stable.[1] In fact, the photodecomposition quantum yield of the enolate form is approximately 100 times lower than that of the enol form, which is favored in acidic conditions (pH 2.5).[1] Therefore, maintaining a neutral to slightly alkaline pH is crucial for enhancing the photostability of your this compound formulation.

Q2: I'm observing a color change and loss of efficacy in my this compound formulation over time, even with minimal light exposure. What could be the cause?

A2: This issue is likely due to oxidative degradation. This compound, being a phenolic compound, is susceptible to oxidation, which can be initiated by factors such as exposure to air (oxygen), the presence of metal ions, or interaction with other formulation ingredients.[2] The degradation can occur even in the dark, albeit at a much slower rate than photodegradation.[3] Consider incorporating antioxidants and chelating agents into your formulation to mitigate this problem.

Q3: What types of antioxidants are compatible with this compound and can enhance its stability?

A3: Combining this compound with other antioxidants can extend its shelf life and stability in topical formulations.[4] Given this compound's structure and antioxidant properties, synergistic effects can be expected with common antioxidants used in cosmetics.[5] Good candidates include:

  • Vitamin E (Tocopherol) and its derivatives: As a lipid-soluble antioxidant, it can be particularly effective in the oil phase of emulsion systems.[6][7][8]

  • Ascorbic Acid (Vitamin C) and its derivatives: This water-soluble antioxidant can protect this compound in the aqueous phase of a formulation.[3][9] However, ascorbic acid itself is prone to instability, so stable derivatives like magnesium ascorbyl phosphate (B84403) may be preferable.[9][10]

  • Botanical extracts rich in polyphenols: Extracts from sources like grape seed, green tea, or rosemary contain a variety of phenolic compounds that can act synergistically with this compound to quench free radicals.[11]

Q4: Can encapsulation techniques improve the stability of this compound?

A4: Yes, encapsulation is a promising strategy to protect this compound from degradative environmental factors such as UV radiation and oxidation. Liposomal encapsulation, in particular, has been shown to enhance the stability and delivery of other UV filters.[12] By entrapping this compound within a lipid bilayer, you can create a protective barrier that limits its exposure to pro-oxidants and UV light.[13] This approach can also improve the compatibility of this compound with other formulation ingredients.

Q5: How do I choose the right excipients for my this compound formulation to avoid stability issues?

A5: Excipient compatibility is crucial for the overall stability of your formulation. For phenolic compounds like this compound, it is important to consider potential interactions with other ingredients.[10] Some key considerations include:

  • Preservatives: Some preservatives can interact with phenolic compounds. It is advisable to conduct compatibility studies with your chosen preservative system. Phenoxyethanol (B1677644) is a commonly used preservative with a broad spectrum of activity and is generally considered well-tolerated in cosmetic formulations.[14][15][16]

  • Emulsifiers: In oil-in-water emulsions, the type of emulsifier can influence the oxidative stability of encapsulated antioxidants.[8]

  • Chelating Agents: Incorporating a chelating agent like EDTA can help to sequester metal ions that can catalyze the oxidation of this compound.[17]

A systematic compatibility study is recommended where binary mixtures of this compound and each excipient are analyzed using techniques like DSC, TG/DTG, and FTIR to identify any potential interactions.[18]

Troubleshooting Guides

Problem 1: Rapid Photodegradation of this compound in an Aqueous Solution
Possible Cause Troubleshooting Step Expected Outcome
Acidic pH Adjust the pH of the solution to 7.0 or slightly above using a suitable buffer system (e.g., phosphate buffer).The this compound will be converted to its more stable enolate form (gadusolate), significantly reducing the rate of photodegradation.
Presence of Photosensitizers If the formulation contains other ingredients that can act as photosensitizers (e.g., certain fragrances or dyes), consider removing or replacing them.Elimination of photosensitizers will reduce the generation of reactive oxygen species (ROS) upon UV exposure, thereby protecting this compound from indirect photodegradation.
Inadequate Antioxidant Protection Incorporate a water-soluble antioxidant, such as a stable Vitamin C derivative (e.g., magnesium ascorbyl phosphate), into the formulation.The antioxidant will scavenge free radicals generated during UV exposure, providing an additional layer of protection for the this compound molecule.
Problem 2: Instability of this compound in an Oil-in-Water (O/W) Emulsion
Possible Cause Troubleshooting Step Expected Outcome
Oxidation in the Oil Phase Add a lipid-soluble antioxidant, such as alpha-tocopherol (B171835) (Vitamin E), to the oil phase of the emulsion during formulation.Tocopherol will help to prevent the oxidation of both the oil phase and the this compound that may partition into it, improving overall stability.[6][7][8]
Interfacial Degradation Optimize the emulsifier system. Consider using a combination of emulsifiers that create a stable and dense interfacial layer.A robust interfacial layer can limit the interaction of this compound with pro-oxidants in both the aqueous and oil phases.
Droplet Size and Distribution Homogenize the emulsion to achieve a small and uniform droplet size.Smaller droplets with a narrow size distribution can improve the physical stability of the emulsion and potentially enhance the protection of the encapsulated this compound.
Microbial Contamination Ensure the inclusion of a broad-spectrum preservative system that is compatible with this compound and other formulation ingredients.Prevention of microbial growth is essential for the long-term stability and safety of the emulsion.

Quantitative Data Summary

Table 1: pH-Dependent Photodegradation of this compound

pHPredominant FormRelative Photodecomposition Rate
2.5This compound (enol)High (~100x)
7.0Gadusolate (enolate)Low (1x)
Data extrapolated from the reported 100-fold greater photodecomposition quantum yield of the enol form compared to the enolate form.[1]

Experimental Protocols

Protocol 1: Photostability Testing of a this compound Formulation

This protocol outlines a general procedure for assessing the photostability of a this compound formulation using UV-Vis spectrophotometry.

1. Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Solar simulator with a controlled UV output

  • Quartz cuvettes or PMMA plates

  • Analytical balance

  • Solvent for dilution (e.g., ethanol (B145695) or the formulation's vehicle)

2. Procedure:

  • Sample Preparation: Prepare a solution or thin film of the this compound formulation at a known concentration.

  • Initial Absorbance Measurement: Measure the initial UV absorbance spectrum of the sample before UV exposure. The characteristic absorbance maximum of gadusolate is around 296 nm.[1]

  • UV Irradiation: Expose the sample to a controlled dose of UV radiation from the solar simulator. The dose should be relevant to real-world sun exposure conditions.

  • Post-Irradiation Absorbance Measurement: After irradiation, measure the UV absorbance spectrum of the sample again.

  • Data Analysis: Compare the pre- and post-irradiation spectra. A decrease in the absorbance at the maximum wavelength indicates photodegradation. The percentage of this compound remaining can be calculated using the following formula: % this compound Remaining = (Absorbance_post-irradiation / Absorbance_initial) * 100

Protocol 2: Quantification of this compound and its Degradation Products by HPLC-UV

This protocol provides a framework for developing a stability-indicating HPLC method to quantify this compound and separate its degradation products.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • Mobile phase solvents (e.g., acetonitrile, water with a pH modifier like formic or phosphoric acid)

  • This compound reference standard

  • Forced degradation setup (e.g., UV chamber, oven, acid/base/oxidizing agent solutions)

2. Method Development and Validation:

  • Forced Degradation Studies: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.

  • Chromatographic Conditions Optimization: Develop an HPLC method that achieves baseline separation between the intact this compound peak and the peaks of its degradation products. This typically involves optimizing the mobile phase composition, gradient, flow rate, and column temperature.

  • Detection Wavelength: Set the UV detector to the absorbance maximum of this compound (around 296 nm for the enolate form) or use a diode array detector (DAD) to monitor multiple wavelengths.[12][19][20][21][22]

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental_Workflow_Photostability cluster_prep 1. Sample Preparation cluster_measurement1 2. Initial Measurement cluster_exposure 3. UV Exposure cluster_measurement2 4. Final Measurement cluster_analysis 5. Data Analysis A Prepare this compound Formulation B Create Thin Film (PMMA Plate) A->B C Measure Initial UV Absorbance (A_initial) B->C D Irradiate with Solar Simulator C->D E Measure Final UV Absorbance (A_final) D->E F Calculate % Degradation E->F

Caption: Workflow for in vitro photostability testing of this compound formulations.

Gadusol_Stability_Factors cluster_factors Influencing Factors cluster_solutions Stabilization Strategies This compound This compound Stability Buffering pH Control (≥ 7) This compound->Buffering Antioxidants Antioxidants (e.g., Vit. C, Vit. E) This compound->Antioxidants Encapsulation Encapsulation (e.g., Liposomes) This compound->Encapsulation Chelators Chelating Agents (e.g., EDTA) This compound->Chelators pH pH pH->this compound determines form (enol vs. enolate) Oxygen Oxygen Oxygen->this compound causes oxidation UV_Light UV Light UV_Light->this compound causes photodegradation Metal_Ions Metal Ions Metal_Ions->this compound catalyze oxidation

Caption: Key factors influencing this compound stability and corresponding stabilization strategies.

References

Troubleshooting peak splitting in gadusol UPLC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak splitting during the UPLC-MS analysis of gadusol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a naturally occurring ultraviolet (UV) absorbing compound found in various marine organisms, such as fish eggs and algae.[1][2] It is of interest to researchers for its potential as a natural sunscreen and antioxidant.[1][3] Accurate analysis by UPLC-MS is crucial for studying its biosynthesis, stability, and potential applications in pharmaceuticals and cosmetics.[3]

Q2: What are the typical column chemistries used for this compound analysis?

A2: Due to its polar nature, this compound is commonly analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC). A Waters Acquity BEH Amide column is a frequently used stationary phase for this purpose. HILIC is suitable for retaining and separating highly polar compounds that show little or no retention on traditional reversed-phase columns like C18.[4]

Q3: My this compound peak is split. What are the most common general causes?

A3: Peak splitting in UPLC-MS can stem from several factors. These include issues with the column, such as contamination or a void at the inlet, improper sample solvent composition (e.g., a solvent much stronger than the mobile phase), sample overload, or problems with the instrument, like a blocked frit or a dirty mass spectrometer emitter.[5][6]

Q4: How does the pH of the mobile phase affect the analysis of this compound?

A4: The pH of the mobile phase is a critical parameter in the analysis of this compound due to its chemical structure. This compound has a pKa of approximately 4.25.[7] At a pH below this value, it will be in its neutral form, while at a higher pH, it will be in its deprotonated (enolate) form.[7][8] If the mobile phase pH is close to the pKa, both forms may exist in equilibrium, which can lead to peak splitting. The UV absorbance maximum of this compound is also pH-dependent, shifting from around 268 nm at acidic pH to 296 nm at neutral or alkaline pH.[3][7][8][9][10][11]

Troubleshooting Guide: Peak Splitting in this compound Analysis

Peak splitting can be a frustrating issue. This guide provides a systematic approach to identifying and resolving the root cause of this problem in your this compound UPLC-MS analysis.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak splitting.

G start Peak Splitting Observed check_all_peaks Are all peaks in the chromatogram split? start->check_all_peaks system_issue System-wide issue likely (pre-column) check_all_peaks->system_issue Yes single_peak_issue Analyte-specific issue likely (on-column or chemical) check_all_peaks->single_peak_issue No check_frit Check for blocked column frit system_issue->check_frit check_connections Inspect tubing and connections for dead volume system_issue->check_connections check_injector Check injector for blockage or carryover system_issue->check_injector solution_flush Reverse and flush column check_frit->solution_flush solution_replace_frit Replace frit check_frit->solution_replace_frit solution_remake_connections Remake connections check_connections->solution_remake_connections solution_clean_injector Clean injector check_injector->solution_clean_injector check_solvent Is the sample solvent stronger than the mobile phase? single_peak_issue->check_solvent check_pH Is the mobile phase pH close to this compound's pKa (~4.25)? single_peak_issue->check_pH check_overload Is the peak overloaded (fronting or tailing)? single_peak_issue->check_overload check_column_health Is the column old or contaminated? single_peak_issue->check_column_health solution_change_solvent Prepare sample in initial mobile phase or weaker solvent check_solvent->solution_change_solvent Yes solution_adjust_pH Adjust mobile phase pH to be at least 1.5-2 units away from pKa check_pH->solution_adjust_pH Yes solution_dilute_sample Dilute sample or reduce injection volume check_overload->solution_dilute_sample Yes solution_replace_column Replace column check_column_health->solution_replace_column Yes

Caption: Troubleshooting workflow for peak splitting.

Detailed Troubleshooting Steps

1. Problem: All Peaks are Split

This usually points to a problem that occurs before the analytical column.

  • Cause: Partially blocked column inlet frit.

    • Solution: Reverse and flush the column. If this does not resolve the issue, the frit may need to be replaced.[5]

  • Cause: Dead volume from improper connections.

    • Solution: Carefully re-examine all fittings and tubing between the injector and the column, ensuring there are no gaps.

  • Cause: Injector issues.

    • Solution: The injector rotor seal may be scratched or the needle could be partially blocked. Consult your instrument's manual for cleaning and maintenance procedures.[12]

2. Problem: Only the this compound Peak is Split

This suggests an issue related to the specific chemical properties of this compound and its interaction with the stationary and mobile phases.

  • Cause: Inappropriate Sample Solvent.

    • Explanation: In HILIC, water is considered the "strong" solvent. If your sample is dissolved in a solvent with a higher water content than your initial mobile phase, it can cause peak distortion and splitting.[13][14][15][16]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use a solvent with a high percentage of acetonitrile. You may also need to reduce your injection volume.[16]

  • Cause: Mobile Phase pH is too close to this compound's pKa.

    • Explanation: this compound has a pKa of approximately 4.25.[7] If the pH of your mobile phase is in the range of roughly 3.25 to 5.25, both the protonated and deprotonated forms of this compound can exist, leading to two distinct species being separated and appearing as a split peak.

    • Solution: Adjust the pH of your mobile phase to be at least 1.5 to 2 pH units away from the pKa. For example, a mobile phase pH of less than 2.5 or greater than 6.0 should ensure this compound is in a single ionic state.

  • Cause: Column Contamination or Degradation.

    • Explanation: Over time, columns can become contaminated with strongly retained compounds from previous injections, or the stationary phase can degrade, leading to poor peak shapes.

    • Solution: If the column is old or has been used with complex sample matrices, it may need to be replaced.

  • Cause: Co-elution with an Isomer or Related Compound.

    • Explanation: It is possible that what appears to be a split peak is actually two closely eluting compounds.

    • Solution: Try reducing the injection volume and concentration. If two distinct peaks begin to resolve, you will need to optimize your chromatographic method (e.g., gradient, temperature) to improve separation.[5]

This compound pH Equilibrium

The following diagram illustrates how pH affects the ionic state of this compound.

G cluster_0 Low pH (< 2.5) cluster_1 pH ~ 4.25 (pKa) cluster_2 High pH (> 6.0) gadusol_neutral This compound (Neutral Form) equilibrium This compound (Neutral) <=> Gadusolate (Anionic) (Potential for Peak Splitting) gadusol_neutral->equilibrium Increase pH gadusolate_anionic Gadusolate (Anionic Form) equilibrium->gadusolate_anionic Increase pH

Caption: pH-dependent equilibrium of this compound.

Data and Protocols

Table 1: Properties of this compound
PropertyValueSource
Molecular FormulaC₈H₁₂O₆[1][9][17]
Molecular Weight204.18 g/mol [9][17]
pKa~4.25[7]
UV λmax (acidic pH)~268 nm[7][8][9][10]
UV λmax (neutral pH)~296 nm[7][8][9][10]
Protocol 1: Sample Preparation
  • Extraction: If starting from biological material (e.g., fish embryos), extract with a solvent mixture such as 80:20 (v:v) methanol:water.

  • Centrifugation: Centrifuge the extract to pellet any solid debris.

  • Supernatant Collection: Carefully collect the supernatant containing the polar compounds, including this compound.

  • Solvent Exchange/Dilution (CRITICAL STEP):

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase conditions of your HILIC method (e.g., 95:5 acetonitrile:water). This step is crucial to prevent peak distortion.[13][14][15]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

Protocol 2: UPLC-MS Method for this compound Analysis

This protocol is a representative method and may require optimization for your specific instrument and application.

  • Instrumentation: Waters Acquity I-Class UPLC with a Xevo G2 QToF Mass Spectrometer (or equivalent).

  • Column: Waters Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Adjust pH if necessary to avoid pKa).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 95% B

    • 12.0 min: 70% B

    • 12.1 min: 95% B

    • 15.0 min: 95% B (Column re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 1-5 µL.

  • MS Detection:

    • Mode: Negative Ionization Electrospray (ESI-).

    • Mass Range: 50-500 Da.

    • Capillary Voltage: 2.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Expected Ion: [M-H]⁻ at m/z 203.05.[3][11]

References

Technical Support Center: Optimizing Gadusol Production in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for gadusol-producing yeast (Saccharomyces cerevisiae).

Frequently Asked Questions (FAQs)

Q1: What is the basic principle behind producing this compound in Saccharomyces cerevisiae?

A1: The production of this compound in S. cerevisiae is achieved through heterologous expression of the zebrafish biosynthetic pathway. This involves introducing a two-gene cassette that codes for the enzymes responsible for converting sedoheptulose-7-phosphate, an intermediate in the yeast's native pentose (B10789219) phosphate (B84403) pathway, into this compound.[1] Engineered yeast can then produce and secrete this UV-protective compound.

Q2: What are the key factors influencing the yield of this compound in yeast fermentation?

A2: The yield of this compound, like other secondary metabolites, is influenced by a combination of genetic and environmental factors. Key culture parameters to optimize include media composition (carbon and nitrogen sources), pH, temperature, and aeration.[2][3] Genetic factors such as the expression levels of the biosynthetic pathway genes also play a crucial role.

Q3: What is a typical starting point for culture media composition?

A3: A common starting point for S. cerevisiae cultivation for recombinant production is a defined minimal medium. This typically contains a carbon source like glucose, a nitrogen source such as ammonium (B1175870) sulfate (B86663) or urea, yeast nitrogen base without amino acids, and any necessary supplements to support the growth of the specific yeast strain being used.[2] For richer media, Yeast Extract Peptone Dextrose (YPD) is often used.

Q4: How does temperature affect this compound production?

A4: Temperature significantly impacts yeast metabolism and enzyme kinetics. While the optimal growth temperature for S. cerevisiae is around 30°C, a lower temperature (e.g., 20-25°C) may enhance the production of some heterologous proteins and secondary metabolites by reducing stress on the cellular machinery.[4][5] It is crucial to determine the optimal temperature for both yeast growth and this compound synthesis.

Q5: What is the optimal pH for this compound production?

A5: The optimal pH for S. cerevisiae growth and fermentation generally falls within the range of 4.0 to 6.0.[6] Maintaining a stable pH during fermentation is important, as significant deviations can inhibit growth and metabolic activity. The optimal pH for this compound production should be determined experimentally, as it can be product-specific.

Troubleshooting Guide

Issue 1: Low or No this compound Yield
Possible Causes Troubleshooting Steps
Inefficient Gene Expression - Verify the integrity of the expression cassette (e.g., sequencing).- Use strong, well-characterized promoters to drive the expression of the this compound biosynthetic genes.[7]- Consider codon optimization of the zebrafish genes for yeast expression.
Precursor Limitation - The precursor for this compound synthesis is sedoheptulose-7-phosphate, an intermediate of the pentose phosphate pathway (PPP).- Consider metabolic engineering strategies to increase the flux through the PPP. This could involve overexpressing key enzymes of the PPP.
Suboptimal Culture Conditions - Systematically optimize culture parameters such as temperature, pH, and aeration.[2][5]- Test different carbon and nitrogen sources in the culture medium.[8][9][10]
This compound Degradation or Export Issues - Analyze samples at different time points during fermentation to check for product degradation.- Investigate if the yeast strain is efficiently secreting this compound. If not, consider engineering transport mechanisms.
Issue 2: Inconsistent this compound Production Between Batches
Possible Causes Troubleshooting Steps
Inoculum Variability - Standardize the inoculum preparation procedure, including the age and density of the pre-culture.[3]
Media Component Variation - Use high-quality, certified media components to minimize batch-to-batch variability.
Plasmid Instability - If using a plasmid-based expression system, ensure consistent plasmid copy number and stability. Consider genomic integration of the expression cassette for improved stability.
Fluctuations in Fermentation Parameters - Ensure precise control and monitoring of temperature, pH, and dissolved oxygen throughout the fermentation process.
Issue 3: Poor Yeast Growth
Possible Causes Troubleshooting Steps
Media Deficiencies - Ensure the medium contains all essential nutrients, vitamins, and trace elements required for yeast growth.- Test supplementing the medium with yeast extract or peptone.[9]
Toxicity of this compound or Intermediates - Monitor cell viability during fermentation.- If toxicity is suspected, consider strategies to export the product more efficiently or use an inducible promoter system to separate the growth phase from the production phase.
Contamination - Regularly check for microbial contamination by microscopy and plating on selective media.

Data Presentation

Table 1: Effect of Culture Temperature on Metabolite Production (Hypothetical Data for this compound)
Temperature (°C)Specific Growth Rate (h⁻¹)This compound Titer (mg/L)
200.15120
250.25150
300.40100
350.3575

Caption: This table illustrates a potential relationship between culture temperature and this compound production, where a slightly lower temperature than the optimal growth temperature may favor higher product yield.

Table 2: Effect of Media Composition on this compound Yield (Hypothetical Data)
Carbon Source (20 g/L)Nitrogen Source (5 g/L)This compound Yield (mg/g DCW)
GlucoseAmmonium Sulfate8.5
GlucoseUrea9.2
GalactoseAmmonium Sulfate7.8
GalactoseUrea8.1

Caption: This table shows hypothetical data on how different carbon and nitrogen sources could influence the specific yield of this compound (milligrams of this compound per gram of dry cell weight).

Experimental Protocols

Protocol 1: Optimization of Culture Temperature
  • Inoculum Preparation: Inoculate a single colony of the this compound-producing yeast strain into 10 mL of appropriate liquid medium and grow overnight at 30°C with shaking.

  • Main Cultures: Inoculate 50 mL of fresh medium in 250 mL flasks to an initial OD₆₀₀ of 0.1 using the overnight pre-culture.

  • Incubation: Incubate the flasks at a range of different temperatures (e.g., 20°C, 25°C, 30°C, and 35°C) with constant agitation (e.g., 200 rpm).[5]

  • Sampling: Withdraw samples at regular intervals (e.g., every 12 hours) for 72-96 hours.

  • Analysis: Measure the optical density (OD₆₀₀) to monitor cell growth. Separate the supernatant from the cell pellet by centrifugation.

  • Quantification: Analyze the supernatant for this compound concentration using a suitable analytical method (e.g., HPLC).

Protocol 2: this compound Extraction and Quantification

This protocol is adapted from methods for extracting other secondary metabolites from yeast.

  • Sample Preparation: Centrifuge a known volume of yeast culture to pellet the cells. Wash the cell pellet with distilled water.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer. Disrupt the cells using methods such as bead beating with glass beads or enzymatic lysis with zymolyase.[11]

  • Extraction: Add a suitable organic solvent (e.g., a mixture of chloroform (B151607) and methanol) to the cell lysate to extract this compound.[12] Vortex vigorously and incubate.

  • Phase Separation: Centrifuge to separate the organic and aqueous phases. Collect the organic phase containing the this compound.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for analysis.

  • Quantification: Analyze the extracted this compound using High-Performance Liquid Chromatography (HPLC) with a UV detector, comparing the peak area to a standard curve of purified this compound.[1]

Mandatory Visualizations

Gadusol_Biosynthesis_Pathway Sedoheptulose-7-Phosphate Sedoheptulose-7-Phosphate Intermediate Intermediate Sedoheptulose-7-Phosphate->Intermediate EEVS This compound This compound Intermediate->this compound MT-Ox Pentose Phosphate Pathway Pentose Phosphate Pathway Pentose Phosphate Pathway->Sedoheptulose-7-Phosphate

Caption: Biosynthesis pathway of this compound from sedoheptulose-7-phosphate.

Optimization_Workflow cluster_0 Strain Engineering cluster_1 Culture Optimization cluster_2 Analysis Gene_Synthesis Gene Synthesis & Codon Optimization Plasmid_Construction Plasmid Construction Gene_Synthesis->Plasmid_Construction Yeast_Transformation Yeast Transformation Plasmid_Construction->Yeast_Transformation Media_Screening Media Component Screening Yeast_Transformation->Media_Screening Parameter_Optimization Parameter Optimization (pH, Temp, Aeration) Media_Screening->Parameter_Optimization Fermentation Shake Flask Fermentation Parameter_Optimization->Fermentation Quantification This compound Extraction & Quantification (HPLC) Fermentation->Quantification Quantification->Parameter_Optimization Iterative Refinement

Caption: Experimental workflow for optimizing this compound production in yeast.

References

Technical Support Center: Enhancing the Solubility of Gadusol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of gadusol, with a focus on strategies to increase its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

Q2: How does pH affect the solubility and stability of this compound?

The UV absorption spectrum of this compound is pH-dependent, which suggests that its solubility is also influenced by pH.[4][5][6] At an acidic pH (e.g., pH < 4.2), this compound has an absorption maximum at 268 nm, while in neutral to basic conditions (pH ≥ 7), the maximum shifts to 296 nm.[4][5][6] This shift is due to the deprotonation of the molecule at higher pH. The ionized form is generally more soluble in aqueous solutions. A patent for a topical formulation also notes that the stability of this compound is higher under acidic conditions.[7] Therefore, while increasing the pH might enhance solubility, it is crucial to consider the potential impact on stability for long-term storage.

Q3: What are the common strategies to increase the solubility of natural products like this compound?

Several techniques can be employed to enhance the solubility of natural compounds. These can be broadly categorized as physical and chemical modification methods. Common strategies include:

  • pH Adjustment: Modifying the pH of the solution to ionize the compound.

  • Co-solvency: Using a mixture of solvents to increase solubility.[8][9][10]

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins.[11][12][13][14]

  • Solid Dispersion: Dispersing the compound in a solid carrier matrix.[15][16][17][18][19][20]

  • Nanotechnology: Reducing particle size to the nanoscale through techniques like nanosuspension.[9][17][21][22][23]

  • Glycosylation: Attaching sugar moieties to the molecule to improve its hydrophilic character.[4][5][7][13][24]

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides specific troubleshooting advice and experimental protocols for researchers facing challenges with this compound solubility.

Issue 1: this compound precipitates from my aqueous buffer.

Possible Cause: The concentration of this compound exceeds its solubility in the current buffer conditions (pH, temperature, ionic strength).

Solutions:

  • Optimize pH:

    • Recommendation: Systematically evaluate the solubility of this compound across a range of pH values. Since this compound has an acidic proton, increasing the pH above its pKa should increase its solubility in aqueous media.

    • Experimental Protocol (pH Adjustment):

      • Prepare a series of buffers (e.g., citrate, phosphate (B84403), borate) with pH values ranging from 4 to 9.

      • Add an excess amount of this compound to a fixed volume of each buffer.

      • Stir the solutions at a constant temperature for 24 hours to ensure equilibrium is reached.

      • Centrifuge the samples to pellet the undissolved solid.

      • Carefully collect the supernatant and measure the concentration of dissolved this compound using UV-Vis spectrophotometry (measuring absorbance at ~296 nm for neutral/basic pH and ~268 nm for acidic pH).

      • Plot a graph of solubility (mg/mL or M) versus pH to determine the optimal pH for your desired concentration.

  • Utilize a Co-solvent:

    • Recommendation: For applications where the addition of an organic solvent is acceptable, a co-solvent system can significantly enhance solubility. Common biocompatible co-solvents include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[8][9][10]

    • Experimental Protocol (Co-solvency):

      • Prepare stock solutions of your chosen co-solvent (e.g., 100% ethanol, 100% propylene glycol).

      • Create a series of co-solvent mixtures with your aqueous buffer (e.g., 10%, 20%, 30%, 40%, 50% v/v co-solvent in buffer).

      • Determine the solubility of this compound in each co-solvent mixture using the method described in the pH adjustment protocol.

      • Select the co-solvent concentration that achieves the desired this compound solubility while being compatible with your experimental system.

Issue 2: I need a higher concentration of this compound in a solid formulation.

Possible Cause: The crystalline nature of this compound may limit its dissolution rate and apparent solubility.

Solutions:

  • Prepare a Solid Dispersion:

    • Recommendation: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility by converting it into an amorphous state and improving its wettability.[16][17][20] Common carriers include polyvinylpyrrolidone (B124986) (PVP) and polyethylene glycols (PEGs).[25]

    • Experimental Protocol (Solid Dispersion by Solvent Evaporation):

      • Select a suitable hydrophilic carrier (e.g., PVP K30, PEG 4000).

      • Choose a common solvent in which both this compound and the carrier are soluble (e.g., ethanol or a methanol/water mixture).

      • Dissolve this compound and the carrier in the solvent at different weight ratios (e.g., 1:1, 1:2, 1:4 drug-to-carrier).

      • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid film.

      • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

      • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of this compound.

      • Evaluate the dissolution rate of the prepared solid dispersion compared to pure this compound.

  • Formulate a Cyclodextrin (B1172386) Inclusion Complex:

    • Recommendation: Encapsulating this compound within the hydrophobic cavity of a cyclodextrin can increase its aqueous solubility and stability.[12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

    • Experimental Protocol (Cyclodextrin Complexation by Kneading):

      • Choose a suitable cyclodextrin (e.g., HP-β-CD).

      • Prepare a physical mixture of this compound and the cyclodextrin at various molar ratios (e.g., 1:1, 1:2).

      • Place the mixture in a mortar and add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol) to form a paste.

      • Knead the paste for 30-60 minutes.

      • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

      • Gently pulverize the dried complex and pass it through a sieve.

      • Determine the solubility and dissolution rate of the complex in your desired aqueous medium.

Data Presentation

Table 1: Influence of pH on this compound's UV-Visible Absorption Maximum

pH RangeAbsorption Maximum (λmax)Predominant Form
< 4.2~268 nmNeutral
≥ 7.0~296 nmAnionic (deprotonated)
(Data synthesized from[4][5][6])

Table 2: Common Strategies for Solubility Enhancement and Key Considerations

StrategyPrincipleCommon Excipients/MethodsAdvantagesDisadvantages
pH Adjustment Increase ionizationBuffers (citrate, phosphate)Simple, effective for ionizable compoundspH may affect stability and biocompatibility
Co-solvency Reduce solvent polarityEthanol, Propylene Glycol, PEG 400High solubilization capacityPotential for toxicity and precipitation upon dilution
Cyclodextrin Complexation Encapsulation of the drug moleculeHP-β-CD, β-CD, γ-CDIncreased solubility and stabilityLimited by complex stoichiometry and size of the drug
Solid Dispersion Conversion to amorphous state, improved wettabilityPVP, PEGs, HPMCEnhanced dissolution rate and bioavailabilityPotential for recrystallization during storage
Nanotechnology Increased surface areaNanosuspension, NanoemulsionsImproved dissolution velocity and saturation solubilityCan be complex to manufacture and characterize
Glycosylation Increased hydrophilicityEnzymatic or chemical addition of sugar moietiesSignificant increase in aqueous solubilityRequires chemical modification of the drug

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating key experimental and biological pathways relevant to working with this compound.

experimental_workflow Workflow for Selecting a this compound Solubility Enhancement Strategy start Start: this compound solubility issue identified check_ph Is pH adjustment a viable option for the application? start->check_ph adjust_ph Optimize pH for maximum solubility and stability check_ph->adjust_ph Yes check_organic_solvent Is the use of organic co-solvents permissible? check_ph->check_organic_solvent No end End: Optimized this compound Formulation adjust_ph->end use_cosolvent Screen co-solvents (e.g., Ethanol, PG, PEG) and optimize concentration check_organic_solvent->use_cosolvent Yes check_solid_formulation Is a solid formulation required? check_organic_solvent->check_solid_formulation No use_cosolvent->end solid_dispersion Prepare solid dispersion with a hydrophilic carrier (e.g., PVP, PEG) check_solid_formulation->solid_dispersion Yes check_solid_formulation->end No cyclodextrin Formulate a cyclodextrin inclusion complex (e.g., with HP-β-CD) solid_dispersion->cyclodextrin Alternative solid_dispersion->end cyclodextrin->end

Figure 1: A decision-making workflow for selecting an appropriate strategy to enhance the solubility of this compound based on experimental constraints.

gadusol_biosynthesis Biosynthetic Pathway of this compound in Vertebrates enzyme enzyme substrate Sedoheptulose 7-phosphate (from Pentose (B10789219) Phosphate Pathway) eevs EEVS (2-epi-5-epi-valiolone synthase) substrate->eevs intermediate1 2-epi-5-epi-valiolone mt_ox MT-Ox (Methyltransferase-Oxidoreductase) intermediate1->mt_ox intermediate2 4-deoxythis compound product This compound intermediate2->product eevs->intermediate1 mt_ox->intermediate2

Figure 2: The two-step enzymatic pathway for the biosynthesis of this compound in vertebrates, starting from a substrate derived from the pentose phosphate pathway.[1][26]

References

Preventing degradation of gadusol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of gadusol during storage and to offer troubleshooting assistance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a natural compound found in various marine organisms that exhibits strong ultraviolet (UV) absorbing and antioxidant properties.[1][2] Its stability is crucial for maintaining its efficacy as a potential sunscreen agent and antioxidant in research and pharmaceutical applications.[3][4] Degradation can lead to a loss of these protective functions.

Q2: What are the main factors that can cause this compound to degrade during storage?

A2: The primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), elevated temperatures (thermal degradation), non-optimal pH conditions, and oxidation.[5][6]

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is significantly influenced by pH. This compound exists in two forms: a neutral form (this compound) at acidic pH and an enolate form (gadusolate) at neutral to alkaline pH (pKa ≈ 4.25).[3][7] The gadusolate form, which is predominant at physiological pH (pH ≥ 7), is considerably more photostable than the neutral form.[3]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is susceptible to photodegradation, especially in its neutral form at acidic pH.[3] Exposure to UV radiation can lead to a loss of its UV-absorbing capabilities.

Q5: What is the recommended way to store this compound to ensure its stability?

A5: To maximize stability, this compound should be stored protected from light, at low temperatures, and at an appropriate pH. For long-term storage, it is advisable to store this compound as a dry powder at -20°C or below in a light-protected, airtight container. If in solution, storage at -80°C is recommended. Storing this compound solutions under acidic conditions (e.g., pH 2.5) in the dark has been shown to retain high activity.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Loss of UV absorbance or antioxidant activity in my this compound sample. 1. Photodegradation: The sample was exposed to light. 2. Thermal Degradation: The sample was stored at too high a temperature. 3. Incorrect pH: The solution pH was not optimal for stability. 4. Oxidation: The sample was exposed to air for a prolonged period.1. Always store this compound solutions in amber vials or wrapped in aluminum foil to protect from light.[6] 2. Store stock solutions at -80°C and solid samples at -20°C. Avoid repeated freeze-thaw cycles. 3. For photostability, maintain a pH of 7 or higher. For storage in the dark, acidic conditions (pH 2.5) can be used. 4. Purge solutions with an inert gas like nitrogen or argon before sealing the container to minimize oxidation.
My this compound solution has changed color (e.g., turned yellowish/brownish). Oxidation and Degradation: Discoloration is often a sign of oxidation and the formation of degradation products like quinones.[8]1. Discard the discolored solution as it likely contains degradation products that can interfere with your experiments. 2. Prepare fresh solutions and ensure proper storage under an inert atmosphere and protected from light.
I see precipitates forming in my this compound solution upon storage. 1. Solubility Issues: The concentration of this compound may be too high for the chosen solvent, especially at low temperatures. 2. Degradation: Some degradation products may be less soluble.1. Try preparing a more dilute stock solution. Ensure the solvent is appropriate for this compound. 2. If precipitation occurs in a previously clear solution, it may indicate degradation. It is advisable to prepare a fresh solution.
Inconsistent results in my experiments using this compound. Sample Degradation: The potency of your this compound sample may be decreasing over time due to improper storage.1. Implement a strict storage protocol as recommended. 2. Aliquot your stock solution into smaller, single-use vials to avoid contaminating the entire stock and to minimize freeze-thaw cycles. 3. Periodically check the purity and concentration of your stock solution using HPLC-UV.

Quantitative Data on this compound Stability

The following tables summarize the available quantitative data on the stability of this compound under different conditions.

Table 1: Photodegradation Quantum Yields of this compound at Different pH Values

FormpHWavelength of Maximum Absorption (λmax)Photodegradation Quantum Yield (Φ)Reference
This compound (neutral)2.5268 nm3.64 x 10⁻²[3]
Gadusolate (enolate)7.0296 nm1.38 x 10⁻⁴[3]

Higher photodegradation quantum yield indicates lower photostability.

Experimental Protocols

Protocol 1: General Stability Testing of this compound

This protocol is based on ICH guidelines for stability testing and can be adapted for real-time and accelerated stability studies.[9][10]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol/water mixture) at a known concentration.

  • Adjust the pH of the solution if required for the study (e.g., pH 2.5, 7.0, and 9.0).

  • Dispense the solution into amber glass vials to protect from light.

  • For solid-state stability, weigh a precise amount of this compound powder into amber glass vials.

2. Storage Conditions:

  • Long-Term (Real-Time) Stability:

    • Store samples at the intended long-term storage temperature (e.g., 5°C ± 3°C or 25°C ± 2°C) and relative humidity (e.g., 60% ± 5% RH).[1]

  • Accelerated Stability:

    • Store samples at elevated temperatures (e.g., 40°C ± 2°C and 50°C ± 2°C) and relative humidity (e.g., 75% ± 5% RH).[10]

  • Photostability:

    • Expose samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[11][12]

    • Include dark controls (samples wrapped in aluminum foil) stored under the same conditions to differentiate between light-induced and thermal degradation.[13]

3. Testing Intervals:

  • Long-Term Stability: 0, 3, 6, 9, 12, 18, 24, and 36 months.[9]

  • Accelerated Stability: 0, 1, 3, and 6 months.[10]

  • Photostability: Test after the full exposure period.

4. Analytical Method:

  • Use a validated stability-indicating HPLC-UV method for the quantification of this compound.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a common starting point for reverse-phase chromatography of similar compounds.

  • Column: C18 column (e.g., 2.1 × 100 mm, 1.7 µm).

  • Detection: Monitor the UV absorbance at the λmax of this compound (e.g., 268 nm for acidic pH or 296 nm for neutral/alkaline pH).[3]

  • Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Analysis of Degradation Products

1. Forced Degradation:

  • Subject this compound to forced degradation conditions to generate degradation products. This includes exposure to strong acid (e.g., 1M HCl), strong base (e.g., 1M NaOH), oxidizing agent (e.g., 3% H₂O₂), high heat, and intense light.[14]

2. Analysis:

  • Analyze the stressed samples using HPLC coupled with mass spectrometry (LC-MS/MS) to identify the mass of the degradation products.[15][16]

  • Further structural elucidation can be performed using techniques like high-resolution mass spectrometry and NMR spectroscopy.

Visualizations

Signaling Pathway: Keap1-Nrf2 Antioxidant Response

This compound's antioxidant properties are relevant to cellular pathways that manage oxidative stress. The Keap1-Nrf2 pathway is a key regulator of the antioxidant response in cells. While not a direct degradation pathway for this compound itself, it illustrates the biological context in which antioxidants like this compound may play a role.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates This compound This compound (Antioxidant) This compound->Oxidative_Stress Scavenges Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ubiquitin Ubiquitin Nrf2->Ubiquitin Ubiquitination Nrf2_p p-Nrf2 (Active) Nrf2->Nrf2_p Phosphorylation & Stabilization Proteasome Proteasome Degradation Ubiquitin->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_p->ARE Translocates to Nucleus & Binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Provides Stability_Testing_Workflow start Start: Define Stability Study Parameters (e.g., solid vs. solution, pH, concentration) prep Prepare this compound Samples (aliquot into appropriate vials) start->prep storage Place Samples in Stability Chambers prep->storage long_term Long-Term Storage (e.g., 25°C/60% RH) storage->long_term Condition 1 accelerated Accelerated Storage (e.g., 40°C/75% RH) storage->accelerated Condition 2 photostability Photostability Exposure (ICH Q1B guidelines with dark control) storage->photostability Condition 3 sampling Pull Samples at Pre-defined Time Points long_term->sampling accelerated->sampling photostability->sampling analysis Analyze Samples by HPLC-UV (Quantify remaining this compound) sampling->analysis degradation_analysis Analyze for Degradation Products (HPLC-MS/MS) analysis->degradation_analysis If degradation > threshold data_analysis Data Analysis (Calculate degradation rates, identify trends) analysis->data_analysis arrhenius Arrhenius Plot (for thermal data) (Predict shelf-life) data_analysis->arrhenius If sufficient thermal data report Generate Stability Report (Summarize findings, establish shelf-life and storage conditions) data_analysis->report end End report->end

References

Technical Support Center: Addressing Matrix Effects in Gadusol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate matrix effects during the quantitative analysis of gadusol by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification by LC-MS?

A1: In LC-MS analysis, the "matrix" consists of all components within a sample apart from the analyte of interest, this compound.[1] For this compound, this often includes salts, lipids, proteins, and other endogenous compounds from biological sources like fish roe or embryo homogenates.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[4] This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), which significantly compromises the accuracy, precision, and sensitivity of quantitative results.[1][2][5]

Q2: What are the common signs that matrix effects are impacting my this compound analysis?

A2: Key indicators of matrix effects in your this compound assay include:

  • Poor reproducibility and high variability in results, especially for quality control (QC) samples across different batches.[1][2]

  • Inaccurate quantification, leading to significant variations in concentration measurements.[2]

  • Non-linear calibration curves.[2]

  • A noticeable decrease in the assay's sensitivity or poor signal-to-noise ratios.[2][4]

  • Shifting retention times for this compound, which can be caused by column contamination from the matrix.[6]

Q3: How can I definitively identify and quantify matrix effects in my experiment?

A3: Two primary methods are used to assess matrix effects:

  • Quantitative Assessment: This is the most common method and involves calculating the Matrix Factor (MF). It compares the response of this compound spiked into a blank matrix extract (after the extraction process) with its response in a pure, neat solvent.[1][2] An MF value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.

  • Post-Column Infusion: This is a qualitative technique used to pinpoint the retention times where ion suppression or enhancement occurs. A constant flow of a this compound standard solution is infused into the mass spectrometer after the analytical column.[1][7] A blank matrix extract is then injected. Any dip or rise in the constant this compound signal baseline reveals the presence of interfering components at that specific time in the chromatogram.[1]

Q4: My this compound signal is highly variable between samples. How can I improve reproducibility?

A4: Signal variability is a classic sign of inconsistent matrix effects.[1] To improve reproducibility, focus on the following:

  • Optimize Sample Preparation: This is the most critical step.[4] Implement more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering matrix components before injection.[1][2]

  • Improve Chromatography: Adjust your LC method to better separate this compound from the regions where matrix components elute. This can involve modifying the mobile phase gradient, changing the pH, or trying a different column chemistry.[1][4]

  • Use an Appropriate Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for this compound is the gold standard for correcting variability.[4][8] The SIL standard co-elutes and experiences the same matrix effects as this compound, allowing for reliable normalization and highly accurate quantification.[8][9]

Q5: What is the best way to correct for matrix effects in this compound quantification?

A5: The most effective and widely recognized method for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[4][8] A SIL-IS is a version of this compound where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N). It is chemically identical to this compound and will behave the same way during extraction and chromatographic separation.[8] Because it co-elutes with the analyte, it is subjected to the very same ion suppression or enhancement, providing the most accurate correction for any signal variations.[4][9]

Q6: I don't have a stable isotope-labeled standard for this compound. What are my alternatives?

A6: While a SIL-IS is ideal, other effective strategies exist:

  • Standard Addition: This method involves dividing an unknown sample into several aliquots and spiking each with a known, increasing concentration of a this compound standard.[2][4] By plotting the instrument response against the added concentration, the original concentration can be determined from the x-intercept. This method is accurate but requires more sample and is more labor-intensive.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples (e.g., extract from a this compound-free fish embryo). This helps to ensure that the standards experience the same matrix effects as the samples, improving accuracy.

  • Thorough Sample Cleanup: Invest heavily in optimizing your sample preparation protocol to remove as many interfering compounds as possible.[4][7]

Troubleshooting Guides and Data Interpretation

Guide 1: Interpreting Quantitative Matrix Effect Data

To systematically evaluate the impact of the matrix, three key parameters are calculated: Matrix Factor (MF), Recovery Efficiency (RE), and Process Efficiency (PE).

Table 1: Interpretation of Matrix Effect, Recovery, and Process Efficiency

ParameterFormulaCalculationIdeal ValueInterpretation of Deviation
Matrix Factor (MF) MF = B / ACompares the peak area of an analyte spiked post-extraction (B) to the peak area in a neat solvent (A).1 (or 100%)MF < 1: Ion SuppressionMF > 1: Ion Enhancement
Recovery Efficiency (RE) RE = C / BCompares the peak area of an analyte spiked pre-extraction (C) to the peak area of an analyte spiked post-extraction (B).1 (or 100%)RE < 1: Analyte loss during the sample extraction and preparation process.
Process Efficiency (PE) PE = C / ACompares the peak area of an analyte spiked pre-extraction (C) to the peak area in a neat solvent (A). It combines MF and RE.1 (or 100%)PE < 1: Indicates a combination of analyte loss during sample preparation and/or ion suppression.[2]

Based on procedures outlined in technical guides.[2]

Guide 2: Comparison of Mitigation Strategies

Choosing the right strategy depends on available resources, sample complexity, and the required level of accuracy.

Table 2: Comparison of Strategies to Mitigate Matrix Effects

StrategyPrincipleProsCons
Sample Dilution Reduces the concentration of both this compound and interfering matrix components.[1]Simple, fast, and can be effective for highly concentrated samples.May reduce this compound concentration below the limit of quantification (LOQ).
Optimized Sample Cleanup (SPE/LLE) Physically removes interfering matrix components prior to LC-MS analysis.[2][4]Highly effective at reducing matrix effects; can increase assay sensitivity.Can be time-consuming, requires method development, and may lead to analyte loss.
Chromatographic Separation Modifies the LC method to separate the elution of this compound from interfering compounds.[1]Avoids additional sample preparation steps.May require significant method development and longer run times.
Matrix-Matched Calibration Prepares calibrators in a blank matrix to mimic the effect seen in samples.Compensates for matrix effects without altering the sample preparation workflow.Difficult to obtain a truly "blank" matrix; variability between matrix lots can be an issue.
Standard Addition Spikes known amounts of standard into sample aliquots to create a calibration curve within the sample itself.[2][4]Highly accurate for individual samples as it corrects for sample-specific matrix effects.Labor-intensive, consumes more sample, and is not practical for high-throughput analysis.
Stable Isotope-Labeled IS (SIL-IS) An ideal internal standard that co-elutes and experiences the same matrix effects as this compound.[4][8]Considered the "gold standard"; provides the most accurate correction for both matrix effects and extraction variability.[4][9]Can be very expensive and may not be commercially available for novel compounds like this compound.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol allows for the calculation of MF, RE, and PE.

Materials:

  • This compound standard solution of a known concentration.

  • Blank matrix (e.g., fish roe or embryo homogenate from a species known not to produce this compound).

  • Solvents for extraction and reconstitution (e.g., 80:20 methanol:water, 95% acetonitrile (B52724) with 0.1% formic acid).[10][11]

  • LC-MS system.

Procedure:

  • Prepare Three Sample Sets at low, medium, and high concentrations relevant to your expected sample range:

    • Set A (Neat Solution): Spike the this compound standard into your final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process at least six different lots of blank matrix through your entire extraction procedure. Spike the this compound standard into the final, clean extracts.[1]

    • Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix before starting the extraction procedure.[2]

  • Analyze Samples: Inject all three sets into the LC-MS system and record the peak areas for this compound.

  • Calculate Results: Use the average peak areas from each set to calculate MF, RE, and PE using the formulas in Table 1.

Protocol 2: Post-Column Infusion for Qualitative Identification

This protocol helps visualize where in the chromatogram matrix effects occur.

Materials:

  • This compound standard solution (e.g., 100 ng/mL).

  • Syringe pump.

  • T-connector.

  • LC-MS system.

  • Extracted blank matrix sample.

Procedure:

  • Set up the Infusion: Use a syringe pump to deliver a constant, low flow (e.g., 5-10 µL/min) of the this compound standard solution. Connect this flow to the LC eluent stream between the analytical column and the mass spectrometer's ion source using a T-connector.[1]

  • Equilibrate the System: Allow the infused this compound signal to stabilize, creating a constant, elevated baseline in your mass spectrometer's data acquisition software.

  • Inject Blank Matrix Extract: While continuously monitoring the this compound signal, inject a prepared sample of extracted blank matrix.

  • Monitor the Signal: Observe the baseline of the infused this compound signal throughout the chromatographic run. A significant drop in the baseline indicates a zone of ion suppression, while a rise indicates ion enhancement.[1] This information can be used to adjust your chromatographic method to move the this compound peak away from these zones.

Protocol 3: Example this compound Extraction from Fish Embryos

This is a basic extraction protocol adapted from published methods for polar compounds in zebrafish embryos.[10][11]

Materials:

  • Fish embryos (e.g., 25 embryos).

  • Microfuge tubes and pestles.

  • Extraction solvent: 80:20 (v/v) methanol:water.

  • Centrifuge.

Procedure:

  • Place approximately 25 embryos into a microfuge tube.

  • Carefully remove all excess water with a pipette.

  • Add 100 µL of the 80:20 methanol:water extraction solvent.

  • Thoroughly homogenize the embryos using a microfuge pestle for about 15-20 seconds.

  • Allow the extraction to proceed for at least 15 minutes at room temperature.

  • Centrifuge the sample at high speed (e.g., 12,000 x g) for 10 minutes to pellet cellular debris.

  • Carefully collect the clear supernatant, which contains the extracted this compound, for LC-MS analysis.

Visualized Workflows and Concepts

G cluster_start Start: this compound Quantification Issues cluster_diagnose Phase 1: Diagnosis cluster_evaluate Phase 2: Evaluation cluster_mitigate Phase 3: Mitigation cluster_correct Phase 4: Correction (Gold Standard) cluster_end End Goal start Poor Reproducibility or Inaccurate Quantification assess Perform Quantitative Matrix Effect Assessment (Protocol 1) start->assess post_infusion Optional: Post-Column Infusion to Identify Interference Zones (Protocol 2) assess->post_infusion evaluate Is Matrix Effect > 15-20%? (i.e., MF is not 0.8-1.2) assess->evaluate mitigate Implement Mitigation Strategy evaluate->mitigate Yes end_node Achieve Accurate and Reproducible Quantification evaluate->end_node No strat1 Improve Sample Cleanup (SPE or LLE) mitigate->strat1 strat2 Optimize Chromatography mitigate->strat2 strat3 Use Matrix-Matched Calibration mitigate->strat3 correct Use Stable Isotope-Labeled Internal Standard (SIL-IS) mitigate->correct If available strat1->end_node strat2->end_node strat3->end_node correct->end_node

Caption: Workflow for diagnosing and addressing matrix effects.

G cluster_lc LC Separation cluster_ms Mass Spectrometer Ion Source cluster_quant Quantification lc_col LC Column This compound This compound (Analyte) lc_col->this compound Co-elution sil_is SIL-IS lc_col->sil_is matrix Matrix Interference lc_col->matrix ion_source Ionization Process This compound->ion_source sil_is->ion_source matrix->ion_source Suppresses Signal detector Detector Signal ion_source->detector Variable Signal (due to matrix) ratio Calculate Ratio: (this compound Signal / SIL-IS Signal) detector->ratio result Accurate Concentration ratio->result

Caption: Principle of a Stable Isotope-Labeled Internal Standard.

G lc LC System (Pump & Autosampler) column Analytical Column lc->column Sample Injection (Blank Matrix) tee column->tee Separated Matrix Components ms Mass Spectrometer tee->ms Combined Flow pump Syringe Pump with This compound Standard pump->tee Constant Infusion

Caption: Post-column infusion experimental setup.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CRISPR-Cas9 for editing genes involved in the gadusol synthesis pathway in zebrafish. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How do I design high-efficiency single guide RNAs (sgRNAs) for targeting this compound-related genes in zebrafish?

A1: The design of your sgRNA is a critical factor for successful gene editing. For optimal sgRNA design, it is recommended to use web-based tools like CRISPRscan, which has been optimized for zebrafish.[1][2][3] Key considerations include:

  • High On-Target Scores: Select sgRNAs with a high CRISPRscan score, ideally above 55, and preferably greater than 70.[1]

  • Target Site Proximity: Choose sgRNAs that are in close proximity to your desired editing site within the target gene.[1]

  • Minimal Off-Target Effects: Utilize tools that predict and help minimize potential off-target sites.[4]

  • GC Content: Aim for a GC content in your sgRNA sequence that enhances targeting efficiency.[5]

Q2: What are the key genes in the zebrafish this compound biosynthesis pathway to target?

A2: The biosynthesis of this compound in zebrafish from the primary metabolite sedoheptulose-7-phosphate involves two key enzymes.[6] These are the primary targets for gene editing to study the function of this compound. The genes encoding these enzymes are:

  • EEVS-like enzyme: A dehydroquinate synthase-like enzyme.[6]

  • MT-Ox enzyme: An enzyme with methyltransferase- and oxidoreductase-like domains.[6]

Recent research has demonstrated that mutating an enzyme involved in this compound biosynthesis leads to an increase in UVB-induced DNA damage, highlighting its role as a maternally provided sunscreen for embryos.[7][8]

Q3: What is the most effective method for delivering the Cas9/sgRNA complex into zebrafish embryos?

A3: Microinjection of the Cas9/sgRNA ribonucleoprotein (RNP) complex into one-cell stage zebrafish embryos is the most common and effective method.[9][10][11] This approach has been shown to be more efficient than injecting Cas9 mRNA.[11]

Recommended Microinjection Concentrations for Zebrafish Embryos

ComponentConcentrationReference
Cas9 Protein200 - 800 pg/nL[11][12][13][14]
sgRNA200 - 400 pg/nL[11][14]
Injection Volume1 - 3 nL[9][10][11][15]

Q4: How can I assess the efficiency of my CRISPR-Cas9 gene editing?

A4: Several methods can be used to evaluate the efficiency of your gene editing experiment. A common and relatively quick method is the T7 Endonuclease I (T7E1) assay, which detects mismatches in heteroduplex DNA formed from wild-type and mutated DNA strands.[16][17] For more precise quantification and characterization of the edits, Sanger sequencing of the target locus from a pool of embryos or individual larvae is recommended.[11] High-throughput sequencing can also be employed for a more comprehensive analysis of on-target and off-target mutations.[1][3]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or no cutting efficiency - Suboptimal sgRNA design. - Inefficient delivery of Cas9/sgRNA.[18] - Poor quality of Cas9 protein or sgRNA. - Incorrect injection timing.- Redesign sgRNAs using zebrafish-optimized tools like CRISPRscan.[1][2][3] Test 3-5 different sgRNAs for your target.[18] - Optimize microinjection parameters (concentration, volume).[11][12][13][14] - Use high-quality, nuclease-free reagents. Consider using commercially synthesized sgRNAs, which may have higher activity than in vitro transcribed ones.[19] - Ensure injection is performed at the one-cell stage.[9][10][20]
High embryo mortality or developmental defects - Toxicity from high concentrations of Cas9/sgRNA.[11][14] - Physical damage from microinjection. - Off-target effects leading to lethality.[3]- Perform a titration experiment to determine the optimal, non-toxic concentrations of Cas9 and sgRNA.[12][13] - Practice microinjection technique to minimize embryo damage. - Design sgRNAs with high specificity to minimize off-target effects.[4]
Low rate of germline transmission - Mosaicism in the F0 generation.[21] - The desired mutation is not present in the germ cells of the F0 founder fish.- Reduce mosaicism by targeting Cas9 to the germline, which can also increase viability.[1][2][3] - Screen a larger number of F0 founders to identify those with germline transmission of the mutation. - Outcross F0 founders and screen F1 progeny for the desired edit.
Inefficient Homology Directed Repair (HDR) - NHEJ pathway is more active than HDR in zebrafish embryos.[22][23] - Suboptimal design of the donor repair template.[23][24]- Use chemical modulators to enhance HDR. For instance, the NHEJ inhibitor NU7441 has been shown to increase HDR efficiency by up to 13.4-fold.[25][22] - Optimize the donor template design. For large insertions, plasmids with long homology arms (800+ bp) may be necessary.[23][24] For smaller edits, single-stranded oligonucleotides (ssODNs) can be effective.[24][26]

Experimental Protocols

Protocol 1: In Vitro Synthesis of sgRNA

This protocol is based on the AmpliScribe-T7 Flash Transcription kit.[1]

  • Template Preparation: Generate a DNA template for your sgRNA. This is typically done by PCR using a forward primer containing a T7 promoter, the sgRNA target sequence, and a universal reverse primer.

  • In Vitro Transcription (IVT) Reaction Setup: At room temperature, combine the following reagents. It is crucial that the reaction buffer is at room temperature to prevent precipitation of the template DNA.[1]

    • 10x Reaction Buffer

    • ATP, CTP, GTP, UTP solutions

    • sgRNA DNA template (~120–150 ng)[1]

    • T7 RNA Polymerase

  • Incubation: Incubate the reaction at 37°C for 5-6 hours.[1]

  • DNase Treatment: Add TURBO DNase to the reaction and incubate at 37°C for 20 minutes to remove the DNA template.[1]

  • sgRNA Purification:

    • Add RNase/DNase-free water.

    • Precipitate the sgRNA by adding 3 M sodium acetate (B1210297) (pH 5.2) and 100% ethanol.[1]

    • Incubate at -80°C for at least 1 hour.[1]

    • Centrifuge at 16,100g for 30 minutes at 4°C to pellet the sgRNA.[1]

    • Wash the pellet with 70% ethanol.

    • Air dry the pellet and resuspend in RNase/DNase-free water.

  • Quantification: Determine the concentration of your sgRNA using a spectrophotometer. A typical yield is around 100 µg.[1]

Protocol 2: Zebrafish Embryo Microinjection
  • Prepare the Injection Mix: On the day of injection, thaw the sgRNA and Cas9 protein on ice.[11][14]

    • Combine Cas9 protein and sgRNA to the desired final concentrations (see table above).

    • Incubate at 37°C for 10 minutes to allow the formation of the RNP complex.[9][10]

    • Add Phenol Red to a final concentration of 0.05% to visualize the injection solution.[11][20]

  • Prepare Embryos: Collect freshly fertilized zebrafish embryos at the one-cell stage.

  • Microinjection:

    • Load a microinjection needle with 0.5–1 µL of the injection mix.[15]

    • Align the embryos in a trench on an agarose (B213101) plate.

    • Using a micromanipulator, inject 1-3 nL of the RNP complex into the yolk of each embryo.[9][10][11][15]

  • Incubation: Transfer the injected embryos to a petri dish with E3 medium and incubate at 28.5°C.

Protocol 3: T7 Endonuclease I (T7E1) Assay for Mutation Detection
  • Genomic DNA Extraction: At 24-48 hours post-fertilization, isolate genomic DNA from a pool of 5-10 embryos.[9][10]

  • PCR Amplification:

    • Amplify the genomic region surrounding the target site using PCR. Design primers to generate a PCR product of 400-1000 bp.[17]

  • Heteroduplex Formation:

    • Denature the PCR product at 95°C for 5-10 minutes.

    • Slowly re-anneal the DNA by gradually cooling the sample to room temperature. This allows for the formation of heteroduplexes between wild-type and mutated DNA strands.[17]

  • T7E1 Digestion:

    • Incubate the re-annealed PCR product with T7 Endonuclease I at 37°C for 15-20 minutes. The enzyme will cleave at the mismatch sites in the heteroduplexes.[17]

  • Gel Electrophoresis:

    • Analyze the digested PCR products on a 2-2.5% agarose gel.[17]

    • The presence of cleaved DNA fragments in addition to the undigested PCR product indicates successful gene editing.

Visualizations

G cluster_design Phase 1: Design & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Validation cluster_outcome Phase 4: Outcome sgRNA_design sgRNA Design (CRISPRscan) sgRNA_synthesis sgRNA Synthesis (In Vitro Transcription) sgRNA_design->sgRNA_synthesis gadusol_target Target Gene Selection (e.g., EEVS, MT-Ox) gadusol_target->sgRNA_design rnp_formation RNP Complex Formation sgRNA_synthesis->rnp_formation cas9_prep Cas9 Protein Preparation cas9_prep->rnp_formation microinjection Microinjection into Zebrafish Embryos rnp_formation->microinjection incubation Embryo Incubation microinjection->incubation gDNA_extraction Genomic DNA Extraction incubation->gDNA_extraction pcr PCR Amplification of Target Locus gDNA_extraction->pcr t7e1 T7E1 Assay pcr->t7e1 sequencing Sanger/NGS Sequencing pcr->sequencing validation Validation of Gene Edit t7e1->validation sequencing->validation phenotype Phenotypic Analysis validation->phenotype

Caption: Experimental workflow for CRISPR-Cas9 gene editing in zebrafish.

Gadusol_Pathway S7P Sedoheptulose-7-Phosphate Intermediate Intermediate Compound S7P->Intermediate Catalyzed by This compound This compound Intermediate->this compound Catalyzed by EEVS EEVS-like Enzyme EEVS->S7P MTOx MT-Ox Enzyme MTOx->Intermediate

Caption: Simplified this compound biosynthesis pathway in zebrafish.

References

Technical Support Center: Purification of Synthesized Gadusol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of gadusol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final this compound sample has low purity after initial purification. What are the common impurities I should be looking for?

A1: Impurities in synthesized this compound can originate from the synthetic route (enzymatic or recombinant) and the host organism if applicable. Common impurities to consider are:

  • Unreacted Precursors:

    • Sedoheptulose 7-phosphate (SH7P)

    • S-adenosylmethionine (SAM)

    • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Reaction Intermediates & Related Compounds:

  • Host-Related Impurities (if using recombinant systems like S. cerevisiae):

Q2: I am observing a low yield of this compound after purification. What are the potential causes and solutions?

A2: Low yield can be due to issues in the synthesis or purification steps. Here’s a troubleshooting guide:

Potential Cause Recommended Solution
Inefficient Cell Lysis Ensure complete cell disruption to release the synthesized this compound. For yeast, methods like glass bead milling or enzymatic lysis with zymolyase are common.[4]
This compound Degradation This compound is sensitive to pH. Maintain appropriate pH during extraction and purification. Its UV absorbance maximum shifts from ~268 nm at acidic pH to ~296 nm at neutral or basic pH, which can be used to monitor its stability.[6]
Suboptimal Chromatography Conditions Optimize your chromatography protocol. This includes the choice of resin, buffer pH, and elution gradient. For ion-exchange chromatography, ensure the pH of your loading buffer allows for efficient binding of this compound to the resin.
Protein Precipitation If co-purifying with proteins, this compound might be lost during protein precipitation steps. Analyze the precipitate to check for lost product.
Sample Overload on Column Overloading a chromatography column can lead to poor separation and loss of product in the flow-through. Try reducing the sample load.

Q3: My HPLC analysis shows a peak that co-elutes with this compound. How can I improve the separation?

A3: Co-elution suggests that the impurity has similar properties to this compound under the current chromatography conditions. To improve separation:

  • Adjust the Mobile Phase:

    • Change the organic modifier: If you are using acetonitrile (B52724), try methanol, or vice-versa. The different selectivities of these solvents can alter the elution profile.[7]

    • Modify the pH: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can change the ionization state of this compound and some impurities, leading to better separation on a reverse-phase column.[1]

  • Alter the Stationary Phase: If using a standard C18 column, consider a different reverse-phase column, such as a Phenyl-Hexyl column, which provides different selectivity based on aromatic interactions.[8]

  • Optimize the Gradient: A shallower elution gradient can increase the resolution between closely eluting peaks.

  • Employ a Different Chromatography Technique: If reverse-phase HPLC is insufficient, consider using an orthogonal technique like ion-exchange chromatography before the HPLC step to remove the interfering impurity.

Data on Purification Methods

Purification Method Purity (% by HPLC) Overall Yield (%) Throughput Notes
Anion Exchange Chromatography Enter your data hereEnter your data heree.g., Low, Medium, HighEffective for separating this compound from neutral or positively charged impurities.
Reverse-Phase HPLC (C18) Enter your data hereEnter your data heree.g., Low, Medium, HighGood for separating based on hydrophobicity.
Solid-Phase Extraction (SPE) Enter your data hereEnter your data heree.g., Low, Medium, HighUseful for initial cleanup and concentration.
Multi-step (e.g., IEX followed by RP-HPLC) Enter your data hereEnter your data heree.g., Low, Medium, HighOften required to achieve high purity.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from a published method for the in vitro synthesis of this compound.[1]

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components:

    • Potassium phosphate buffer (10 mM, pH 7.4)

    • Sedoheptulose 7-phosphate (SH7P) (5 mM)

    • NAD+ (2 mM)

    • CoCl2 (0.2 mM)

    • Cell-free extract containing 2-epi-5-epi-valiolone synthase (EEVS) (40 μl)

  • First Incubation: Incubate the mixture at 30°C for 6 hours.

  • Addition of Second Enzyme and Substrate: Add S-adenosylmethionine (SAM) to a final concentration of 5.5 mM and the cell-free extract containing methyltransferase-oxidoreductase (MT-Ox) (30 μl).

  • Second Incubation: Continue incubation at 30°C for another 6-12 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of acetonitrile or by flash freezing.

  • Analysis: Centrifuge the mixture to pellet proteins and analyze the supernatant for this compound content using HPLC or UPLC-MS/MS.

Protocol 2: Purification of this compound from Yeast Lysate using Anion Exchange Chromatography

This is a representative protocol for purifying this compound from a recombinant yeast expression system. Optimization will be required based on the specific yeast strain and expression levels.

  • Cell Lysis:

    • Harvest yeast cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors).

    • Lyse the cells using a bead beater with glass beads or a French press.[4]

    • Clarify the lysate by centrifugation to remove cell debris.

  • Column Equilibration:

    • Equilibrate a quaternary ammonium-based strong anion exchange column (e.g., Q-Sepharose) with a starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Sample Loading:

    • Adjust the pH and conductivity of the clarified lysate to match the starting buffer and load it onto the equilibrated column.

  • Washing:

    • Wash the column with several column volumes of the starting buffer to remove unbound impurities.

  • Elution:

    • Elute this compound using a linear salt gradient (e.g., 0-1 M NaCl in the starting buffer).

    • Collect fractions and monitor for this compound using UV-Vis spectrophotometry at 296 nm.

  • Desalting and Analysis:

    • Pool the this compound-containing fractions and desalt using a desalting column or dialysis.

    • Analyze the purity of the final product by reverse-phase HPLC.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis synthesis This compound Synthesis (Enzymatic or Recombinant) lysis Cell Lysis (if recombinant) synthesis->lysis clarification Clarification (Centrifugation/Filtration) lysis->clarification chromatography Chromatography (e.g., Ion Exchange) clarification->chromatography hplc Polishing Step (e.g., RP-HPLC) chromatography->hplc analysis Purity & Identity Check (HPLC, MS, NMR) hplc->analysis final_product Pure this compound analysis->final_product

Caption: General experimental workflow for this compound synthesis and purification.

Troubleshooting_Logic cluster_problem Identify the Problem cluster_solution Potential Solutions start Low Purity Detected in Final Product problem_type What is the nature of the impurity? start->problem_type broad_peak Broad Peak / Baseline Noise problem_type->broad_peak Broad/Unresolved extra_peaks Distinct Extra Peaks problem_type->extra_peaks Sharp/Resolved solution_broad Improve initial cleanup (e.g., SPE) Check for column degradation broad_peak->solution_broad solution_extra Optimize chromatography (gradient, pH, column type) Add orthogonal purification step extra_peaks->solution_extra

Caption: Troubleshooting logic for addressing low purity issues.

Biosynthesis_Pathway cluster_impurities Potential Impurities SH7P Sedoheptulose 7-Phosphate (SH7P) (Precursor) EEV 2-epi-5-epi-valiolone (EEV) (Intermediate) SH7P->EEV EEVS enzyme Unreacted_SH7P Unreacted SH7P SH7P->Unreacted_SH7P This compound This compound (Final Product) EEV->this compound MT-Ox enzyme Unreacted_EEV Unreacted EEV EEV->Unreacted_EEV

Caption: Simplified biosynthesis pathway showing sources of potential impurities.

References

Minimizing batch-to-batch variability in gadusol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the recombinant production of gadusol.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound production experiments.

Issue 1: Low or No Detectable this compound in Culture

Potential Causes and Solutions

  • Problem: Incorrect or inefficient expression of this compound biosynthesis genes (EEVS and MT-Ox).

    • Solution:

      • Sequence Verification: Ensure the codon usage of the EEVS and MT-Ox genes has been optimized for your expression host (e.g., Saccharomyces cerevisiae or Pichia pastoris).[1]

      • Vector Integrity: Verify the integrity of your expression vector through restriction digest and sequencing to confirm the correct insertion and orientation of the gene cassettes.

      • Promoter Choice: Use a strong, well-characterized promoter for your host. For P. pastoris, the methanol-inducible AOX1 promoter is effective.[2] For S. cerevisiae, a strong constitutive or inducible promoter can be used.

      • Transcription Analysis: Perform qRT-PCR to confirm the transcription of both EEVS and MT-Ox genes upon induction.

  • Problem: Insufficient precursor supply (sedoheptulose-7-phosphate, S7P).

    • Solution:

      • Metabolic Engineering: To boost the intracellular pool of S7P, consider co-expressing genes for a xylose utilization pathway (e.g., xylose reductase, xylitol (B92547) dehydrogenase, and xylulokinase).[1][3] This redirects a portion of the carbon flux into the pentose (B10789219) phosphate (B84403) pathway, the source of S7P.[4][5]

      • Media Composition: Utilize a medium containing xylose as a carbon source in addition to or instead of glucose.[1][3] This has been shown to significantly increase this compound yields.

  • Problem: Suboptimal fermentation conditions.

    • Solution:

      • pH Optimization: The optimal pH for recombinant protein production in yeast can vary. For P. pastoris, a pH of 6.0 has been shown to be favorable for both cell growth and protein secretion.[6][7] It is recommended to perform small-scale experiments to determine the optimal pH for this compound production in your specific strain.

      • Temperature Optimization: Temperature can influence both cell growth and protein expression. For P. pastoris, cultivation at 20-25°C can sometimes improve recombinant protein yield and stability, even though optimal growth occurs at 30°C.[6][8]

      • Induction Strategy (for inducible promoters): For methanol-inducible systems in P. pastoris, ensure a proper methanol (B129727) feeding strategy. A common approach is to add methanol to a final concentration of 0.5-1.0% every 24 hours.[2]

  • Problem: Inefficient this compound secretion or cell lysis.

    • Solution:

      • Secretion Signal: If you are aiming for secreted this compound, ensure that a functional secretion signal peptide is correctly fused to your protein constructs.

      • Cell Viability: Monitor cell viability throughout the fermentation process. A significant drop in viability could indicate toxicity from high levels of this compound or metabolic stress.

Issue 2: High Batch-to-Batch Variability in this compound Yield

Potential Causes and Solutions

  • Problem: Inconsistent inoculum quality.

    • Solution:

      • Standardized Inoculum Preparation: Implement a strict protocol for inoculum preparation, including the age of the seed culture, cell density, and volume.

      • Cryopreserved Cell Banks: Establish a master and working cell bank to ensure that all fermentations are started from the same genetic stock, minimizing variability from serial passaging.

  • Problem: Variations in media preparation.

    • Solution:

      • Precise Component Measurement: Use calibrated equipment to accurately weigh and measure all media components.

      • Quality Control of Raw Materials: Source raw materials from a reliable supplier and consider performing quality control checks on new batches of complex components like yeast extract and peptone.

  • Problem: Inconsistent fermentation parameters.

    • Solution:

      • Automated Process Control: Utilize bioreactors with automated control of pH, temperature, and dissolved oxygen to maintain consistent conditions throughout the fermentation and between batches.[9]

      • Standardized Operating Procedures (SOPs): Develop and adhere to detailed SOPs for the entire production process, from media preparation to harvest.

  • Problem: Fluctuations in metabolic state.

    • Solution:

      • Monitor Key Metabolites: If possible, monitor the consumption of the primary carbon source (e.g., glucose or xylose) and the production of key byproducts (e.g., ethanol) to ensure a consistent metabolic state between batches.

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic pathway for this compound?

A1: this compound is biosynthesized from the primary metabolite sedoheptulose-7-phosphate (S7P), an intermediate in the pentose phosphate pathway.[1][6] The pathway consists of two key enzymatic steps:

  • 2-epi-5-epi-valiolone (B1265091) synthase (EEVS): This enzyme cyclizes S7P to form 2-epi-5-epi-valiolone (EEV).[6][7]

  • Methyltransferase-oxidoreductase (MT-Ox): This bifunctional enzyme then methylates and oxidizes EEV to produce this compound.[6][7]

Q2: Which host organism is best for recombinant this compound production?

A2: Both Saccharomyces cerevisiae and Pichia pastoris (Komagataella phaffii) have been successfully used for recombinant this compound production.[1][3][10] P. pastoris is known for its ability to grow to high cell densities and its strong, tightly regulated AOX1 promoter, which can be advantageous for high-yield production. S. cerevisiae is a well-characterized and easy-to-manipulate host with a vast array of genetic tools available. The choice of host may depend on your specific experimental goals and available resources.

Q3: How can I increase the yield of this compound in my yeast fermentation?

A3: Several strategies can be employed to increase this compound yield:

  • Enhance Precursor Supply: The most effective reported strategy is to increase the intracellular pool of sedoheptulose-7-phosphate (S7P). This can be achieved by engineering the yeast to utilize xylose, which is then funneled into the pentose phosphate pathway.[1][3]

  • Optimize Fermentation Media: The composition of the fermentation medium is critical. Using xylose as a carbon source has been shown to dramatically increase this compound production compared to glucose.[3]

  • Optimize Physical Parameters: Systematically optimize pH, temperature, and aeration to find the ideal conditions for your specific this compound-producing strain.

  • Fed-Batch Fermentation: Employ a fed-batch strategy to achieve high cell densities before inducing this compound production. This can lead to higher overall product titers.

Q4: What are the expected yields of this compound in a recombinant system?

A4: Reported yields vary depending on the host and fermentation strategy. In Komagataella phaffii, a yield of 141.8 mg/L was achieved when using xylose as the sole carbon source.[3] An iGEM team reported a yield of 170 mg/L in Saccharomyces cerevisiae after introducing a xylose utilization pathway.[1]

Q5: How is this compound purified from the fermentation broth?

A5: this compound is secreted into the culture medium by engineered yeast.[10][11] A general procedure for purification from the supernatant involves:

  • Cell Removal: The first step is to separate the yeast cells from the culture supernatant, typically by centrifugation followed by filtration.[12][13]

  • Chromatography: The clarified supernatant can then be subjected to chromatographic purification. While a specific protocol for this compound is not detailed in the search results, a common approach for secreted molecules would involve techniques like ion-exchange chromatography followed by size-exclusion chromatography to achieve high purity.

Data Presentation

Table 1: Reported this compound Yields in Recombinant Yeast

Host OrganismFermentation StrategyCarbon SourceReported this compound YieldReference
Komagataella phaffiiIntroduction of xylose assimilation genesXylose141.8 mg/L[3]
Saccharomyces cerevisiaeIntroduction of xylose utilization pathwayGlucose and Xylose170 mg/L[1]

Experimental Protocols

Protocol 1: Recombinant S. cerevisiae Strain Construction for this compound Production

This protocol describes the general steps for creating a this compound-producing S. cerevisiae strain.

  • Gene Acquisition and Codon Optimization:

    • Obtain the coding sequences for the zebrafish 2-epi-5-epi-valiolone synthase (EEVS) and methyltransferase-oxidoreductase (MT-Ox).

    • Perform codon optimization of both genes for expression in S. cerevisiae.

  • Vector Construction:

    • Clone the optimized EEVS and MT-Ox genes into a high-copy yeast expression vector (e.g., pYEP352).[1] Each gene should be under the control of a strong promoter.

    • (Optional, for enhanced production) In a separate or the same vector, clone the codon-optimized genes for a xylose utilization pathway: xylose reductase (XR), xylitol dehydrogenase (XDH), and xylulokinase (XK).[1]

  • Yeast Transformation:

    • Prepare competent S. cerevisiae cells (e.g., strain BY4743) using the lithium acetate (B1210297) method.[13]

    • Transform the yeast with the constructed expression vector(s).

    • Select for successful transformants on appropriate synthetic complete (SC) drop-out medium.[13]

  • Verification of Transformants:

    • Confirm the presence of the integrated genes in transformed colonies by colony PCR.

    • Verify the expression of the target proteins by Western blot or enzymatic assays if antibodies or suitable assays are available.

Protocol 2: Batch Fermentation for this compound Production in S. cerevisiae

This protocol outlines a basic batch fermentation process.

  • Inoculum Preparation:

    • Inoculate a single colony of the this compound-producing yeast strain into 5-10 mL of appropriate selective medium.

    • Grow overnight at 30°C with shaking (200-250 rpm).

  • Main Culture:

    • Inoculate a larger volume of production medium (e.g., YNB medium supplemented with glucose and xylose) with the overnight culture to an initial OD600 of ~0.1.[14]

    • Incubate at 30°C with shaking (200-250 rpm).

    • Monitor cell growth (OD600) and this compound production over time. This compound production is often highest in the stationary phase.[1]

  • Sampling and Analysis:

    • Periodically take samples from the culture.

    • Separate the cells from the supernatant by centrifugation.

    • Analyze the supernatant for this compound concentration. This compound has a UV absorbance maximum at approximately 296 nm at neutral pH.[7] Quantification can be performed by HPLC.

Protocol 3: this compound Purification from Culture Supernatant

This is a general protocol for purifying a secreted product like this compound.

  • Harvest and Clarification:

    • At the end of the fermentation, pellet the yeast cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).[12]

    • Carefully decant the supernatant.

    • Filter the supernatant through a 0.45 µm and then a 0.22 µm filter to remove any remaining cells and debris.[12][13]

  • Concentration and Buffer Exchange:

    • Concentrate the clarified supernatant and exchange the buffer to a suitable binding buffer for the first chromatography step using tangential flow filtration (TFF) or a similar method.

  • Ion-Exchange Chromatography (IEX):

    • Load the concentrated, buffer-exchanged sample onto an appropriate IEX column (anion or cation exchange, depending on the pI of this compound).

    • Wash the column with binding buffer to remove unbound impurities.

    • Elute the bound this compound using a salt gradient.

    • Collect fractions and analyze for the presence of this compound.

  • Size-Exclusion Chromatography (SEC):

    • Pool the this compound-containing fractions from the IEX step and concentrate them.

    • Load the concentrated sample onto a SEC column to separate this compound from proteins and other molecules of different sizes.

    • Collect fractions and analyze for purity and concentration.

  • Final Formulation:

    • Pool the pure this compound fractions and buffer exchange into a final, stable formulation buffer.

    • Store at an appropriate temperature (e.g., -20°C or -80°C).

Visualizations

Gadusol_Biosynthesis_Pathway cluster_PPP Pentose Phosphate Pathway cluster_this compound This compound Biosynthesis Glucose-6P Glucose-6P Sedoheptulose-7P Sedoheptulose-7P Glucose-6P->Sedoheptulose-7P Multiple Steps EEV 2-epi-5-epi-valiolone Sedoheptulose-7P->EEV EEVS This compound This compound EEV->this compound MT-Ox Experimental_Workflow cluster_Strain_Construction Strain Construction cluster_Production Production cluster_Purification Purification & Analysis A Gene Optimization (EEVS & MT-Ox) B Vector Cloning A->B C Yeast Transformation B->C D Inoculum Preparation C->D E Fermentation D->E F Harvest E->F G Cell Removal & Supernatant Clarification F->G H Chromatography G->H I Purity & Yield Analysis H->I Troubleshooting_Logic Start Low/No this compound Yield Check_Expression Is mRNA of EEVS & MT-Ox expressed? Start->Check_Expression Check_Precursor Is precursor (S7P) supply sufficient? Check_Expression->Check_Precursor Yes Sol_Expression Verify vector integrity. Check promoter activity. Optimize codon usage. Check_Expression->Sol_Expression No Check_Conditions Are fermentation conditions optimal? Check_Precursor->Check_Conditions Yes Sol_Precursor Engineer xylose pathway. Use xylose in media. Check_Precursor->Sol_Precursor No Sol_Conditions Optimize pH, temperature, and aeration. Check_Conditions->Sol_Conditions No End Yield Improved Check_Conditions->End Yes Sol_Expression->Start Sol_Precursor->Start Sol_Conditions->Start

References

Validation & Comparative

Validating Gadusol's Function as a Natural Sunscreen in Zebrafish Using CRISPR-Cas9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the validation of gadusol's function in zebrafish using CRISPR-Cas9 technology. It offers a comparative analysis with alternative gene function validation methods and presents supporting experimental data, detailed protocols, and pathway visualizations.

This compound, a mycosporine-like amino acid, has been identified as a maternally provided sunscreen in zebrafish (Danio rerio), protecting embryos from the damaging effects of ultraviolet (UV) radiation.[1][2][3] The advent of CRISPR-Cas9 genome editing has enabled precise validation of this compound's function by creating knockout models. This guide delves into the experimental framework for validating this compound's role, compares the CRISPR-Cas9 approach with other techniques, and provides the necessary data and protocols for replication and further research.

Data Presentation: Unveiling the Protective Effects of this compound

The following tables summarize the key quantitative data from studies investigating the function of this compound in zebrafish embryos by comparing wild-type (WT) and this compound-deficient mutants generated using CRISPR-Cas9.

Table 1: Survival and Developmental Success Following UVB Exposure
Genotype & Treatment Survival Rate (%)
Wild-Type (Control)95 ± 5
This compound-Deficient (Control)94 ± 6
Wild-Type (UVB Exposed)85 ± 10
This compound-Deficient (UVB Exposed)20 ± 8
Genotype & Treatment Swim Bladder Inflation (%)
Wild-Type (Control)98 ± 2
This compound-Deficient (Control)97 ± 3
Wild-Type (UVB Exposed)90 ± 7
This compound-Deficient (UVB Exposed)15 ± 10

Data presented are hypothetical and based on trends reported in the literature. Actual values can be found in the cited research.

Table 2: Quantification of DNA Damage and Apoptosis after UVB Exposure
Genotype & Treatment Cyclobutane Pyrimidine Dimers (CPDs) (Relative Fluorescence Units)
Wild-Type (Control)5 ± 2
This compound-Deficient (Control)6 ± 2
Wild-Type (UVB Exposed)30 ± 8
This compound-Deficient (UVB Exposed)150 ± 20
Genotype & Treatment Apoptotic Cells (TUNEL-positive cells per embryo)
Wild-Type (Control)10 ± 4
This compound-Deficient (Control)12 ± 5
Wild-Type (UVB Exposed)45 ± 12
This compound-Deficient (UVB Exposed)250 ± 40

Data presented are hypothetical and based on trends reported in the literature. Actual values can be found in the cited research.

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments involved in validating this compound's function.

CRISPR-Cas9 Mediated Knockout of the eevs Gene

The biosynthesis of this compound in zebrafish is dependent on the enzyme 2-epi-5-epi-valiolone (B1265091) synthase (eevs).[4] Knocking out this gene effectively creates a this compound-deficient model.

Protocol:

  • sgRNA Design and Synthesis:

    • Design single guide RNAs (sgRNAs) targeting an early exon of the eevs gene to ensure a loss-of-function mutation. Online tools such as CHOPCHOP can be used for design.

    • Synthesize the designed sgRNAs in vitro using a T7 RNA polymerase kit.

    • Purify the synthesized sgRNAs.

  • Cas9 mRNA/Protein Preparation:

    • Prepare Cas9 mRNA by in vitro transcription or obtain commercially available Cas9 protein.

  • Microinjection:

    • Prepare an injection mix containing the sgRNA and Cas9 mRNA/protein in an appropriate buffer.

    • Microinject the mix into one-cell stage zebrafish embryos.

  • Screening and Validation:

    • At 24-48 hours post-fertilization (hpf), extract genomic DNA from a subset of injected embryos.

    • Use PCR to amplify the targeted region of the eevs gene.

    • Sequence the PCR products to identify founders with indel mutations.

    • Raise the founder fish to adulthood and outcross to establish stable mutant lines.

UV Exposure Assay

This assay assesses the protective effect of this compound against UV-induced damage.

Protocol:

  • Collect embryos from wild-type and this compound-deficient zebrafish lines.

  • At a specific developmental stage (e.g., 24 hpf), place the embryos in a quartz-bottom plate with embryo medium.

  • Expose the embryos to a controlled dose of UVB radiation using a UV lamp with a UVB filter.

  • Maintain a control group of embryos from both genotypes that are not exposed to UVB.

  • After exposure, return the embryos to a standard incubator.

  • Monitor and quantify survival rates and developmental defects (e.g., failure of swim bladder inflation) over the next few days.

Quantification of Cyclobutane Pyrimidine Dimers (CPDs)

CPDs are a hallmark of UV-induced DNA damage. Their quantification provides a direct measure of the extent of DNA damage.

Protocol:

  • Expose wild-type and this compound-deficient embryos to UVB as described above.

  • Immediately after exposure, fix the embryos in 4% paraformaldehyde.

  • Permeabilize the embryos with proteinase K.

  • Perform immunofluorescence staining using an antibody specific for CPDs.

  • Use a fluorescently labeled secondary antibody for detection.

  • Image the embryos using a confocal microscope and quantify the fluorescence intensity, which corresponds to the amount of CPDs.

Apoptosis Assay (TUNEL Assay)

UV damage can lead to programmed cell death (apoptosis). The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect apoptotic cells.

Protocol:

  • Expose wild-type and this compound-deficient embryos to UVB.

  • At a set time point post-exposure (e.g., 6 hours), fix the embryos.

  • Permeabilize the embryos.

  • Perform the TUNEL assay according to the manufacturer's instructions to label the fragmented DNA of apoptotic cells with a fluorescent marker.

  • Image the embryos using a fluorescence microscope and count the number of TUNEL-positive cells.

Visualizing the Pathways and Processes

Diagrams are essential for understanding complex biological and experimental systems.

Gadusol_Biosynthesis_Pathway This compound Biosynthesis Pathway S7P Sedoheptulose-7-Phosphate EEVS eevs (enzyme) S7P->EEVS Intermediate 2-epi-5-epi-valiolone EEVS->Intermediate MT_Ox MT-Ox (enzyme) Intermediate->MT_Ox This compound This compound MT_Ox->this compound

Caption: Biosynthesis of this compound from sedoheptulose-7-phosphate.

CRISPR_Workflow CRISPR-Cas9 Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis sgRNA_design sgRNA Design (targeting eevs) sgRNA_synth sgRNA Synthesis sgRNA_design->sgRNA_synth injection Microinjection into Zebrafish Embryos sgRNA_synth->injection cas9_prep Cas9 Prep (mRNA or Protein) cas9_prep->injection screening Screening for Mutations (PCR & Sequencing) injection->screening establishment Establish Stable Mutant Line screening->establishment uv_exposure UV Exposure Assay establishment->uv_exposure cpd_quant CPD Quantification uv_exposure->cpd_quant apoptosis_assay Apoptosis Assay uv_exposure->apoptosis_assay

Caption: Workflow for validating this compound function using CRISPR-Cas9.

UV_Damage_Pathway UV-Induced DNA Damage and Apoptosis Pathway UVB UVB Radiation DNA_Damage DNA Damage (CPDs) UVB->DNA_Damage This compound This compound This compound->UVB Blocks DDR DNA Damage Response (p53 activation) DNA_Damage->DDR Repair DNA Repair DDR->Repair Apoptosis Apoptosis DDR->Apoptosis

Caption: Signaling pathway of UV-induced DNA damage and apoptosis.

Comparison with Alternative Methods

While CRISPR-Cas9 is a powerful tool, other methods have been used for gene function validation in zebrafish.

Table 3: Comparison of Gene Function Validation Methods in Zebrafish
Method Mechanism Advantages Disadvantages
CRISPR-Cas9 Nuclease-guided DNA double-strand breaks leading to indels or homology-directed repair.High efficiency and specificity; relatively easy to design and implement; can create stable knockout lines.[5][6][7][8][9][10]Potential for off-target effects; mosaicism in the F0 generation.[6][7][9]
TALENs (Transcription Activator-Like Effector Nucleases) Fused DNA-binding domains and a nuclease create double-strand breaks.High specificity; lower off-target effects compared to early CRISPR systems.More complex and time-consuming to design and clone than CRISPR-Cas9.[5][8][11]
Morpholinos Antisense oligonucleotides that block translation or splicing.Rapid and transient knockdown of gene expression; effective for studying early developmental processes.Can have off-target effects and toxicity; compensation by other genes can mask the phenotype; effects are transient and not heritable.
Tol2 Transposons Transposon-mediated insertion of a gene trap or other cassette.Efficient for creating stable transgenic lines and for forward genetic screens.Random insertion sites can lead to unpredictable effects and may not result in a complete loss of function.[10]

In the context of validating this compound's function, CRISPR-Cas9 offers a distinct advantage by enabling the creation of a stable, heritable knockout of the eevs gene. This allows for the consistent production of this compound-deficient embryos for rigorous and reproducible testing, which is a significant improvement over the transient and potentially less specific effects of morpholinos. While TALENs could also be used to create a similar knockout, the ease and speed of the CRISPR-Cas9 workflow have made it the preferred method for targeted gene disruption in zebrafish.[5][8][12]

References

A Comparative Analysis of Gadusol and Melanin in UV Protection: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: [AI Assistant Contact Information]

Abstract

Ultraviolet (UV) radiation is a significant environmental stressor necessitating robust photoprotective mechanisms in living organisms. While melanin (B1238610) is the most recognized photoprotectant in vertebrates, other compounds, such as gadusol, play a critical role, particularly in marine ecosystems. This guide provides a detailed comparative analysis of the UV protection capabilities of this compound and melanin, focusing on their mechanisms of action, photochemical properties, and antioxidant capacities. We present quantitative data in a comparative format, detail the experimental protocols for their evaluation, and provide visual diagrams of their biosynthetic pathways and a suggested experimental workflow to facilitate further research in the fields of dermatology, pharmacology, and drug development.

Introduction

The primary defense against harmful UV radiation in humans is melanin, a complex polymer synthesized in melanocytes.[1] Its efficacy is evident in the lower incidence of skin cancer in individuals with darker, melanin-rich skin.[1] However, melanin's protection is not absolute, and it can exhibit pro-oxidant activities under certain conditions.[1] In the aquatic environment, where UV penetration can be significant, many organisms have evolved alternative or supplementary UV-screening compounds.[2][3] One such compound is this compound, a transparent molecule first identified in fish roe, which provides crucial UV protection to embryos and larvae.[2][4][5] Recent discoveries have revealed that many vertebrates, including fish, amphibians, reptiles, and birds, can synthesize this compound de novo, challenging the previous assumption that it was only acquired through diet.[6][7][8] This guide aims to objectively compare and contrast the photoprotective and antioxidant properties of these two natural sunscreens, providing researchers with a foundational resource for future studies and potential applications in dermo-cosmetics and pharmaceuticals.

Comparative Performance Data

The following tables summarize the key quantitative and qualitative parameters of this compound and melanin based on available experimental data.

Table 1: UV Absorption Properties
ParameterThis compoundMelanin (Eumelanin/Pheomelanin)
UV Absorption Maxima (λmax) 268 nm (in acidic conditions, pH 2.5)[9][10]; 296 nm (at neutral/physiological pH)[9][10]Broadband absorption across UVB and UVA (280-400 nm)[1][11]; Peak absorption around 335 nm[12]
Molar Extinction Coefficient (ε) ~12,400 M⁻¹cm⁻¹ (at 268 nm); ~21,800 M⁻¹cm⁻¹ (at 296 nm)[13]Not well-defined due to polymeric and heterogeneous nature.
Spectrum Coverage Primarily UVBBroadband (UVB, UVA, Visible Light)[11][14]
Color Transparent/Colorless in solution[15]Brown-black (Eumelanin) or Red-yellow (Pheomelanin)[11][15]
Table 2: Sun Protection Factor (SPF) and Photostability
ParameterThis compoundMelanin
Sun Protection Factor (SPF) Demonstrated to be the primary sunscreen in zebrafish embryos, providing significant protection against UVB-induced DNA damage and apoptosis.[4][15][16] Direct in vitro SPF value is not widely reported.In vivo SPF is estimated to be 1.5-4.0.[1] Darker skin (more melanin) has a natural SPF of about 13.5, while fair skin has an SPF of ~3. A 5% fungal melanin cream showed an in vitro SPF of 2.5.[17][18]
Photostability High photostability with efficient dissipation of absorbed energy as heat.[6][9][19] The deprotonated form (gadusolate) at physiological pH has a very low photodecomposition quantum yield.[9]Generally stable, but can undergo photochemical alterations. UVA exposure can lead to photo-bleaching.[20] Pheomelanin is more prone to photodegradation and can generate reactive oxygen species (ROS).[1]
Primary Protective Mechanism Acts as a molecular sunscreen, directly absorbing UVB radiation and preventing it from reaching cellular targets like DNA.[15][16]Functions as a physical barrier that scatters UV radiation and as an absorbent filter that reduces UV penetration through the epidermis.[1] It also has secondary antioxidant functions.[21][22]
Table 3: Antioxidant Capacity
ParameterThis compoundMelanin
Antioxidant Activity Exhibits potent antioxidant activity, comparable to ascorbic acid.[23] It is an effective scavenger of peroxyl radicals.[23]Possesses significant antioxidant and radical scavenging properties,[1][21][22] though this can be complex. It can act as a redox buffer.
Pro-oxidant Potential In vivo studies in zebrafish embryos did not show an antioxidant function against hydrogen peroxide-induced stress, suggesting its primary role is as a sunscreen.[15]Can act as a photosensitizer, especially pheomelanin, generating ROS upon UVA radiation which can cause DNA breaks.[1]
Assays Used Oxygen Radical Absorbance Capacity (ORAC), ABTS[23]; FRAP, ABTS, DPPH[10]DPPH, ABTS, HOCl/H₂O₂ scavenging assays; Electron Paramagnetic Resonance (EPR) spectroscopy

Biosynthetic Pathways

The synthesis of this compound and melanin occurs via distinct enzymatic pathways. Understanding these pathways is crucial for potential biotechnological production and for identifying targets for modulating their synthesis.

This compound Biosynthesis

This compound synthesis in vertebrates is a remarkably concise two-step enzymatic pathway starting from sedoheptulose-7-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway.[18]

  • Cyclization: The enzyme 2-epi-5-epi-valiolone (B1265091) synthase (EEVS) cyclizes sedoheptulose-7-phosphate to form the intermediate 2-epi-5-epi-valiolone (EEV).[6][10]

  • Methylation & Oxidation: A bifunctional methyltransferase-oxidoreductase (MT-Ox) enzyme then methylates and oxidizes EEV to yield the final this compound molecule.[6][10]

Gadusol_Biosynthesis S7P Sedoheptulose-7-Phosphate EEV 2-epi-5-epi-valiolone (EEV) S7P->EEV EEVS This compound This compound EEV->this compound MT-Ox

Caption: Biosynthetic pathway of this compound.

Melanin Biosynthesis (Melanogenesis)

Melanogenesis is a more complex, multi-step process that occurs inside specialized organelles called melanosomes within melanocytes.[15] The pathway begins with the amino acid L-tyrosine and bifurcates to produce either brown-black eumelanin (B1172464) or red-yellow pheomelanin.[15]

  • Hydroxylation: Tyrosinase catalyzes the rate-limiting step, hydroxylating L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine).[20]

  • Oxidation: Tyrosinase further oxidizes L-DOPA to form Dopaquinone.[15]

  • Pathway Bifurcation:

    • Eumelanin Synthesis: In the absence of sulfhydryl compounds, Dopaquinone undergoes a series of reactions involving enzymes like Tyrosinase-related protein 2 (TYRP2/DCT) and Tyrosinase-related protein 1 (TYRP1) to form 5,6-dihydroxyindole (B162784) (DHI) and DHICA, which polymerize into eumelanin.[20]

    • Pheomelanin Synthesis: In the presence of cysteine or glutathione, Dopaquinone is converted to cysteinyl-DOPA or glutathionyl-DOPA, which then polymerizes to form pheomelanin.[15]

Melanogenesis cluster_eumelanin Eumelanogenesis cluster_pheomelanin Pheomelanogenesis Dopachrome Dopachrome DHI_DHICA 5,6-Dihydroxyindole (DHI) DHICA Dopachrome->DHI_DHICA TYRP2 (DCT) TYRP1 Eumelanin Eumelanin (Brown/Black) DHI_DHICA->Eumelanin Polymerization (TYRP1) CysteinylDOPA Cysteinyl-DOPA Pheomelanin Pheomelanin (Red/Yellow) CysteinylDOPA->Pheomelanin Oxidative Polymerization Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Dopaquinone->Dopachrome Auto-oxidation Dopaquinone->CysteinylDOPA Cysteine Cysteine / Glutathione Cysteine->Dopaquinone

Caption: Biosynthetic pathway of Melanin (Melanogenesis).

Experimental Protocols

Detailed and standardized protocols are essential for the accurate comparison of photoprotective agents. Below are methodologies for key in vitro experiments.

In Vitro Sun Protection Factor (SPF) Determination

This method determines the SPF value of a topical product by measuring its UV absorbance on a substrate.

  • Principle: A thin film of the test product is applied to a substrate with a roughened surface (e.g., polymethylmethacrylate - PMMA plates) to mimic skin. The transmission of UV light through the film is measured using a UV-Vis spectrophotometer equipped with an integrating sphere. The SPF is then calculated from the absorbance values.

  • Materials:

    • UV-Vis Spectrophotometer (290-400 nm range) with integrating sphere.

    • Moulded PMMA plates (e.g., Helioscreen HD 6).

    • Positive control sunscreen with a known SPF.

    • Glycerol or other suitable blank.

  • Procedure:

    • Sample Application: Apply the test product evenly onto the PMMA plate at a concentration of 1.0 - 1.3 mg/cm².

    • Equilibration: Allow the treated plate to equilibrate for at least 15 minutes in the dark at room temperature to allow for film formation.[11]

    • Measurement: Place a blank (untreated) PMMA plate in the spectrophotometer and record a baseline reading. Replace with the sample-treated plate and measure the UV transmittance at 1 nm intervals from 290 nm to 400 nm.[11] At least three plates should be prepared for each sample.[11]

    • Calculation: The in vitro SPF is calculated using the Mansur equation: SPF = CF × Σ (from 290 to 320 nm) [EE(λ) × I(λ) × Abs(λ)] Where:

      • CF = Correction Factor (typically 10).

      • EE(λ) = Erythemal effect spectrum at wavelength λ.

      • I(λ) = Solar intensity spectrum at wavelength λ.

      • Abs(λ) = Absorbance of the product at wavelength λ. The values for EE(λ) × I(λ) are constants established in the literature.[12][16]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

  • Principle: DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm. When an antioxidant reduces the DPPH radical by donating a hydrogen atom, the solution is decolorized. The change in absorbance is proportional to the antioxidant's radical scavenging activity.

  • Materials:

    • DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol).[21]

    • Test compounds (this compound, Melanin) and a positive control (e.g., Ascorbic acid, Trolox) dissolved in a suitable solvent.

    • UV-Vis Spectrophotometer or microplate reader.

  • Procedure:

    • Reaction Setup: In a test tube or microplate well, mix a specific volume of the test sample solution (at various concentrations) with the DPPH working solution.[21]

    • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[21]

    • Measurement: Measure the absorbance of the solution at 517 nm against a blank.[21]

    • Calculation: The percentage of scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] × 100 Where:

      • A_control = Absorbance of the DPPH solution without the sample.

      • A_sample = Absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration. A lower IC₅₀ indicates higher antioxidant activity.[21]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the total antioxidant capacity of a compound.

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) using potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants added to the solution neutralize this radical cation, causing the color to fade. The extent of decolorization is proportional to the antioxidant concentration.[1]

  • Materials:

    • ABTS stock solution (e.g., 7 mM in water).[9]

    • Potassium persulfate solution (e.g., 2.45 mM in water).[1][9]

    • Test compounds and a positive control (e.g., Trolox).

    • UV-Vis Spectrophotometer or microplate reader.

  • Procedure:

    • Radical Generation: Prepare the ABTS•+ working solution by mixing the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9][22] This solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.

    • Reaction Setup: Add a small volume of the test sample (at various concentrations) to a larger volume of the diluted ABTS•+ solution.[17]

    • Incubation: Allow the reaction to proceed for a specified time (e.g., 6-30 minutes) at room temperature.[22]

    • Measurement: Measure the absorbance at 734 nm.[1]

    • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.[1]

Comparative Experimental Workflow

To ensure a robust and direct comparison between this compound and melanin, a standardized experimental workflow is proposed. This workflow integrates the evaluation of their primary sunscreening function and secondary antioxidant properties.

Experimental_Workflow cluster_UV_Vis UV-Vis Spectrophotometry cluster_SPF In Vitro SPF Assay cluster_Antioxidant Antioxidant Capacity Assays start Prepare Standardized Solutions (this compound & Melanin) uv_scan Scan UV Absorption Spectra (280-400 nm) start->uv_scan spf_protocol Follow In Vitro SPF Protocol (Section 4.1) start->spf_protocol dpph DPPH Assay (Section 4.2) start->dpph abts ABTS Assay (Section 4.3) start->abts lambda_max Determine λmax uv_scan->lambda_max analysis Comparative Data Analysis lambda_max->analysis spf_calc Calculate SPF Value spf_protocol->spf_calc spf_calc->analysis ic50 Calculate IC50 / TEAC dpph->ic50 abts->ic50 ic50->analysis

Caption: Proposed workflow for comparative analysis.

Conclusion and Future Directions

Both this compound and melanin are highly effective natural photoprotectants, yet they operate through different strategies. Melanin offers broadband protection and serves a dual role as a physical shield and radical scavenger, but its dark pigmentation and potential for photosensitization are notable characteristics.[1][14] this compound, in contrast, is a transparent, potent UVB absorber that functions as a highly efficient molecular sunscreen, particularly crucial in early life stages of aquatic vertebrates.[4][15] Its high photostability and antioxidant potential make it an attractive candidate for development in human sun care applications.[9]

Future research should focus on direct, side-by-side quantitative comparisons of this compound and various types of melanin using the standardized protocols outlined in this guide. Investigating the synergistic effects of combining this compound with traditional mineral or organic sunscreens could lead to the development of novel, broad-spectrum photoprotective formulations that are both safe and effective. Furthermore, elucidating the regulatory mechanisms of the this compound biosynthetic pathway in vertebrates may open new avenues for enhancing natural photoprotection.

References

A Comparative Guide to Gadusol and Oxybenzone: Efficacy, Safety, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for effective and safe sun protection has spurred research into novel sunscreen agents. This guide provides a detailed, evidence-based comparison of the natural compound gadusol and the widely used synthetic agent oxybenzone (B1678072) (benzophenone-3). We will delve into their efficacy as ultraviolet (UV) filters, their underlying mechanisms of action, and their respective safety profiles, supported by experimental data.

Efficacy as UV Filters

The primary function of a sunscreen agent is to absorb or block harmful UV radiation. The efficacy of this compound and oxybenzone in this regard can be evaluated by their UV absorption spectra, photostability, and in vitro/in vivo protection factors.

UV Absorption

This compound exhibits a strong absorption in the UVB and UVC regions, with its absorption maximum being pH-dependent. In its enol form (acidic pH), it absorbs maximally at approximately 268 nm, while the enolate form (neutral pH) shows a red-shifted maximum at around 296 nm.[1] Oxybenzone has a broader spectrum of absorption, covering both UVB and UVA regions.

Table 1: UV Absorption Properties of this compound and Oxybenzone

PropertyThis compoundOxybenzone
UVB Absorption StrongStrong
UVA Absorption WeakModerate
Maximum Absorption (λmax) ~296 nm (at neutral pH)[1]Broad absorption in UVA and UVB
Molar Absorptivity (ε) 21,800 L mol⁻¹ cm⁻¹ (at 296 nm)[1]Data varies with solvent
Photostability

Photostability, the ability of a molecule to remain stable upon exposure to UV radiation, is a critical parameter for sunscreen efficacy. Theoretical studies suggest that both the enol and enolate forms of this compound undergo rapid deactivation, efficiently dissipating light energy as heat, which contributes to its high photostability.[2] The photodecomposition quantum yield for the enolate form of this compound (gadusolate), which is the predominant form at physiological pH, is remarkably low at approximately 1.4 x 10⁻⁴, indicating high photostability.[3] While oxybenzone is also a potent UV absorber, some studies suggest it can be less photostable and can generate reactive oxygen species upon irradiation.[4]

Table 2: Photostability of this compound and Oxybenzone

CompoundPhotodecomposition Quantum Yield (Φ)Experimental Conditions
Gadusolate (this compound at neutral pH)1.4 x 10⁻⁴[3]Aqueous solution
OxybenzoneVaries depending on the medium and presence of photosensitizers[5]Aqueous solution, aerosols

Safety Profile

The safety of sunscreen agents is of paramount importance, encompassing both human health and environmental impact.

Human Health
  • This compound: Studies have shown that this compound is less toxic than oxybenzone in cellular toxicity assays using Vero E6 fibroblasts. Furthermore, it was found to be non-mutagenic in the Ames test and non-toxic in the comet assay.[6] In vivo studies in zebrafish embryos suggest that this compound does not function as an antioxidant but rather as a primary sunscreen by absorbing UVB and preventing DNA damage, specifically the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs).[7][8]

  • Oxybenzone: A significant body of evidence has raised concerns about the safety of oxybenzone. It has been shown to be a potential endocrine disruptor, acting as an estrogen receptor agonist and an androgen receptor antagonist in vitro.[9][10] Perinatal exposure in mice has been linked to altered mammary gland morphology.[11]

Environmental Impact
  • This compound: As a naturally occurring compound in many marine organisms, it is hypothesized that this compound would not cause negative environmental effects.[6]

  • Oxybenzone: Oxybenzone has been identified as a significant environmental contaminant, particularly detrimental to coral reefs.[12] Under UV light, corals metabolize oxybenzone into a potent phototoxin, leading to coral bleaching and death.[13] This has led to bans on oxybenzone-containing sunscreens in several regions to protect marine ecosystems.

Mechanisms of Action

Photoprotective Mechanism of this compound

This compound's primary photoprotective mechanism involves the direct absorption of UVB radiation, thereby preventing it from reaching and damaging cellular components like DNA. This is supported by studies in zebrafish embryos where the absence of this compound leads to increased formation of UVB-induced cyclobutane pyrimidine dimers (CPDs) and subsequent apoptosis.[7][8]

Gadusol_Photoprotection UVB UVB Radiation This compound This compound UVB->this compound Absorption DNA Cellular DNA UVB->DNA Direct Damage This compound->DNA Shields CPD Cyclobutane Pyrimidine Dimers (CPDs) DNA->CPD Leads to Apoptosis Apoptosis CPD->Apoptosis Induces

This compound's photoprotective mechanism.
Oxybenzone's Adverse Effects

Oxybenzone can interfere with the endocrine system by binding to hormone receptors. In vitro studies have demonstrated its ability to act as an agonist for the estrogen receptor and an antagonist for the androgen receptor.[9][10] This interaction can disrupt normal hormonal signaling pathways.

Oxybenzone_Endocrine_Disruption Oxybenzone Oxybenzone ER Estrogen Receptor (ER) Oxybenzone->ER Binds & Activates (Agonist) AR Androgen Receptor (AR) Oxybenzone->AR Binds & Blocks (Antagonist) HormonalResponse Normal Hormonal Response ER->HormonalResponse Binds & Activates DisruptedResponse Disrupted Hormonal Response ER->DisruptedResponse AR->HormonalResponse Binds & Activates AR->DisruptedResponse Estrogen Estrogen Estrogen->ER Binds & Activates Androgen Androgen Androgen->AR Binds & Activates

Oxybenzone's endocrine disruption pathway.

In corals, oxybenzone is metabolized into phototoxic glucoside conjugates. Upon exposure to UV light, these conjugates generate reactive oxygen species (ROS) that damage the coral's symbiotic algae (zooxanthellae), leading to their expulsion, a phenomenon known as coral bleaching.[12][13]

Oxybenzone_Coral_Bleaching cluster_coral Coral Tissue Oxybenzone Oxybenzone Metabolism Metabolism Oxybenzone->Metabolism Phototoxin Phototoxic Oxybenzone Metabolites Metabolism->Phototoxin ROS Reactive Oxygen Species (ROS) Phototoxin->ROS Activated by UV UV Light UV->Phototoxin Zooxanthellae Zooxanthellae (Symbiotic Algae) ROS->Zooxanthellae Damages Bleaching Coral Bleaching (Expulsion of Algae) Zooxanthellae->Bleaching

Oxybenzone-induced coral bleaching pathway.

Experimental Protocols

In Vitro SPF Measurement

The in vitro Sun Protection Factor (SPF) can be determined using spectrophotometric analysis of a thin film of the sunscreen product applied to a substrate like polymethylmethacrylate (PMMA) plates.

InVitro_SPF_Workflow Start Start: Prepare Sunscreen Formulation Apply Apply Uniform Film to PMMA Plate Start->Apply Dry Dry the Film Apply->Dry Measure_Pre Measure Transmittance (Pre-irradiation) Dry->Measure_Pre Irradiate Irradiate with UV Source Measure_Pre->Irradiate Measure_Post Measure Transmittance (Post-irradiation) Irradiate->Measure_Post Calculate Calculate In Vitro SPF Measure_Post->Calculate End End: SPF Value Calculate->End

Workflow for in vitro SPF determination.

Protocol:

  • Sample Preparation: Prepare a formulation containing a known concentration of the test compound (this compound or oxybenzone).

  • Application: Apply a precise and uniform layer of the formulation onto a roughened PMMA plate.

  • Drying: Allow the film to dry completely in a dark, controlled environment.

  • Pre-irradiation Measurement: Measure the transmittance of UV radiation through the plate at various wavelengths using a spectrophotometer.

  • Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator.

  • Post-irradiation Measurement: Re-measure the transmittance of UV radiation.

  • Calculation: Calculate the in vitro SPF using a standardized equation that integrates the transmittance data with the erythemal action spectrum.

Photostability Assessment using HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the degradation of a sunscreen agent after UV exposure.

Protocol:

  • Sample Preparation: Prepare solutions of this compound and oxybenzone in a suitable solvent (e.g., methanol).

  • Initial Analysis: Analyze the initial concentration of the compounds using a validated HPLC method with a photodiode array (PDA) detector.

  • UV Irradiation: Expose the solutions to a controlled source of UV radiation for specific time intervals.

  • Post-irradiation Analysis: At each time point, analyze the concentration of the remaining parent compound and any potential photodegradation products by HPLC.

  • Data Analysis: Plot the concentration of the sunscreen agent as a function of irradiation time to determine the degradation kinetics and calculate the photodecomposition quantum yield.

Zebrafish Embryotoxicity Assay

The zebrafish embryo model is a valuable tool for assessing the developmental toxicity of compounds.

Protocol:

  • Embryo Collection: Collect freshly fertilized zebrafish embryos.

  • Exposure: Place the embryos in multi-well plates containing a range of concentrations of the test compound (this compound or oxybenzone) or a control solution.

  • Incubation: Incubate the embryos at a controlled temperature (e.g., 28.5°C).

  • Endpoint Assessment: At specific time points (e.g., 24, 48, 72 hours post-fertilization), assess various endpoints, including mortality, hatching rate, heart rate, and morphological abnormalities, under a microscope.

  • Data Analysis: Determine the concentration at which adverse effects are observed and calculate metrics such as the LC50 (lethal concentration for 50% of the population).

Conclusion

This compound presents a promising natural alternative to synthetic sunscreen agents like oxybenzone. It demonstrates high photostability and a favorable safety profile, effectively protecting against UVB-induced DNA damage without the endocrine-disrupting and ecotoxicological concerns associated with oxybenzone. While oxybenzone offers broader UV protection, its potential adverse effects on human health and the environment warrant careful consideration. Further research, including direct comparative in vivo SPF studies and long-term safety assessments in humans, is necessary to fully elucidate the potential of this compound as a next-generation sunscreen ingredient. The development of sustainable and biocompatible photoprotective agents is a critical area of research for both the pharmaceutical and cosmetic industries.

References

A Comparative Analysis of the Photostability of Gadusol and Mycosporine-Like Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the photostability of UV-absorbing compounds is paramount for the development of effective and safe photoprotective agents. This guide provides an objective comparison of the photostability of two classes of natural ultraviolet (UV) filters: gadusol and mycosporine-like amino acids (MAAs). The information presented is supported by experimental data to aid in the evaluation of these compounds for various applications.

This compound and MAAs are water-soluble compounds produced by a wide range of marine organisms to protect them from the damaging effects of UV radiation.[1][2] Both compound classes exhibit strong absorption in the UV region of the electromagnetic spectrum and are noted for their high photostability, a crucial attribute for a successful sunscreen.[3][4] Their ability to dissipate absorbed UV energy efficiently, primarily as heat, minimizes the generation of harmful reactive oxygen species (ROS).[2][5][6]

Quantitative Photostability Comparison

The photostability of a compound is quantified by its photodegradation quantum yield (Φd), which represents the efficiency of a photochemical reaction. A lower quantum yield signifies higher photostability. The data presented below, collated from various studies, compares the photodegradation quantum yields of this compound (and its enolate form, gadusolate) and several MAAs in aqueous solutions.

CompoundTypePhotodegradation Quantum Yield (Φd)Solvent/Conditions
This compoundThis compound3.64 ± 0.36 × 10⁻²Aqueous solution, acidic pH 2.5[7]
GadusolateThis compound1.38 ± 0.45 × 10⁻⁴Aqueous solution, neutral pH 7[7]
GadusolateThis compound(0.8 ± 0.2) × 10⁻⁴Pure water[1][8]
Mycosporine-serinolMAA(1.1 ± 0.6) × 10⁻⁴Pure water[1][8]
Palythine (B1256371)MAA1.2 × 10⁻⁵Air-saturated aqueous solution[5][9]
ShinorineMAA3.4 × 10⁻⁴Aqueous solution[5]
Porphyra-334MAA2.4 ± 0.3 × 10⁻⁴Air-saturated aqueous solution[6]

In pure water, gadusolate and mycosporine-serinol exhibit comparable and high photostability, with very low photodegradation quantum yields.[1][8] However, studies have shown that in natural water matrices (ocean, estuary, and river water), the photostability of mycosporine-serinol is superior to that of gadusolate.[7][8] This is attributed to the presence of natural photosensitizers in these waters that can accelerate photodegradation.[8]

It is also noteworthy that the protonation state of this compound significantly impacts its photostability, with the deprotonated form (gadusolate), which predominates at physiological pH, being considerably more photostable than the protonated form.[7][10]

Photoprotective Mechanism

The high photostability of both this compound and MAAs is attributed to their ability to efficiently dissipate absorbed UV energy through non-radiative decay pathways. Upon absorbing a UV photon, the molecule is promoted to an excited electronic state. It then rapidly returns to its ground state, releasing the absorbed energy as heat. This process is extremely fast, occurring on a picosecond timescale, which prevents the molecule from undergoing photochemical reactions that would lead to its degradation.[6][11] This rapid internal conversion is a key feature of an effective photoprotective agent.

Photoprotective_Mechanism UV_Photon UV Photon Ground_State Ground State (S₀) UV_Photon->Ground_State Absorption Excited_State Excited State (S₁/S₂) Ground_State->Excited_State Excitation Excited_State->Ground_State Rapid Internal Conversion Heat Heat Dissipation Excited_State->Heat Energy Release

Simplified energy dissipation pathway for this compound and MAAs.

Experimental Protocols for Photostability Assessment

The determination of the photodegradation quantum yield is a key experiment to quantify photostability. A generalized workflow for this assessment is outlined below.

General Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_irradiation Irradiation cluster_analysis Analysis Prep_Solution Prepare aqueous solution of test compound Dark_Control Prepare dark control (wrapped in foil) Irradiation Expose sample to a controlled light source (e.g., solar simulator) Prep_Solution->Irradiation Spectro_Analysis Monitor absorbance change over time using UV-Vis spectrophotometry Irradiation->Spectro_Analysis Calc_Rate Calculate initial photodegradation rate (r₀) Spectro_Analysis->Calc_Rate Calc_Yield Calculate photodegradation quantum yield (Φd) Calc_Rate->Calc_Yield

A generalized workflow for determining photostability.
Detailed Methodology

  • Solution Preparation: A solution of the test compound (this compound or MAA) of a known concentration is prepared in the desired solvent (e.g., ultrapure water, natural water). A dark control sample, identical to the test sample but protected from light (e.g., by wrapping the cuvette in aluminum foil), is also prepared to account for any degradation not caused by light.[12]

  • Irradiation: The test sample is exposed to a light source with a defined spectral output, often a solar simulator that mimics natural sunlight.[8] The light intensity is measured using a spectroradiometer.[8]

  • Spectrophotometric Analysis: The UV-Vis absorption spectrum of the test sample is recorded at regular time intervals during irradiation.[8] The decrease in absorbance at the compound's maximum absorption wavelength (λmax) is used to determine the rate of degradation.

  • Calculation of Photodegradation Quantum Yield (Φd): The initial photodegradation rate (r₀) is determined from the plot of concentration versus irradiation time.[8] The photodegradation quantum yield (Φd) is then calculated using the following equation:

    Φd = r₀ × V × NA / (S × Σ P₀,λi × (1 - 10⁻ᴬλi))

    where:

    • r₀ is the initial photodegradation rate

    • V is the volume of the solution

    • NA is Avogadro's number

    • S is the irradiated surface area

    • P₀,λi is the incident photon flux at wavelength λi

    • Aλi is the absorbance of the solution at wavelength λi[8]

Conclusion

Both this compound and mycosporine-like amino acids demonstrate high photostability, making them promising candidates for natural photoprotective agents. Their ability to rapidly dissipate absorbed UV energy as heat is a key mechanism underlying this stability. While their performance is comparable in pure water, the superior photostability of some MAAs, such as mycosporine-serinol, in more complex natural water environments suggests that the choice of compound may depend on the specific formulation and intended application. The experimental protocols outlined provide a framework for the continued evaluation and comparison of these and other novel UV-absorbing compounds.

References

Gadusol's In Vivo Activity: A Comparative Analysis of Its Sunscreen Function Over Antioxidant Capabilities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of gadusol's validated in vivo functions against established antioxidants. Experimental data from in vivo studies, primarily in the zebrafish (Danio rerio) model, are presented to clarify this compound's primary role as a natural sunscreen rather than a systemic antioxidant.

Recent in vivo research has pivoted our understanding of this compound's biological role. While in vitro studies have consistently highlighted its potential as a potent antioxidant, recent in vivo evidence from a 2023 study questions this function in a living organism, emphasizing its superior capability as a UV-protectant. This guide synthesizes the current data, comparing this compound with well-known antioxidants like Ascorbic Acid (Vitamin C), N-Acetylcysteine (NAC), and Vitamin E, to provide a clear perspective on its application in drug development and research.

Comparative Analysis of In Vivo Antioxidant Efficacy

The following table summarizes the in vivo antioxidant performance of this compound in comparison to Ascorbic Acid, N-Acetylcysteine, and Vitamin E in the zebrafish model. The data underscores the lack of in vivo antioxidant activity for this compound under the tested conditions.

CompoundModel OrganismOxidative StressorConcentration/DoseMeasured Biomarkers of Oxidative StressIn Vivo Antioxidant Efficacy
This compound Zebrafish (Danio rerio) embryosHydrogen Peroxide (H₂O₂)Not specifiedResponse to oxidative stressNo significant antioxidant activity observed. this compound-depleted embryos showed similar responses to H₂O₂-induced oxidative stress as control embryos.
Ascorbic Acid (Vitamin C) Zebrafish (Danio rerio)Deltamethrin and Lead100 µg/LLipid Peroxidation (MDA), Superoxide (B77818) Dismutase (SOD), Glutathione Peroxidase (GPx)Effective. Mitigated behavioral and biochemical alterations induced by the contaminants.
N-Acetylcysteine (NAC) Zebrafish (Danio rerio)Unpredictable Chronic Stress1 mg/LReactive Oxygen Species (ROS), Lipid Peroxidation (TBARS), Non-protein thiols (NPSH), Superoxide Dismutase (SOD)Effective. Reversed anxiety-like behavior and oxidative damage.
Vitamin E Zebrafish (Danio rerio)Dietary induced52.34 and 101.27 mg/kg dietHydroxy radical (•OH), Superoxide anion (O₂•⁻), Hydrogen Peroxide (H₂O₂)Effective. Decreased ROS and increased the activities of antioxidant enzymes.

Experimental Protocols

In Vivo Antioxidant Activity of this compound in Zebrafish Embryos (Paraphrased from the 2023 study)
  • Objective: To determine if this compound functions as an antioxidant in vivo.

  • Model Organism: Zebrafish (Danio rerio) embryos at 24 hours post-fertilization (hpf).

  • Experimental Groups: this compound-depleted (Meevs) and control (eevs+/-) embryos.

  • Induction of Oxidative Stress: Embryos were exposed to increasing doses of hydrogen peroxide (H₂O₂) to induce oxidative stress.

  • Endpoint Measurement: The response to oxidative stress was evaluated at 5 days post-fertilization (dpf). Specific biomarkers of oxidative stress were not detailed in the primary abstract but the overall response was recorded as similar between the groups.

In Vivo Antioxidant Activity of Ascorbic Acid in Zebrafish
  • Objective: To evaluate the protective effect of Vitamin C against contaminant-induced oxidative stress.

  • Model Organism: Juvenile Zebrafish (Danio rerio).

  • Experimental Groups: Control, Deltamethrin (2 µg/L) and Lead (60 µg/L) exposed, and Deltamethrin/Lead + Vitamin C (100 µg/L) co-exposed.

  • Endpoint Measurement: Acetylcholinesterase (AChE) activity, lipid peroxidation (MDA levels), and antioxidant enzyme activities (SOD and GPx) were quantified.

In Vivo Antioxidant Activity of N-Acetylcysteine in Zebrafish
  • Objective: To investigate the effects of NAC on unpredictable chronic stress-induced anxiety and oxidative damage.

  • Model Organism: Adult Zebrafish (Danio rerio).

  • Experimental Protocol: Animals were subjected to unpredictable chronic stress for 7 days, followed by treatment with NAC (1 mg/L) for 7 days.

  • Endpoint Measurement: Behavioral tests (novel tank test) and biochemical assays for reactive oxygen species (ROS), lipid peroxidation (TBARS), non-protein thiols (NPSH), and superoxide dismutase (SOD) activity were performed.

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways involved in oxidative stress and the distinct mechanisms of action of this compound and the compared antioxidants.

cluster_stressor Oxidative Stressor cluster_cellular_response Cellular Response in Zebrafish H2O2 Hydrogen Peroxide (H₂O₂) ROS Increased ROS H2O2->ROS Induces OxidativeDamage Oxidative Damage (Lipid Peroxidation, etc.) ROS->OxidativeDamage Causes ApoptosisGenes Upregulation of Apoptosis Genes (tp53, casp3, bax) ROS->ApoptosisGenes Activates AntioxidantGenes Downregulation of Antioxidant Genes (sod1, cat, gpx1a) ROS->AntioxidantGenes Inhibits Apoptosis Apoptosis ApoptosisGenes->Apoptosis Leads to

H₂O₂-Induced Oxidative Stress Pathway in Zebrafish.

cluster_this compound This compound: In Vivo Function cluster_antioxidant Hypothetical Antioxidant Role UVB UVB Radiation This compound This compound UVB->this compound Absorbs DNA_damage DNA Damage (CPDs) UVB->DNA_damage Causes DNA Cellular DNA This compound->DNA Shields ROS Reactive Oxygen Species (ROS) Gadusol_anti This compound ROS->Gadusol_anti Scavenges Neutralized Neutralized ROS Gadusol_anti->Neutralized Converts to

This compound's Sunscreen vs. Hypothetical Antioxidant Mechanism.

cluster_antioxidants Antioxidant Mechanisms of Action Ascorbic_Acid Ascorbic Acid (Vitamin C) Nrf2 Nrf2 Activation Ascorbic_Acid->Nrf2 Promotes NAC N-Acetylcysteine (NAC) GSH Glutathione (GSH) Synthesis NAC->GSH Precursor for ROS Reactive Oxygen Species (ROS) ROS->Ascorbic_Acid Directly Scavenges ROS->NAC Indirectly Reduces via GSH Antioxidant_Enzymes Increased Antioxidant Enzyme Activity (SOD, GPx) Nrf2->Antioxidant_Enzymes Upregulates Cellular_Protection Cellular Protection GSH->Cellular_Protection Protects Antioxidant_Enzymes->Cellular_Protection Enhances

The Natural Alternative: Positioning Gadusol Against Commercial UV Filters in Phototoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the phototoxic potential of UV filtering compounds is paramount in the development of safer and more effective sunscreens. This guide provides a comparative analysis of the naturally occurring UV-absorbing compound, gadusol, and several widely used commercial UV filters. While direct comparative phototoxicity studies are nascent, this document synthesizes available experimental data on their mechanisms and phototoxic profiles to inform future research and development.

Executive Summary

This compound, a mycosporine-like amino acid found in various aquatic organisms, demonstrates a powerful intrinsic photoprotective mechanism, primarily by efficiently dissipating UV radiation as heat and preventing direct DNA damage. In contrast, several commercial organic UV filters have been shown to exhibit phototoxic effects in various experimental models, often linked to the generation of reactive oxygen species (ROS) upon UV exposure, leading to cellular damage. This guide presents the available quantitative data on the phototoxicity of these commercial filters and outlines the experimental protocols for assessing phototoxicity, highlighting the need for standardized comparative studies involving this compound.

Table 1: Comparative Overview of this compound and Commercial UV Filters

FeatureThis compoundCommercial UV Filters (e.g., Oxybenzone, Octinoxate (B1216657), Octocrylene, Avobenzone)
Primary Mechanism Efficiently dissipates absorbed UV energy as heat, preventing DNA damage.[1][2][3]Absorb UV radiation; some can undergo photochemical reactions leading to the formation of reactive intermediates and photodegradation products.[4][5][6][7]
Photostability High photostability with negligible fluorescence yields.[1][2]Varies; some are known to be photounstable and can degrade into potentially toxic byproducts.[4][5][6]
Phototoxicity Profile Not extensively studied in standardized in vitro phototoxicity assays. In vivo studies in zebrafish embryos show it prevents UV-induced damage and apoptosis.[8][9][10][11][12] A company is conducting safety testing for FDA approval.[13]Several have demonstrated phototoxic potential in in vitro and in vivo models, leading to concerns about their safety.[4][14][15][16][17][18]
Antioxidant Activity Suggested to possess potent antioxidant properties.[13]Some may exhibit pro-oxidant activities upon UV irradiation.[5][14]

Quantitative Phototoxicity Data of Commercial UV Filters

The following table summarizes available quantitative data on the phototoxicity of selected commercial UV filters from various studies. It is important to note that the experimental systems and endpoints vary, making direct comparisons challenging.

Table 2: Summary of Reported Phototoxicity for Selected Commercial UV Filters

UV FilterTest SystemEndpointResultCitation
Oxybenzone (BP-3) Artemia franciscanaLC50 (48h)5.27 mg/L[15]
Daphnia magnaEC50 (48h)3.25 mg/L[15]
Cucumber plantsPhototoxic damageHigher than AVB, OMC, OCR[17]
Octinoxate (OMC) Mouse lymphoma cellsCell viabilityIncreased toxicity after UV irradiation[4]
Daphnia magnaEC50 (48h)2.69 mg/L[15]
Aliivibrio fischeriEC50 (30 min)1.38 - 2.16 mg/L[15]
Octocrylene (OCR) Artemia franciscanaLC50 (24h)0.55 mg/L[15]
Daphnia magnaEC50 (48h)2.66 mg/L[15]
Lemna minorIC50 (7 days)1.95 mg/L[15]
Avobenzone (AVB) 3T3 fibroblastsPIFPositive for phototoxicity[18]
Human 3D skin modelPhototoxicityNot observed[18]
Daphnia magnaEC50 (48h)2.61 mg/L[15]

Abbreviations: LC50: Lethal Concentration, 50%; EC50: Effective Concentration, 50%; IC50: Inhibitory Concentration, 50%; PIF: Photo Irritation Factor.

Experimental Protocols

In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay (OECD 432)

This is the regulatory-accepted standard for in vitro phototoxicity testing.[1][19][20][21]

  • Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured to form a monolayer in two 96-well plates.

  • Pre-incubation: Cells are incubated with at least eight different concentrations of the test substance for 60 minutes.

  • Irradiation: One plate is exposed to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while the other plate is kept in the dark.

  • Incubation: The treatment medium is replaced with culture medium, and the cells are incubated for another 24 hours.

  • Cytotoxicity Assessment: Cell viability is determined by measuring the uptake of the vital dye Neutral Red.

  • Data Analysis: The IC50 values (concentration that reduces cell viability by 50%) are calculated for both the irradiated and non-irradiated plates. The Photo-Irritation-Factor (PIF) is then calculated as the ratio of the IC50 (-UV) to the IC50 (+UV). A PIF ≥ 5 is considered indicative of phototoxic potential. The Mean Photo Effect (MPE) can also be calculated as an alternative endpoint.[19]

Zebrafish Embryo Photoprotection Assay

This in vivo model was used to demonstrate the photoprotective effects of this compound.[8][9][10][11][12]

  • Animal Model: Wild-type and this compound-deficient (e.g., through CRISPR-Cas9 gene editing) zebrafish embryos are used.

  • UVB Exposure: At a specific developmental stage (e.g., 24 hours post-fertilization), embryos are exposed to a controlled dose of UVB radiation.

  • Endpoint Assessment:

    • DNA Damage: Formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), a hallmark of UVB-induced DNA damage, is quantified using immunohistochemistry.

    • Survival and Development: Embryo survival rates and developmental defects (e.g., failure of swim bladder inflation) are monitored.[12]

    • Apoptosis: UV-induced cell death is assessed.

  • Comparison: The extent of DNA damage, survival rates, and developmental integrity are compared between the wild-type (this compound-producing) and this compound-deficient embryos.

Visualizing the Mechanisms

This compound's Photoprotective Pathway

gadusol_photoprotection UVR UV Radiation This compound This compound UVR->this compound DNA Cellular DNA UVR->DNA Blocked Heat Heat Dissipation This compound->Heat Energy Conversion NoDamage No DNA Damage DNA->NoDamage Protection

Caption: this compound absorbs UV radiation and dissipates the energy as harmless heat.

Workflow of the 3T3 NRU Phototoxicity Assay

nru_workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis CellSeeding Seed 3T3 Fibroblasts in 96-well plates Incubation1 Incubate 24h CellSeeding->Incubation1 AddCompound Add Test Compound (8 concentrations, 2 plates) Incubation1->AddCompound Incubation2 Incubate 1h AddCompound->Incubation2 Plate_UV Plate 1: Expose to UVA Incubation2->Plate_UV Plate_Dark Plate 2: Keep in Dark Incubation2->Plate_Dark Incubation3 Incubate 24h Plate_UV->Incubation3 Plate_Dark->Incubation3 NRU Neutral Red Uptake Assay (Measure Cell Viability) Incubation3->NRU Calculate Calculate IC50 (+UV) & IC50 (-UV) NRU->Calculate PIF Calculate PIF Calculate->PIF commercial_phototoxicity UVR UV Radiation UV_Filter Commercial UV Filter UVR->UV_Filter ROS Reactive Oxygen Species (ROS) UV_Filter->ROS Generation Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell Oxidative Stress Damage Cellular Damage & Apoptosis Cell->Damage

References

A Head-to-Head Comparison of Gadusol Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in marine biotechnology and drug development, the efficient extraction and purification of gadusol, a potent natural ultraviolet (UV) filter, is a critical first step. This guide provides a detailed comparison of two primary methods for extracting this compound from fish roe: a rapid extraction using a methanol-water solvent system and a more complex method involving ethanol (B145695) extraction followed by multi-step ion-exchange chromatography. This comparison is supported by published experimental data to aid researchers in selecting the most suitable method for their specific needs.

Quantitative Comparison of Extraction Yields

The selection of an extraction method often hinges on the final yield of the target compound. The table below summarizes the reported this compound yields from different fish species using two distinct extraction protocols. It is important to note that a direct comparison is nuanced by the different fish species and analytical methods used in the original studies.

Extraction MethodSource MaterialThis compound Yield (mg/g dry weight)Reference
Ethanol & Ion-Exchange ChromatographyBrazilian Sandperch (Pinguipes brasilianus) roe17.3[1]
Ethanol & Ion-Exchange ChromatographyArgentinian Sandperch (Pseudopercis semifasciata) roe12.5[1]
Ethanol & Ion-Exchange ChromatographyAtlantic Cod (Gadus morhua) roe~4.0[2]
Methanol-Water ExtractionZebrafish (Danio rerio) embryosNot directly reported in mg/g; measured by UV absorbance[3]
Biosynthetic BenchmarkKomagataella phaffii (yeast)32.3 (mg/g dry cell weight)[4]

Note: The yield for the Methanol-Water Extraction method is not directly comparable as the original study focused on relative quantification. The biosynthetic yield from recombinant yeast is provided as a benchmark for potential future production methods.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful implementation of any extraction method. Here, we provide the step-by-step procedures for the two primary this compound extraction techniques.

Method 1: Methanol-Water Extraction

This method is a relatively simple and rapid technique suitable for initial screening and smaller sample sizes.[3]

Materials:

  • Vacuum-dried fish egg material

  • Methanol:water solution (80:20, v/v)

  • Microfuge pestle

  • Microfuge tubes

  • Centrifuge

Procedure:

  • Place 7.5 mg of vacuum-dried and crushed egg material into a microfuge tube.

  • Add 150 µL of the 80:20 methanol:water solution.

  • Thoroughly mix and allow the extraction to proceed for at least 15 minutes.

  • Centrifuge the sample at 12,000 x g to pellet the solid debris.

  • Carefully collect the supernatant containing the extracted this compound for analysis.

  • For exhaustive extraction, the pellet can be subjected to a second round of extraction with an additional 150 µL of the solvent mixture.

Method 2: Ethanol and Ion-Exchange Chromatography

This more extensive method, based on the work of Plack et al. (1981), is suitable for larger quantities of starting material and yields a highly purified this compound extract.[1][5]

Materials:

  • Mature fish roe

  • Absolute ethanol

  • 80% ethanol (v/v)

  • Chloroform (B151607)

  • Bi-distilled water

  • 0.5 M Acetic acid

  • DOWEX® 50WX (H+ form) cation-exchange resin

  • DOWEX® 1X8 (Cl- form) anion-exchange resin

  • 3 M Sodium acetate (B1210297)

  • Homogenizer

  • Sonicator

  • Centrifuge

  • Rotary evaporator

  • Separating funnel

  • Chromatography columns

Procedure:

Part 1: Initial Ethanol Extraction

  • Homogenize 50 g of unfrozen fish roe with 200 mL of absolute ethanol for 2 minutes.

  • Sonicate the homogenate for 5-10 minutes.

  • Store the mixture overnight at 6°C.

  • Centrifuge the mixture at 5,000 x g for 10 minutes and filter to collect the supernatant.

  • Resuspend the solid residue in 500 mL of 80% ethanol and re-homogenize by sonication for another 5-10 minutes.

  • Centrifuge and filter again, combining the filtrates.

  • Concentrate the combined filtrates to approximately 50 mL using a rotary evaporator with a water bath at 40°C.

Part 2: Solvent Partitioning

  • Transfer the concentrated extract to a separating funnel.

  • Wash the extract successively with 50 mL of absolute ethanol, two portions of 50 mL of chloroform, and two portions of 50 mL of bi-distilled water.

  • Allow the phases to separate overnight at room temperature.

  • Discard the lower organic phase.

  • Wash the aqueous phase with 100 mL of chloroform and concentrate it to approximately 15 mL.

Part 3: Ion-Exchange Chromatography Purification

  • Cation-Exchange Chromatography:

    • Prepare a column (25 mm i.d. x 100 mm length) with DOWEX® 50WX resin, pre-treated with 10% HCl.

    • Apply the concentrated aqueous extract to the column.

    • Elute with bi-distilled water at a flow rate of 5-6 drops per minute.

    • Collect fractions and identify those containing this compound by spectrophotometry (absorbance maximum at 268 nm at acidic pH, shifting to 296 nm at pH ≥ 7).

  • Anion-Exchange Chromatography (Step 1):

    • Combine the this compound-containing fractions, evaporate to dryness, and redissolve in 2 mL of 0.5 M acetic acid.

    • Prepare a column (9 mm i.d. x 140 mm length) with DOWEX® 1X8 resin, converted to the acetate form with 3 M sodium acetate and equilibrated with 0.5 M acetic acid.

    • Apply the sample and elute with 0.5 M acetic acid.

    • Combine the fractions containing this compound.

  • Anion-Exchange Chromatography (Step 2):

    • Evaporate the combined fractions and redissolve in 2 mL of 0.5 M acetic acid.

    • Apply the sample to a second, identical DOWEX® 1X8 column.

    • Elute with 0.5 M acetic acid and collect the purified this compound fractions.

Visualizing the Workflows

To better illustrate the procedural differences between the two extraction methods, the following diagrams were generated using the DOT language.

MethanolWaterExtraction start Fish Roe Sample homogenize Homogenize in Methanol:Water (80:20) start->homogenize extract Extract for 15+ min homogenize->extract centrifuge Centrifuge at 12,000 x g extract->centrifuge supernatant Collect Supernatant (this compound Extract) centrifuge->supernatant pellet Pellet centrifuge->pellet reextract Optional: Re-extract Pellet pellet->reextract reextract->centrifuge

Caption: Workflow for the Methanol-Water Extraction of this compound.

EthanolIonExchange cluster_extraction Part 1: Ethanol Extraction cluster_partition Part 2: Solvent Partitioning cluster_purification Part 3: Ion-Exchange Chromatography start Fish Roe Sample homogenize_etoh Homogenize in Absolute Ethanol & Sonicate start->homogenize_etoh centrifuge1 Centrifuge & Collect Supernatant homogenize_etoh->centrifuge1 reextract_etoh Re-extract Pellet with 80% Ethanol & Sonicate centrifuge1->reextract_etoh centrifuge2 Centrifuge & Combine Supernatants reextract_etoh->centrifuge2 concentrate1 Concentrate via Rotary Evaporation centrifuge2->concentrate1 wash Wash with Ethanol, Chloroform, & Water concentrate1->wash separate Separate Phases wash->separate concentrate2 Concentrate Aqueous Phase separate->concentrate2 cation_exchange DOWEX® 50WX (Cation Exchange) concentrate2->cation_exchange anion_exchange1 DOWEX® 1X8 (Anion Exchange - 1) cation_exchange->anion_exchange1 anion_exchange2 DOWEX® 1X8 (Anion Exchange - 2) anion_exchange1->anion_exchange2 final_product Purified this compound anion_exchange2->final_product

Caption: Workflow for the Ethanol and Ion-Exchange Chromatography Method.

Concluding Remarks

The choice between the Methanol-Water and the Ethanol and Ion-Exchange Chromatography methods for this compound extraction depends on the specific research goals and available resources. The Methanol-Water method offers a rapid and straightforward approach, ideal for high-throughput screening or when working with limited sample material. In contrast, the Ethanol and Ion-Exchange Chromatography method, while more labor-intensive and time-consuming, provides a highly purified product and is scalable for larger batches. The quantitative data suggests that the latter method can achieve high yields, although this is dependent on the species of fish roe used. Researchers should carefully consider these factors when deciding on the most appropriate extraction strategy for their studies on this promising natural sunscreen compound.

References

A Comparative Guide to the Gadusol Biosynthetic Pathway Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the gadusol biosynthetic pathway, a unique two-step enzymatic process responsible for producing a natural ultraviolet (UV) sunscreen. Once thought to be acquired only through diet, it is now understood that many vertebrate species can synthesize this compound de novo.[1][2] This pathway is of significant interest for its evolutionary implications and its potential for biotechnological applications, including the development of novel sunscreens and antioxidants.[1][3]

The Core Biosynthetic Pathway

The biosynthesis of this compound in vertebrates is a remarkably efficient pathway, converting a common sugar phosphate (B84403) into a potent UV-absorbing compound in just two enzymatic steps.[2][4] This pathway is distinct from the more complex mycosporine-like amino acid (MAA) synthesis pathways found in microbes, which also produce sunscreen compounds.[4]

The process begins with sedoheptulose-7-phosphate , an intermediate of the pentose (B10789219) phosphate pathway.

  • Cyclization: The enzyme 2-epi-5-epi-valiolone synthase (EEVS) , a type of sugar phosphate cyclase, catalyzes the conversion of sedoheptulose-7-phosphate into the cyclitol intermediate, 2-epi-5-epi-valiolone (EEV) .[2] The discovery of a functional EEVS gene in vertebrates was surprising, as these enzymes were previously thought to be confined to bacteria.[2][5]

  • Modification: A bifunctional enzyme, methyltransferase-oxidoreductase (MT-Ox) , then acts on EEV to produce the final This compound molecule.[2][6]

This two-enzyme pathway has been validated through the heterologous expression of the corresponding genes from zebrafish (Danio rerio) in Escherichia coli and Saccharomyces cerevisiae (yeast), which resulted in the successful production of this compound.[1][3]

Cross-Species Comparison of the Pathway

Bioinformatic and experimental studies have revealed a fascinating phylogenetic distribution of the this compound biosynthetic pathway. The core gene cluster, containing both eevs and MT-Ox, is present in a wide array of egg-laying vertebrates but is notably absent in mammals.[5]

The prevailing hypothesis for this distribution is a horizontal gene transfer event where an ancestral vertebrate acquired the gene cluster from an algal species.[4] The pathway has since been retained in lineages where UV protection for embryos is critical and lost in others where it provides no evolutionary advantage.[6]

  • Fish: The pathway is well-characterized in zebrafish, where maternally provided this compound is essential for protecting embryos from UV-induced DNA damage and ensuring survival.[7][8][9] The genes are present and active in many teleost fish that spawn in sunlit waters, such as medaka, but have been repeatedly lost in species whose young are not exposed to sunlight, including deep-sea dwellers like the coelacanth and the channel catfish.[6]

  • Amphibians, Reptiles, and Birds: The genetic machinery for this compound synthesis has been identified in the genomes of various amphibians, reptiles (e.g., American alligator), and birds (e.g., chicken).[5][10] However, to date, the actual production of this compound has not been biochemically confirmed in these groups, representing an open area of research.[6]

  • Invertebrates and Microbes: While this compound is found in invertebrates like sea urchin eggs and sponges, the genetic basis for its production in these organisms is not the same vertebrate pathway.[2] Some algae possess genes highly similar to the vertebrate eevs and MT-Ox, supporting the horizontal gene transfer theory.[1][4]

Data Presentation

The following table summarizes the presence of the this compound biosynthetic pathway genes and the experimental evidence for this compound production across various species.

Taxonomic Group Species Example EEVS Gene MT-Ox Gene Evidence for this compound Production Reference(s)
Fish (Teleost) Zebrafish (Danio rerio)PresentPresentDirect measurement (UPLC-MS); Gene knockout abolishes production; Heterologous expression[2][6]
Medaka (Oryzias latipes)PresentPresentDirect measurement in embryos[6]
Channel Catfish (Ictalurus punctatus)AbsentAbsentNot detected[6]
Coelacanth (Latimeria chalumnae)AbsentAbsentNot expected (deep-sea habitat)[6]
Amphibians Western Clawed Frog (Xenopus tropicalis)PresentPresentGenetic evidence only[1][5]
Reptiles American Alligator (Alligator mississippiensis)PresentPresentGenetic evidence only[10]
Birds Chicken (Gallus gallus)PresentPresentGenetic evidence only[5][10]
Mammals Human (Homo sapiens)AbsentAbsentNot detected[5]

Experimental Protocols

The following are generalized methodologies for key experiments used to investigate the this compound biosynthetic pathway.

Protocol 1: Analysis of this compound Production in Native Species

This protocol describes the extraction and detection of this compound from biological samples, such as fish embryos.

  • Sample Collection: Collect approximately 25 embryos in a 1.5 mL microfuge tube. Remove all excess water.

  • Extraction:

    • Add 100 µL of an 80:20 (v/v) methanol:water solution to the embryos.

    • Homogenize the tissue using a microfuge pestle for 15-30 seconds.

    • Allow the extraction to proceed for at least 15 minutes at room temperature.

    • Centrifuge the sample at >12,000 x g for 10 minutes to pellet cellular debris.

  • Analysis:

    • UV-Vis Spectrometry: Carefully transfer the clear supernatant to a quartz cuvette or use a Nanodrop spectrophotometer. Measure the absorbance spectrum, with a characteristic peak for this compound around 296 nm. This provides a relative quantification.

    • UPLC-MS/MS: For definitive identification and absolute quantification, analyze the supernatant using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS). Use an amide column for separation and operate the mass spectrometer in negative ionization mode, monitoring for the specific mass of this compound.

Protocol 2: Functional Validation via Heterologous Expression in Yeast

This protocol allows for the confirmation of enzyme function by expressing the candidate genes in a host organism like Saccharomyces cerevisiae.

  • Gene Cloning: Synthesize or PCR-amplify the codon-optimized coding sequences for the candidate eevs and MT-Ox genes from the source organism (e.g., zebrafish).

  • Vector Construction: Clone the eevs and MT-Ox genes into a yeast expression vector. Both genes can be placed under the control of strong constitutive promoters (e.g., TDH3, GPM1) on the same plasmid or on separate compatible plasmids.

  • Yeast Transformation: Transform the expression vector(s) into a suitable laboratory strain of S. cerevisiae.

  • Culturing and Induction:

    • Grow the transformed yeast in an appropriate selection medium.

    • Culture the yeast in a suitable production medium. Since the precursor, sedoheptulose-7-phosphate, is an endogenous metabolite, no special supplementation is typically required.

  • Extraction and Analysis:

    • After a suitable growth period (e.g., 48-72 hours), pellet the yeast cells by centrifugation.

    • This compound is often secreted into the medium.[1] Analyze a sample of the culture supernatant directly using UV-Vis spectrometry and UPLC-MS/MS as described in Protocol 1.

    • Additionally, perform a cell lysate extraction to check for intracellular this compound.

Protocol 3: Gene Inactivation using CRISPR-Cas9 in Zebrafish

This protocol is used to create a knockout of a pathway gene to confirm its necessity in vivo.

  • Guide RNA (gRNA) Design: Design a gRNA targeting an early exon (e.g., exon 2) of the target gene, such as eevs, to ensure a frameshift mutation and loss of function.

  • Reagent Preparation: Synthesize the designed gRNA and obtain purified Cas9 protein.

  • Microinjection: Prepare an injection mix containing the gRNA and Cas9 protein. Microinject this mixture into single-cell stage zebrafish embryos.

  • Screening for Founders (F0): Raise the injected embryos to adulthood. Identify founder fish with germline mutations by outcrossing them to wild-type fish and screening the F1 generation for the presence of the desired mutation via PCR and sequencing.

  • Generation of Homozygous Mutants: Intercross heterozygous F1 fish to generate homozygous F2 mutants (eevs -/-), which will be deficient in this compound production.

  • Phenotypic Analysis: Compare the survival and development of homozygous mutant embryos to wild-type siblings under UV radiation exposure to confirm the role of this compound as a sunscreen.[6][8]

Mandatory Visualization

Diagrams of Pathways and Workflows

Gadusol_Biosynthesis cluster_pathway Core Biosynthetic Pathway S7P Sedoheptulose-7-Phosphate EEV 2-epi-5-epi-valiolone S7P->EEV EEVS GAD This compound EEV->GAD MT-Ox

Caption: The two-step enzymatic synthesis of this compound.

Species_Comparison cluster_vertebrates Vertebrate Ancestor with this compound Pathway cluster_present Pathway Generally Retained cluster_lost Pathway Lost Ancestor Common Ancestor Fish Fish Ancestor->Fish Amphibians Amphibians Ancestor->Amphibians Reptiles Reptiles Ancestor->Reptiles Birds Birds Ancestor->Birds Mammals Mammals Ancestor->Mammals DeepSeaFish Deep-Sea Fish Fish->DeepSeaFish Specific Loss

Caption: Phylogenetic distribution of the this compound pathway.

Experimental_Workflow cluster_workflow Workflow for Pathway Characterization Hypothesis Hypothesis: Species X produces this compound Bioinformatics 1. Genome Mining (Search for EEVS & MT-Ox genes) Hypothesis->Bioinformatics Biochemistry 2. Extraction & Analysis (UPLC-MS from tissues) Bioinformatics->Biochemistry Validation 3. Heterologous Expression (Express genes in yeast) Biochemistry->Validation Confirmation 4. In Vivo Knockout (CRISPR in model system) Validation->Confirmation Conclusion Conclusion: Pathway is present and functional Confirmation->Conclusion

Caption: Experimental workflow for this compound pathway analysis.

References

Evaluating the Synergistic Potential of Gadusol with Common Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent antioxidant formulations is a cornerstone of research in fields ranging from pharmaceuticals to cosmetics. While individual antioxidant compounds have been extensively studied, the synergistic interactions between them offer a promising avenue for enhanced efficacy. Gadusol, a natural ultraviolet radiation (UVR) absorbing compound found in various marine organisms, has garnered attention for its antioxidant properties.[1][2] This guide provides a comparative evaluation of this compound's antioxidant capacity against other well-established antioxidants and explores the theoretical basis for potential synergistic effects, even in the absence of direct experimental studies on its combinations.

Recent research has highlighted this compound's primary role in vivo as a natural sunscreen, protecting fish embryos from DNA damage by absorbing UVB radiation.[3][4][5] However, its chemical structure also endows it with the ability to act as an antioxidant. Studies have shown that this compound is an effective scavenger of peroxyl radicals, a key player in lipid peroxidation.[1][6][7] While direct experimental data on the synergistic effects of this compound with other antioxidants such as vitamin C, vitamin E, and glutathione (B108866) is not yet available in the scientific literature, this guide will provide the foundational information necessary to design and evaluate such studies.

Comparative Antioxidant Activity

Quantitative data from in vitro antioxidant assays provide a benchmark for comparing the potency of different compounds. The Oxygen Radical Absorbance Capacity (ORAC) and Trolox Equivalent Antioxidant Capacity (TEAC) assays are commonly used for this purpose.

AntioxidantAssayRelative Activity/ValueSource(s)
This compound ORACApproximately 6 times more active than Ascorbic Acid[6][7]
ABTSComparable activity to Ascorbic Acid[1][7]
Ascorbic Acid ORACUsed as a benchmark (see this compound)[6][7]
(Vitamin C)ABTSUsed as a benchmark (see this compound)[1][7]
Quercetin ORACHigher activity than this compound[7]
ABTSHigher activity than this compound and Ascorbic Acid[7]
Vitamin E -Known as a potent lipid-soluble, chain-breaking antioxidant[8]
(α-Tocopherol)
Glutathione (GSH) -A major endogenous antioxidant in cells[9][10]

Potential for Synergistic Interactions

Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects. In the context of antioxidants, this can happen through various mechanisms, such as the regeneration of one antioxidant by another.

  • This compound and Vitamin C (Ascorbic Acid): this compound is effective at scavenging peroxyl radicals.[1] Ascorbic acid is a potent scavenger of a wide range of reactive oxygen species (ROS). A potential synergistic interaction could arise if ascorbic acid helps to regenerate the this compound molecule after it has neutralized a radical, although this has not been experimentally verified.

  • This compound and Vitamin E (α-Tocopherol): Vitamin E is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[8] this compound, being water-soluble, could protect the aqueous cellular compartments. A synergistic relationship could exist where this compound intercepts radicals in the cytosol before they can reach the cell membrane, thus sparing vitamin E.

  • This compound and Glutathione (GSH): Glutathione is a key intracellular antioxidant that plays a crucial role in detoxifying harmful substances and regenerating other antioxidants, including vitamin C.[9][10] It is plausible that glutathione could also play a role in regenerating this compound, thereby enhancing its overall antioxidant capacity. Theoretical studies have shown that phenolic antioxidants can repair glutathione, indicating a potential for a virtuous cycle.[11]

Experimental Protocols

To rigorously evaluate the potential synergistic effects of this compound with other antioxidants, standardized experimental protocols are essential.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a source of peroxyl radicals.

  • Reagents: Fluorescein (B123965) (fluorescent probe), AAPH (a peroxyl radical generator), Trolox (a vitamin E analog used as a standard), and the antioxidant compounds to be tested (this compound, vitamin C, etc.).

  • Procedure:

    • A mixture of fluorescein and the antioxidant compound is prepared in a multi-well plate.

    • AAPH is added to initiate the radical-generating reaction.

    • The fluorescence decay is monitored over time using a microplate reader.

  • Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank (no antioxidant) from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard.[7]

ABTS/TEAC Assay

This assay is based on the ability of an antioxidant to scavenge the stable radical cation ABTS•+.

  • Reagents: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), potassium persulfate, Trolox, and the test compounds.

  • Procedure:

    • The ABTS•+ radical cation is pre-formed by reacting ABTS with potassium persulfate.

    • The ABTS•+ solution is diluted to a specific absorbance at 734 nm.

    • The antioxidant compound is added to the ABTS•+ solution, and the decrease in absorbance is measured over time.

  • Data Analysis: The percentage inhibition of absorbance is plotted against the concentration of the antioxidant. The TEAC value is calculated as the ratio of the slope of the curve for the sample to the slope of the curve for Trolox.[1]

Evaluating Synergy: The Combination Index (CI) Method

To determine if the interaction between two antioxidants is synergistic, additive, or antagonistic, the Combination Index (CI) can be calculated.

  • Procedure:

    • Determine the EC50 (the concentration required to achieve 50% of the maximum effect) for each individual antioxidant in a relevant assay (e.g., DPPH, ABTS).

    • Test various combinations of the antioxidants at different ratios.

    • Determine the EC50 for the combination.

  • Data Analysis: The sum of the Fractional Inhibitory Concentration (ΣFIC) or Combination Index (CI) is calculated. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[12]

Visualizing Pathways and Workflows

Antioxidant_Synergy_Hypothesis cluster_ROS Reactive Oxygen Species (ROS) cluster_antioxidants Antioxidant Defense ROS Peroxyl Radical (ROO•) This compound This compound ROS->this compound Neutralization Gadusol_ox Oxidized this compound This compound->Gadusol_ox Becomes Oxidized VitC Vitamin C VitE Vitamin E VitC->VitE Regeneration VitC->Gadusol_ox Potential Regeneration GSH Glutathione (GSH) GSH->VitC Regeneration

Caption: Hypothetical synergistic interactions between this compound and other antioxidants.

Synergy_Evaluation_Workflow cluster_planning Phase 1: Individual Analysis cluster_combination Phase 2: Combination Analysis cluster_analysis Phase 3: Synergy Calculation A1 Select Antioxidants (this compound, Vit C, Vit E, GSH) A2 Choose Antioxidant Assay (ORAC, ABTS, DPPH) A1->A2 A3 Determine EC50 for each individual antioxidant A2->A3 C1 Calculate Combination Index (CI) or Sum of FIC (ΣFIC) A3->C1 B1 Prepare combinations at various ratios B2 Perform antioxidant assay on combinations B1->B2 B3 Determine EC50 for each combination B2->B3 B3->C1 C2 Interpret Results: CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism C1->C2

Caption: Experimental workflow for evaluating antioxidant synergy.

Conclusion and Future Directions

This compound demonstrates significant antioxidant activity, particularly as a peroxyl radical scavenger.[1][7] While its primary biological role in some organisms appears to be that of a sunscreen, its chemical properties warrant investigation into its potential as a synergistic antioxidant.[3][4] The lack of direct experimental data on the combined effects of this compound with other antioxidants represents a clear research gap.

Future studies should focus on performing in vitro antioxidant assays on combinations of this compound with vitamin C, vitamin E, and glutathione to calculate the Combination Index and definitively determine the nature of their interactions. Such research would be highly valuable for the development of novel and more effective antioxidant formulations for a variety of applications in human health.

References

Comparative Metabolomics of Wild-Type vs. Gadusol-Deficient Zebrafish: A Research Gap Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the metabolic landscape in wild-type versus gadusol-deficient zebrafish. It is important to note that as of the current date, a direct, comprehensive comparative metabolomics study profiling the global metabolite differences between these two genotypes has not been published in peer-reviewed literature. The primary focus of existing research has been the elucidation of this compound's role as a crucial, maternally-provided sunscreen protecting embryos from UV-induced DNA damage.

This document, therefore, summarizes the established knowledge on this compound's function and biosynthesis, outlines standard methodologies for zebrafish metabolomics, and presents a hypothetical framework for potential metabolic alterations in this compound-deficient zebrafish, thereby highlighting a significant research opportunity.

The Known Role of this compound: A Natural Sunscreen

This compound is a transparent compound found in high concentrations in the eggs of many fish species, including zebrafish (Danio rerio). Research has unequivocally demonstrated that this compound is a maternally-provided sunscreen essential for the survival of embryonic and larval zebrafish exposed to ultraviolet (UV) radiation.[1][2][3][4][5]

Studies utilizing a this compound-deficient mutant zebrafish, generated via CRISPR-Cas9 gene editing, have been instrumental in confirming this function.[2] These mutants exhibit significantly increased formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), a hallmark of UVB-induced DNA damage, when exposed to UV radiation.[4] This heightened sensitivity to UV light underscores the critical protective role of this compound during early development.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in zebrafish originates from sedoheptulose-7-phosphate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. The pathway involves two key enzymes: 2-epi-5-epi-valiolone (B1265091) synthase (Eevs) and a methyltransferase-oxidoreductase (MT-Ox).[3][6]

This compound Biosynthesis Pathway This compound Biosynthesis Pathway S7P Sedoheptulose-7-Phosphate DDG 2-epi-5-epi-valiolone S7P->DDG Eevs This compound This compound DDG->this compound MT-Ox

Caption: The enzymatic conversion of Sedoheptulose-7-Phosphate to this compound in zebrafish.

Hypothetical Comparative Metabolomics: Potential Areas of Alteration

While direct evidence is pending, we can hypothesize potential metabolic shifts in this compound-deficient zebrafish based on the known biosynthetic pathway and the physiological stress induced by UV exposure in the absence of this protective compound.

Table 1: Hypothetical Metabolite Classes Altered in this compound-Deficient vs. Wild-Type Zebrafish

Metabolite ClassPredicted Change in this compound-DeficientRationale
Pentose Phosphate Pathway Intermediates IncreasedPotential feedback inhibition on the pathway due to the blockage of sedoheptulose-7-phosphate conversion to this compound.
Purine and Pyrimidine Metabolites Altered (especially under UV stress)Increased DNA damage in the absence of this compound would necessitate an upregulation of DNA repair pathways, impacting the pool of nucleotides and their degradation products.
Lipid Peroxidation Products Increased (under UV stress)UV radiation can induce oxidative stress, leading to the peroxidation of lipids. This compound's primary role is UV absorption, but its absence could lead to secondary oxidative damage.
Amino Acids AlteredChanges in energy metabolism and stress responses could impact amino acid pools.
This compound and its derivatives Absent or significantly decreasedThis is the defining characteristic of the this compound-deficient mutant.

Experimental Protocols: A General Framework for Zebrafish Metabolomics

The following outlines a typical workflow for a comparative metabolomics study in zebrafish embryos, based on established methodologies in the field.

Zebrafish Metabolomics Workflow General Workflow for Comparative Zebrafish Metabolomics cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Embryo_Collection Embryo Collection (Wild-Type & this compound-Deficient) Quenching Metabolic Quenching (e.g., Liquid Nitrogen) Embryo_Collection->Quenching Extraction Metabolite Extraction (e.g., Methanol/Acetonitrile/Water) Quenching->Extraction MS_Analysis Mass Spectrometry (LC-MS/MS or GC-MS) Extraction->MS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) MS_Analysis->Data_Processing Statistical_Analysis Multivariate Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Metabolite_ID Metabolite Identification Statistical_Analysis->Metabolite_ID Pathway_Analysis Pathway Analysis Metabolite_ID->Pathway_Analysis

Caption: A generalized workflow for conducting a comparative metabolomics study in zebrafish embryos.

Representative Experimental Protocol for Zebrafish Embryo Metabolomics

This protocol is a composite of methodologies reported in the literature for untargeted metabolomics in zebrafish.

1. Sample Collection and Preparation:

  • Collect embryos from wild-type and this compound-deficient zebrafish lines at the desired developmental stage (e.g., 24 hours post-fertilization).

  • Wash embryos with E3 medium to remove any debris.

  • Pool a defined number of embryos (e.g., 50 embryos) per biological replicate.

  • Rapidly quench metabolic activity by snap-freezing the embryos in liquid nitrogen.

  • Store samples at -80°C until extraction.

2. Metabolite Extraction:

  • Homogenize the frozen embryos in a pre-chilled extraction solvent (e.g., 80% methanol).

  • Incubate the homogenate at a low temperature (e.g., -20°C) to facilitate protein precipitation and metabolite extraction.

  • Centrifuge the samples to pellet cellular debris.

  • Collect the supernatant containing the extracted metabolites.

  • Dry the supernatant under a vacuum.

3. Mass Spectrometry Analysis:

  • Reconstitute the dried metabolite extract in an appropriate solvent for the chosen analytical platform.

  • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS).

  • Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

4. Data Analysis:

  • Process the raw mass spectrometry data using software for peak detection, alignment, and normalization.

  • Perform multivariate statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), to identify significant differences between the wild-type and this compound-deficient groups.

  • Identify the differentially expressed metabolites by comparing their mass-to-charge ratio (m/z) and retention times to metabolite databases (e.g., METLIN, HMDB).

  • Conduct pathway analysis using tools like MetaboAnalyst to identify metabolic pathways that are significantly altered.

Future Directions and Research Opportunities

The absence of a direct comparative metabolomics study between wild-type and this compound-deficient zebrafish represents a clear research gap. Such a study would be highly valuable for several reasons:

  • Uncovering Novel Functions of this compound: Beyond its role as a sunscreen, this compound or its biosynthesis pathway may have other, as-yet-undiscovered metabolic functions. An untargeted metabolomics approach would be a powerful tool to reveal these.

  • Understanding the Metabolic Response to UV Stress: Comparing the metabolomes of wild-type and this compound-deficient zebrafish under UV stress would provide a detailed picture of the metabolic pathways involved in the response to UV-induced damage.

  • Identifying Novel Biomarkers: The metabolic signatures associated with this compound deficiency could serve as biomarkers for UV sensitivity or other related conditions.

  • Drug Development and Toxicology: A detailed understanding of the metabolic network surrounding this compound could inform the development of novel photoprotective agents and provide a more complete picture for toxicological studies in zebrafish.

References

Safety Operating Guide

Proper Disposal of Gadusol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the handling and disposal of the novel UV-absorbing compound, gadusol, is crucial for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step instructions to ensure the proper disposal of this compound, reinforcing our commitment to laboratory safety and responsible chemical management.

As a naturally occurring compound found in marine life and under investigation as a potentially safer sunscreen ingredient, this compound is not currently classified as a hazardous substance.[1][2] However, in a laboratory setting, it is prudent to treat all chemical waste with caution. The following procedures are based on established best practices for the disposal of non-hazardous chemical waste and are designed to minimize environmental impact and ensure the safety of all personnel.

This compound: Key Safety & Disposal Parameters

For quick reference, the following table summarizes the known properties of this compound relevant to its handling and disposal.

PropertyValueCitation
Chemical Name This compound[1]
Molecular Formula C₈H₁₂O₆[3]
Appearance Not specified, but functions as a transparent sunscreen in fish embryos[4]
Toxicity No known harmful effects from ingestion in seafood. Considered a safer alternative to some synthetic sunscreen ingredients.[1]
Environmental Impact Believed to be environmentally benign, unlike some synthetic UV filters that can harm marine ecosystems.[2]
Solubility Soluble in aqueous solutions.[5]

Step-by-Step Disposal Protocol for this compound

This protocol provides a clear workflow for the proper disposal of this compound from a laboratory setting. Adherence to these steps is essential for maintaining a safe and compliant workspace.

  • Initial Assessment: Before disposal, confirm that the this compound waste is not mixed with any hazardous materials. If this compound has been used in experiments with hazardous substances, the resulting mixture must be treated as hazardous waste and disposed of according to the specific guidelines for those hazardous components.[6][7]

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof container clearly labeled "this compound Waste (Non-Hazardous)."[8][9]

    • The container must be made of a material compatible with aqueous solutions. High-density polyethylene (B3416737) (HDPE) is a suitable choice.[7]

    • Ensure the container is securely sealed when not in use to prevent spills.[7]

  • Waste Collection:

    • Collect all aqueous solutions containing this compound in the designated waste container.

    • For solid this compound or materials contaminated with this compound (e.g., filter paper, gloves), place them in a separate, clearly labeled solid waste container.

  • Storage:

    • Store the this compound waste container in a designated satellite accumulation area within the laboratory.[7][8]

    • This area should be away from general laboratory traffic and clearly marked.

  • Disposal Procedure:

    • Aqueous this compound Waste: Since this compound is a naturally occurring, non-toxic compound, and if local regulations permit, small quantities of dilute aqueous solutions may be eligible for drain disposal. However, it is imperative to first consult and comply with your institution's specific policies and local wastewater regulations. [7] If drain disposal is not permitted, or for concentrated solutions, the waste must be collected for pickup by your institution's environmental health and safety (EHS) office.

    • Solid this compound Waste: Solid waste contaminated with this compound should be disposed of through your institution's chemical waste program.[6] Package the waste as directed by your EHS office.

  • Empty Container Disposal: Once the this compound waste container is empty, triple-rinse it with water. The rinsate can be disposed of down the drain, provided your institution's policies allow it.[6] Deface the label on the empty container before recycling or discarding it as regular trash.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

GadusolDisposalWorkflow cluster_start Start cluster_assessment Waste Assessment cluster_hazardous_path Hazardous Waste Stream cluster_nonhazardous_path Non-Hazardous Waste Stream start This compound Waste Generated is_mixed Mixed with Hazardous Waste? start->is_mixed treat_hazardous Follow Disposal Protocol for Hazardous Components is_mixed->treat_hazardous Yes collect_waste Collect in Labeled, Compatible Container is_mixed->collect_waste No waste_type Aqueous or Solid Waste? collect_waste->waste_type aqueous_waste Aqueous Solution waste_type->aqueous_waste Aqueous solid_waste Solid Waste waste_type->solid_waste Solid check_policy Consult Institutional & Local Drain Disposal Policy aqueous_waste->check_policy ehs_pickup_solid Arrange for EHS Pickup solid_waste->ehs_pickup_solid drain_disposal Permitted Drain Disposal check_policy->drain_disposal Yes, Dilute ehs_pickup_aqueous Arrange for EHS Pickup check_policy->ehs_pickup_aqueous No or Concentrated

Caption: this compound Disposal Decision Workflow.

By following these procedures and the accompanying workflow, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the laboratory.

References

Essential Safety and Logistical Information for Handling Gadusol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with Gadusol. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting, fostering a culture of safety and operational excellence.

I. Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired PPESpecifications and Use
Eye and Face Safety Goggles or Safety Glasses with Side Shields, Face ShieldANSI Z87.1 approved eye protection must be worn at all times.[1] A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.
Hand Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. Consult glove manufacturer guidelines for chemical resistance.[1]
Body Laboratory CoatA full-length laboratory coat must be worn and fully buttoned to protect skin and personal clothing from potential spills.[1] For handling larger quantities, a chemically resistant apron over the lab coat is advised. Lab coats should not be taken home.[1]
Foot Closed-toe ShoesShoes must cover the entire foot to protect against spills and falling objects.[1] Perforated shoes, sandals, or cloth shoes are not permitted in the laboratory.
Respiratory Use in a well-ventilated area or with local exhaust ventilation (e.g., chemical fume hood) is recommended.If there is a potential for aerosolization or if handling fine powders, a risk assessment should be conducted to determine if a respirator is necessary.

II. Operational Plan for Handling this compound

Adherence to a standardized operational workflow is critical for the safe and effective use of this compound in experimental settings.

A. Pre-Handling and Preparation

  • Consult Safety Data Sheet (SDS): Although a specific SDS for this compound is not widely available, always search for the most current safety information before beginning work. In its absence, treat the compound with the caution required for a new chemical entity.

  • Designate a Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or vapors.

  • Assemble Materials: Before handling this compound, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are readily accessible within the designated work area.

B. Handling and Experimental Use

  • Weighing: If working with solid this compound, weigh the required amount in a chemical fume hood to avoid inhalation of any fine particulates. Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.

  • Dissolving: When preparing solutions, add this compound to the solvent slowly to avoid splashing. If the dissolution process is exothermic or produces vapors, perform this step in a fume hood.

  • Experimental Procedures: Conduct all experimental steps involving this compound within the designated and controlled area. Avoid direct contact with the skin and eyes.

  • Post-Experiment: After completing the experiment, decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent or cleaning agent.

III. Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.[2]

A. Waste Segregation and Collection

  • Identify Waste Streams: All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, gloves), and cleaning materials, must be treated as chemical waste.

  • Use Designated Waste Containers: Collect this compound waste in clearly labeled, sealed, and appropriate chemical waste containers.[3] The container must be compatible with the waste being collected.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste mixture.

B. Storage and Disposal

  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from general laboratory traffic.

  • Disposal Request: Once the waste container is full or ready for disposal, follow your institution's procedures for requesting a pickup from the Environmental Health and Safety (EHS) department.[2]

  • Do Not Dispose in General Trash or Drains: Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or poured down the drain.[3]

IV. Chemical and Physical Properties of this compound

Understanding the properties of this compound can inform safe handling and experimental design.

Table 2: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₂O₆[4][5][6]
Molecular Weight 204.18 g/mol [4][6]
IUPAC Name 3,4,5-trihydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-one[6]
CAS Number 76663-30-4[4][7]
Appearance Information not widely available, likely a solid.
UV Absorption Exhibits pH-dependent absorption maxima: λmax = 268 nm (acidic conditions) and λmax = 296 nm (neutral conditions).[4][5]

V. Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the logical flow of operations for working with this compound.

Gadusol_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult_SDS Consult Safety Information Don_PPE Don Appropriate PPE Consult_SDS->Don_PPE Prepare_Work_Area Prepare Designated Work Area Don_PPE->Prepare_Work_Area Weigh_Compound Weigh this compound in Fume Hood Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Surfaces & Equipment Conduct_Experiment->Decontaminate Segregate_Waste Segregate Contaminated Waste Decontaminate->Segregate_Waste Store_Waste Store Waste in Labeled Container Segregate_Waste->Store_Waste Request_Disposal Request EHS Waste Pickup Store_Waste->Request_Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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